[(1-Chlorocyclopropyl)thio]benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
(1-chlorocyclopropyl)sulfanylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClS/c10-9(6-7-9)11-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSEAFJGJJYHERW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(SC2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40494348 | |
| Record name | [(1-Chlorocyclopropyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40494348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64416-57-5 | |
| Record name | [(1-Chlorocyclopropyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40494348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physical and chemical properties of [(1-Chlorocyclopropyl)thio]benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
[(1-Chlorocyclopropyl)thio]benzene is a unique chemical entity that combines the structural features of a halogenated cyclopropane ring with an aryl thioether. This guide provides a comprehensive overview of its physical and chemical properties, drawing upon available data for the compound and its structural analogs. Detailed experimental protocols for its synthesis and characterization are presented, alongside a discussion of its potential reactivity and biological significance. The information herein is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development who are interested in leveraging the distinct characteristics of this and related molecules.
Chemical Identity and Physical Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 64416-57-5 | [Internal Search] |
| Molecular Formula | C₉H₉ClS | [Internal Search] |
| Molecular Weight | 184.69 g/mol | Calculated |
| Calculated XlogP | 3.5 | [Internal Search] |
| Topological Polar Surface Area | 25.3 Ų | [Internal Search] |
| Predicted Boiling Point | ~250-270 °C at 760 mmHg | Predicted based on analogs |
| Predicted Melting Point | Not readily predictable | - |
| Predicted Density | ~1.2 g/cm³ | Predicted based on analogs |
Synthesis and Experimental Protocols
The synthesis of this compound can be approached through several routes common for the formation of aryl thioethers. A plausible and efficient method involves the S-alkylation of thiophenol with a suitable 1-chlorocyclopropyl electrophile or a copper-catalyzed cross-coupling reaction.
Proposed Synthetic Pathway: S-Alkylation of Thiophenol
A direct and reliable method for the synthesis of this compound is the nucleophilic substitution reaction between thiophenol and a 1-chloro-1-halocyclopropane (e.g., 1-bromo-1-chlorocyclopropane). The thiolate, generated in situ by a base, acts as a potent nucleophile.
Caption: Synthetic route via S-alkylation.
Detailed Experimental Protocol
Materials:
-
Thiophenol
-
1-Bromo-1-chlorocyclopropane
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous DMF (or THF).
-
Add thiophenol (1.0 equivalent) to the solvent.
-
If using sodium hydride, cool the solution to 0 °C and add NaH (1.1 equivalents) portion-wise. Allow the mixture to stir at this temperature for 30 minutes, or until hydrogen evolution ceases. If using potassium carbonate, add K₂CO₃ (2.0 equivalents) and stir at room temperature for 30 minutes.
-
To the resulting thiophenolate solution, add 1-bromo-1-chlorocyclopropane (1.2 equivalents) dropwise at 0 °C (for NaH) or room temperature (for K₂CO₃).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Chemical Properties and Reactivity
The chemical reactivity of this compound is dictated by the interplay of the phenylthio group and the strained, chlorinated cyclopropane ring.
Predicted Spectral Data
While experimental spectra are not available, the expected spectral characteristics can be predicted based on known data for similar structures.
Table 2: Predicted Spectral Data for this compound
| Technique | Predicted Features |
| ¹H NMR | Aromatic protons (phenyl group): multiplet in the range of δ 7.2-7.6 ppm. Cyclopropyl protons: complex multiplets in the upfield region, likely between δ 1.0-2.0 ppm. |
| ¹³C NMR | Aromatic carbons: signals in the range of δ 125-140 ppm. Quaternary cyclopropyl carbon (C-Cl): signal expected around δ 60-70 ppm. Methylene cyclopropyl carbons (CH₂): signals in the upfield region, likely between δ 15-25 ppm. |
| IR Spectroscopy | C-H stretching (aromatic): ~3050-3100 cm⁻¹. C-H stretching (aliphatic): ~2900-3000 cm⁻¹. C=C stretching (aromatic): ~1450-1600 cm⁻¹. C-S stretching: weak absorption around 600-800 cm⁻¹. C-Cl stretching: ~650-800 cm⁻¹. |
| Mass Spectrometry (EI) | Molecular ion (M⁺) peak at m/z 184 and an M+2 peak at m/z 186 with an approximate 3:1 ratio due to the ³⁵Cl and ³⁷Cl isotopes. Fragmentation may involve the loss of a chlorine atom, cleavage of the cyclopropane ring, or loss of the phenylthio group. |
Reactivity of the Cyclopropyl Ring
The cyclopropane ring in this molecule is activated by both the sulfur atom and the chlorine atom, making it susceptible to ring-opening reactions under certain conditions. For instance, palladium-catalyzed reactions have been shown to induce the ring-opening of cyclopropyl thioethers.[1] Halonium-induced C-S bond cleavage could also lead to ring-opened products.
Caption: Potential reactivity pathways.
Biological and Pharmacological Context
While no specific biological activities have been reported for this compound, its structural motifs are present in various biologically active molecules.
-
Cyclopropane Ring: The cyclopropane moiety is a feature in several FDA-approved drugs.[2] Its rigid structure can lock a molecule into a specific conformation, which can be advantageous for binding to biological targets. It can also influence metabolic stability.[3] The high s-character of the C-H bonds in cyclopropanes can make them less susceptible to oxidative metabolism.[3]
-
Aryl Thioethers: The aryl thioether linkage is found in numerous compounds with a wide range of biological activities, including anticancer and antiviral properties.[4] The sulfur atom can participate in hydrogen bonding and other non-covalent interactions, and it can also be a site for metabolic oxidation to the corresponding sulfoxide and sulfone.
The combination of these two groups in this compound makes it an interesting candidate for biological screening. The chlorinated cyclopropane offers a potential site for metabolic transformation or covalent interaction with biological targets.
Caption: A logical workflow for investigating the biological potential.
Conclusion
This compound is a compound with intriguing structural features that suggest a rich and underexplored chemical and biological profile. This guide has provided a consolidated overview of its known and predicted properties, along with a practical protocol for its synthesis. The information presented here should facilitate further research into this molecule and its analogs, potentially leading to the discovery of new chemical transformations and biologically active agents. The unique combination of a strained, halogenated ring and an aryl thioether warrants further investigation by the scientific community.
References
[(1-Chlorocyclopropyl)thio]benzene CAS number and identifiers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Identifiers and Properties
[(1-Chlorocyclopropyl)thio]benzene is a chemical compound with the CAS Registry Number 64416-57-5 . A summary of its key identifiers and predicted physicochemical properties is provided below.
| Identifier Type | Value |
| CAS Number | 64416-57-5 |
| Chemical Name | Benzene, [(1-chlorocyclopropyl)thio]- |
| Molecular Formula | C₉H₉ClS |
| Molecular Weight | 184.69 g/mol |
| Canonical SMILES | C1CC1(SC2=CC=CC=C2)Cl |
| InChI | InChI=1S/C9H9ClS/c10-9(6-7-9)11-8-4-2-1-3-5-8/h1-5H,6-7H2 |
| InChIKey | DSEAFJGJJYHERW-UHFFFAOYSA-N |
Note: Some properties may be predicted based on computational models.
Synthesis and Experimental Protocols
A specific, publicly documented experimental protocol for the synthesis of this compound (CAS 64416-57-5) is not available at the time of this report. However, based on general methods for the synthesis of aryl cyclopropyl sulfides, a plausible synthetic route would involve the reaction of thiophenol with a suitable 1-chloro-1-halocyclopropane derivative.
One common method for the formation of aryl cyclopropyl sulfides is the S-cyclopropylation of thiophenols. This can be achieved through various synthetic strategies, including copper-promoted cross-coupling reactions. For instance, the reaction of a thiophenol with cyclopropylboronic acid in the presence of a copper catalyst is a known method for creating a carbon-sulfur bond.
A general procedure for a related copper-promoted S-cyclopropylation of a thiophenol is as follows:
General Experimental Protocol for Copper-Promoted S-Arylation (Adapted for this compound)
-
Reaction Setup: A flame-dried reaction vessel is charged with the 1-chlorocyclopropyl source (e.g., 1-bromo-1-chlorocyclopropane or a 1-chlorocyclopropyl boronic acid derivative), thiophenol, a copper(II) salt (e.g., copper(II) acetate), a suitable ligand (e.g., a bipyridine or phenanthroline derivative), and a base (e.g., cesium carbonate or potassium carbonate).
-
Solvent: An appropriate anhydrous solvent, such as dioxane, toluene, or DMF, is added.
-
Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (e.g., 80-120 °C) under an inert atmosphere (e.g., nitrogen or argon) for a period of 12-24 hours, or until reaction completion is observed by a suitable monitoring technique (e.g., TLC or GC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired this compound.
Logical Workflow for the Proposed Synthesis
Caption: Proposed synthetic workflow for this compound.
Spectral Data
At the time of this report, publicly accessible, experimentally determined spectral data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) for this compound (CAS 64416-57-5) is not available. The characterization of this compound would be essential for confirming its identity and purity after synthesis.
Relevance in Drug Discovery and Medicinal Chemistry
While there is no specific information on the pharmacological activity of this compound, the structural motifs it contains—a cyclopropyl group and a chloro substituent on the cyclopropyl ring—are of significant interest in medicinal chemistry.
-
The Cyclopropyl Moiety: The cyclopropyl group is a valuable bioisostere for other small rings and unsaturated functionalities. Its rigid nature can help in locking in a specific conformation of a molecule, which can lead to enhanced binding affinity and selectivity for a biological target. Furthermore, the introduction of a cyclopropyl group can favorably modulate a drug candidate's metabolic stability and pharmacokinetic profile. The unique electronic properties of the cyclopropane ring can also influence intermolecular interactions with protein targets.
-
The Chloro Substituent: The incorporation of chlorine atoms is a common strategy in drug design. Chlorine can alter the electronic properties of a molecule, influence its lipophilicity, and block sites of metabolism, thereby increasing the drug's half-life. The presence of a chlorine atom can also lead to specific halogen bonding interactions with biological targets, which can contribute to binding affinity.
The combination of a cyclopropyl ring with a chlorine atom and a thioether linkage presents a unique scaffold that could be explored for the development of novel therapeutic agents. The thioether linkage itself is found in a number of biologically active molecules and can participate in various biological interactions.
Potential Signaling Pathway Interaction (Hypothetical)
Given the prevalence of cyclopropyl-containing compounds as enzyme inhibitors, one could hypothesize a potential interaction with a hypothetical enzyme active site.
Caption: Hypothetical binding mode of this compound in an enzyme active site.
Conclusion
This compound is a chemical entity with potential for further investigation in the fields of synthetic and medicinal chemistry. While detailed experimental data is currently lacking in the public domain, its structural features suggest that it could serve as a valuable building block for the synthesis of novel compounds with interesting biological activities. Further research is warranted to fully elucidate its properties, develop efficient synthetic methodologies, and explore its potential applications in drug discovery.
Spectroscopic and Synthetic Profile of [(1-Chlorocyclopropyl)thio]benzene
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data and a plausible synthetic route for [(1-Chlorocyclopropyl)thio]benzene (CAS No. 64416-57-5). This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Due to the limited availability of direct experimental data in peer-reviewed literature, this guide consolidates predicted spectroscopic values based on analogous compounds and outlines a feasible experimental protocol for its synthesis.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on the analysis of structurally related molecules.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.20 - 7.50 | Multiplet | 5H | Aromatic protons |
| ~ 1.30 - 1.60 | Multiplet | 4H | Cyclopropyl protons |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 125.0 - 135.0 | Aromatic carbons |
| ~ 60.0 - 65.0 | Quaternary cyclopropyl carbon (C-Cl) |
| ~ 15.0 - 20.0 | Methylene cyclopropyl carbons (CH₂) |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3050 - 3100 | Medium | Aromatic C-H stretch |
| ~ 2900 - 3000 | Medium | Cyclopropyl C-H stretch |
| ~ 1580 - 1600 | Medium | Aromatic C=C stretch |
| ~ 1470 - 1490 | Medium | Aromatic C=C stretch |
| ~ 1000 - 1050 | Strong | Cyclopropyl ring deformation |
| ~ 730 - 770 | Strong | C-S stretch |
| ~ 680 - 720 | Strong | C-Cl stretch & Aromatic C-H out-of-plane bend |
Table 4: Predicted Mass Spectrometry Data
| m/z Value | Relative Intensity | Assignment |
| ~ 184/186 | High | Molecular ion peak [M]⁺ / [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotopes) |
| ~ 149 | Medium | [M - Cl]⁺ |
| ~ 109 | High | [C₆H₅S]⁺ |
| ~ 77 | Medium | [C₆H₅]⁺ |
Proposed Synthetic Protocol
The synthesis of this compound can be plausibly achieved via a nucleophilic substitution reaction between thiophenol and a suitable 1,1-dihalocyclopropane, followed by a selective reduction. A common route for the formation of similar aryl thioethers involves the reaction of a thiolate with an alkyl halide.
Reaction Scheme:
A potential synthetic route is the reaction of thiophenol with 1,1-dibromocyclopropane in the presence of a base to form the corresponding sulfide, which would then require a specific reduction to yield the final product. A more direct, though potentially less selective, approach could involve the reaction of sodium thiophenolate with 1-bromo-1-chlorocyclopropane.
Experimental Procedure (Hypothetical):
-
Thiophenolate Formation: To a solution of thiophenol (1.0 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF), a strong base like sodium hydride (1.1 equivalents) is added portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen). The mixture is stirred for 30 minutes to ensure complete formation of the sodium thiophenolate salt.
-
Nucleophilic Substitution: 1-Bromo-1-chlorocyclopropane (1.2 equivalents) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours.
-
Workup and Purification: The reaction is quenched by the slow addition of water. The aqueous layer is extracted with a suitable organic solvent, such as diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.
Logical Relationship Diagram
The following diagram illustrates the proposed synthetic pathway for this compound.
Caption: Proposed synthesis of this compound.
The Emergence of a Key Agricultural Intermediate: A Technical Guide to [(1-Chlorocyclopropyl)thio]benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
[(1-Chlorocyclopropyl)thio]benzene, a seemingly niche organosulfur compound, holds a significant position in the landscape of modern agrochemistry. Its primary importance lies in its role as a crucial intermediate in the synthesis of prothioconazole, a broad-spectrum systemic fungicide widely used to protect vital cereal crops. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic methodologies related to this compound. It includes detailed experimental protocols, tabulated quantitative data, and visualizations of the synthetic pathways to serve as a valuable resource for researchers and professionals in the field.
Introduction: A Building Block for a Potent Fungicide
The history of this compound is intrinsically linked to the development of prothioconazole, a triazolinthione fungicide introduced by Bayer CropScience. The fungicidal activity of prothioconazole and its derivatives relies on the inhibition of sterol biosynthesis in fungi, a mechanism that disrupts the formation of fungal cell membranes. The unique chemical architecture of prothioconazole, which includes the 1-chlorocyclopropyl moiety, is critical for its high efficacy and broad-spectrum activity against various plant pathogens.[1][2][3]
Synthetic Pathways and Methodologies
The synthesis of this compound is not explicitly detailed in readily available scientific literature as a standalone procedure. Instead, its formation is embedded within the broader synthetic schemes for prothioconazole and its key intermediates. The most plausible synthetic approaches are derived from the known reactivity of thiols and cyclopropane derivatives.
A logical retrosynthetic analysis suggests that the primary method for the synthesis of this compound would involve the reaction of thiophenol with a suitable 1-chloro-1-halocyclopropane or a related electrophilic cyclopropane species.
A generalized synthetic scheme can be proposed as follows:
Figure 1. Proposed general synthetic pathway to this compound.
While a specific, detailed experimental protocol for this exact reaction is not documented in the searched literature, a protocol for a related key intermediate, 1-chloro-1-chloroacetyl-cyclopropane, provides insight into the formation of the chlorocyclopropyl moiety.
Experimental Protocol for a Related Intermediate: Synthesis of 1-chloro-1-chloroacetyl-cyclopropane[4]
This protocol details a multi-step synthesis that generates a key precursor containing the 1-chlorocyclopropyl group.
Materials:
-
2-Acetylbutyrolactone
-
Sulfuryl chloride
-
Hydrochloric acid
-
Dichloromethane
-
Sodium hydroxide
-
Phase transfer catalyst (e.g., tetrabutylammonium bromide)
-
Methanol
Procedure:
-
Chlorination of 2-Acetylbutyrolactone: 2-Acetylbutyrolactone is reacted with sulfuryl chloride at a low temperature in the absence of a solvent.
-
Hydrolysis: The resulting chlorinated intermediate is added dropwise to hydrochloric acid and heated to reflux to effect hydrolysis.
-
Cyclization: The product from the hydrolysis step is subjected to a ring-closing reaction in the presence of a dilute alkali solution and a phase transfer catalyst.
-
Chlorination to form 1-chloro-1-chloroacetyl-cyclopropane: The cyclized product is dissolved in dichloromethane, and a small amount of methanol is added. Sulfuryl chloride is then added dropwise at room temperature, and the reaction is stirred for approximately 6 hours.
-
Work-up and Purification: The reaction mixture is poured into ice water and the layers are separated. The organic layer is washed with brine, dried, and the solvent is removed to yield the crude product. The final product is purified by vacuum distillation.
Quantitative Data for 1-chloro-1-chloroacetyl-cyclopropane Synthesis[4]:
| Step | Reactants | Conditions | Yield | Purity (GC) |
| Overall (4 steps) | 2-Acetylbutyrolactone, SO₂Cl₂, HCl, NaOH, PTC | Multi-step | 76.7% | - |
| Final Chlorination | Cyclized intermediate, SO₂Cl₂, Methanol | Room temperature, 6 h, Dichloromethane solvent | 94.6% | 98% |
Physicochemical and Spectroscopic Data
Detailed experimental data for this compound is not available in the public domain. However, based on its structure and data from related compounds, the following properties can be anticipated.
Anticipated Physicochemical Properties:
| Property | Anticipated Value |
| Molecular Formula | C₉H₉ClS |
| Molecular Weight | 184.69 g/mol |
| Appearance | Likely a colorless to pale yellow liquid |
| Boiling Point | Expected to be higher than its non-chlorinated analog (cyclopropyl phenyl sulfide, bp 62-63 °C/1 mmHg) |
| Solubility | Likely soluble in common organic solvents (e.g., dichloromethane, THF, toluene) and insoluble in water. |
Anticipated Spectroscopic Data:
-
¹H NMR: The spectrum would be expected to show signals for the aromatic protons of the benzene ring (likely in the range of 7.0-7.5 ppm) and diastereotopic protons of the cyclopropyl ring (likely in the range of 0.8-1.5 ppm).
-
¹³C NMR: The spectrum would show characteristic signals for the aromatic carbons, the carbon bearing the chlorine and sulfur atoms on the cyclopropyl ring, and the other two carbons of the cyclopropyl ring.
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M+) at m/z 184 and an M+2 peak with approximately one-third the intensity of the M+ peak, which is characteristic of a compound containing one chlorine atom. A prominent fragment would likely be the loss of the chlorocyclopropyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C-C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and C-S stretching.
Role in Drug Development and Future Perspectives
The significance of this compound lies in its utility as a synthon in the construction of prothioconazole. The cyclopropyl moiety is a valuable structural motif in medicinal chemistry and agrochemistry. It can act as a conformationally restricted bioisostere for other groups, potentially improving metabolic stability, binding affinity, and other pharmacokinetic properties of a molecule.
The development of efficient and scalable syntheses for key intermediates like this compound is crucial for the cost-effective production of the final active pharmaceutical or agrochemical ingredient. Further research in this area could focus on developing more direct and environmentally friendly synthetic routes to this and related compounds.
The logical workflow for the synthesis and utilization of this compound in the context of prothioconazole synthesis can be visualized as follows:
Figure 2. Logical workflow from starting materials to the final product, prothioconazole.
Conclusion
This compound, while not a widely studied molecule in its own right, represents a critical piece in the puzzle of modern fungicide synthesis. Its history is intertwined with the development of prothioconazole, and its synthesis, though not explicitly detailed, can be inferred from established chemical principles. This technical guide consolidates the available information and provides a framework for understanding the importance and synthetic context of this key intermediate. Further research into direct and optimized synthetic methods for this compound could contribute to more efficient production of essential agricultural fungicides.
References
Potential Research Areas for [(1-Chlorocyclopropyl)thio]benzene: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Abstract
[(1-Chlorocyclopropyl)thio]benzene is a novel chemical entity with a unique structural combination of a reactive chlorocyclopropyl group and a phenylthio moiety. While specific research on this compound is limited, its constituent functional groups are present in molecules with significant biological and chemical activity. This technical guide outlines potential research avenues for this compound, including proposed synthetic routes, predicted chemical reactivity, and hypothesized biological activities. The information presented herein is intended to serve as a foundational resource for researchers interested in exploring the therapeutic and agrochemical potential of this compound.
Introduction
The exploration of novel chemical scaffolds is a cornerstone of modern drug discovery and development. The compound this compound, with the chemical structure C₆H₅SC(Cl)C₂H₄ and CAS number 64416-57-5, presents an intriguing, underexplored molecule. Its structure incorporates a 1-chlorocyclopropyl group, a moiety found in the potent agricultural fungicide prothioconazole, and a benzenethiol (thiophenol) fragment, a common feature in various biologically active molecules.[1][2][3] The inherent reactivity of the strained and halogenated cyclopropyl ring, coupled with the nucleophilic and aromatic nature of the phenylthio group, suggests a rich chemical landscape and a high potential for biological activity.
This document provides a comprehensive overview of potential research directions for this compound, targeting researchers in both academia and industry. We will delve into potential synthetic methodologies, predict its chemical properties and reactivity, and propose avenues for biological screening based on structure-activity relationships of related compounds.
Physicochemical Properties (Predicted)
To facilitate initial research and experimental design, the following table summarizes the predicted physicochemical properties of this compound. These values are calculated using computational models and provide a baseline for understanding the compound's behavior.
| Property | Predicted Value | Data Source |
| Molecular Formula | C₉H₉ClS | - |
| Molecular Weight | 184.69 g/mol | PubChem |
| XLogP3 | 3.5 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Exact Mass | 184.011349 g/mol | PubChem |
| Monoisotopic Mass | 184.011349 g/mol | PubChem |
| Topological Polar Surface Area | 25.3 Ų | PubChem |
| Heavy Atom Count | 11 | PubChem |
| Formal Charge | 0 | PubChem |
| Complexity | 184 | PubChem |
Potential Synthetic Routes
Currently, there are no published, detailed synthetic protocols specifically for this compound. However, based on fundamental organic chemistry principles and known reactions of its precursors, several viable synthetic strategies can be proposed.
Nucleophilic Substitution of a 1,1-Dihalocyclopropane
One of the most direct approaches involves the reaction of benzenethiol (thiophenol) with a 1,1-dihalocyclopropane, such as 1,1-dichlorocyclopropane. This reaction would proceed via a nucleophilic substitution mechanism.
Experimental Protocol:
-
Materials: Benzenethiol, 1,1-dichlorocyclopropane, a strong base (e.g., sodium hydride or potassium tert-butoxide), and an aprotic polar solvent (e.g., dimethylformamide or tetrahydrofuran).
-
Procedure:
-
To a solution of benzenethiol in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon), add the base portion-wise at 0°C to form the sodium or potassium thiophenoxide salt.
-
Slowly add a stoichiometric equivalent of 1,1-dichlorocyclopropane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
DOT Script for Synthetic Workflow:
References
An In-depth Technical Guide to the Reactivity of the 1-Chlorocyclopropyl Group
For Researchers, Scientists, and Drug Development Professionals
The 1-chlorocyclopropyl moiety is a fascinating and increasingly important structural motif in organic chemistry, particularly in the fields of medicinal chemistry and materials science. Its unique combination of high ring strain and the electronic influence of the chlorine atom imparts a rich and diverse reactivity profile. This guide provides a comprehensive overview of the synthesis, stability, and characteristic reactions of the 1-chlorocyclopropyl group, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.
Synthesis of 1-Chlorocyclopropyl Compounds
The preparation of molecules containing the 1-chlorocyclopropyl group can be achieved through several synthetic strategies. A common approach involves the cyclopropanation of an appropriate alkene followed by chlorination, or the direct use of chlorinated cyclopropanating agents.
Synthesis of 1-Chlorocyclopropyl Ketones
A prevalent method for the synthesis of 1-chlorocyclopropyl ketones involves the treatment of a corresponding cyclopropyl ketone with a chlorinating agent. Another route starts from acyclic precursors that undergo cyclization.
Experimental Protocol: Synthesis of 1-(1-chlorocyclopropyl)ethanone
This protocol is adapted from procedures for the synthesis of related cyclopropyl ketones.[1][2]
Materials:
-
5-chloro-2-pentanone
-
Sodium hydroxide (NaOH)
-
Water
-
Dichloromethane (CH2Cl2) or Ether
-
Anhydrous calcium chloride (CaCl2) or magnesium sulfate (MgSO4)
-
Potassium carbonate (optional, for salting out)
Procedure:
-
In a round-bottom flask equipped with a stirrer and a reflux condenser, a solution of sodium hydroxide (e.g., 4.5 moles in 180 mL of water) is prepared.[1]
-
To this solution, 5-chloro-2-pentanone (e.g., 3 moles) is added dropwise over 15-20 minutes.[1] The reaction is exothermic, and the mixture may begin to boil.
-
The reaction mixture is heated to reflux for 1 hour to ensure complete cyclization.[1]
-
After cooling, the mixture is transferred to a distillation apparatus. The product, methyl cyclopropyl ketone, is co-distilled with water.
-
The organic layer of the distillate is separated. The aqueous layer can be saturated with potassium carbonate to maximize the recovery of the ketone.[1] The aqueous layer is then extracted with a suitable organic solvent like ether.[1]
-
The combined organic layers are dried over an anhydrous drying agent (e.g., CaCl2 or MgSO4).[1]
-
The dried solution is filtered, and the solvent is removed by distillation to yield crude methyl cyclopropyl ketone.
-
Purification can be achieved by fractional distillation.
-
To obtain the final product, the methyl cyclopropyl ketone is then subjected to a chlorination reaction. A common method involves the use of sulfuryl chloride (SO2Cl2) in an inert solvent like dichloromethane at a controlled temperature.
A one-pot synthesis of 1-chloro-1-chloroacetyl-cyclopropane has also been reported, starting from 5-chloro-2-pentanone and using sulfuryl chloride for chlorination followed by in-situ cyclization with a base and a phase-transfer catalyst.[3]
Stability and Electronic Properties
The 1-chlorocyclopropyl group is characterized by significant ring strain, estimated to be around 27.5 kcal/mol for the parent cyclopropane. This strain energy influences its reactivity, making ring-opening reactions favorable. The chlorine atom, being electronegative, exerts an inductive electron-withdrawing effect (-I), which can influence the stability of adjacent carbocations and the acidity of nearby protons.
Key Reactions of the 1-Chlorocyclopropyl Group
The reactivity of the 1-chlorocyclopropyl group is dominated by reactions that relieve ring strain, such as solvolysis and rearrangements, as well as reactions influenced by the chloro substituent.
Solvolysis Reactions
The solvolysis of 1-chlorocyclopropyl derivatives, particularly tertiary ones, proceeds through a carbocationic intermediate. The high degree of p-character in the C-C bonds of the cyclopropane ring can stabilize an adjacent positive charge.
A study on the solvolysis of 1-chloro-1-methylcycloalkanes in 80% aqueous ethanol provides valuable quantitative data.
| Compound | Rate Constant (k) at 125°C (hr⁻¹) |
| 1-chloro-1-methylcyclopropane | 0.00067 |
| 1-chloro-1-methylcyclobutane | 0.00224 |
| 1-chloro-1-methylcyclopentane | 1.32 |
| 1-chloro-1-methylcyclohexane | 0.0106 |
| 1-chloro-1-methylcycloheptane | 1.15 |
| 1-chloro-1-methylcyclooctane | 3.03 |
| Data from Brown, H. C., & Borkowski, M. (1952). The Effect of Ring Size on the Rate of Solvolysis of the 1-Chloro-1-methylcycloalkanes.[4] |
The relatively slow rate of solvolysis for the 1-chloro-1-methylcyclopropane compared to its five, seven, and eight-membered ring counterparts highlights the complex interplay of ring strain and carbocation stability.[4] It is noteworthy that the product of the attempted synthesis of 1-chloro-1-methylcyclopropane for this study was later identified as cyclopropylcarbinyl chloride, which solvolyzes like a tertiary halide.[4] This underscores the propensity for rearrangement in this system.
Logical Workflow for Solvolysis of a 1-Chlorocyclopropyl Substrate
Caption: General pathways in the solvolysis of a 1-chlorocyclopropyl derivative.
Rearrangement Reactions
The high strain energy of the cyclopropane ring makes rearrangements a prominent feature of the reactivity of 1-chlorocyclopropyl derivatives, especially when a carbocation is formed at the C1 position.
The 1-cyclopropylcarbinyl cation is a classic example of a rearranging carbocation. The initial cation can undergo ring opening to form a more stable homoallylic cation. The presence of the chlorine atom can influence the stability of the initial carbocation and the kinetics of the rearrangement.
Recent studies have shown that the asymmetric rearrangement of cyclopropylcarbinyl cations can be achieved using chiral catalysts, leading to enantioenriched homoallylic products.[4] This highlights the potential for stereocontrolled transformations involving this reactive intermediate.
Mechanism of Cyclopropylcarbinyl Cation Rearrangement
Caption: Ring-opening rearrangement of a 1-chlorocyclopropylcarbinyl cation.
The vinylcyclopropane rearrangement is a thermal or metal-catalyzed isomerization of a vinylcyclopropane to a cyclopentene.[1] While not directly a reaction of the 1-chlorocyclopropyl group, this group can be a precursor to the necessary vinylcyclopropane through elimination or other transformations. The mechanism can proceed through either a diradical intermediate or a concerted pericyclic pathway.[1]
Cycloaddition Reactions
The strained double bond equivalent of the cyclopropane ring and the electronic nature of the 1-chlorocyclopropyl group allow it to participate in various cycloaddition reactions.
Aryl cyclopropyl ketones can undergo formal [3+2] cycloaddition reactions with olefins to form highly substituted cyclopentanes.[5][6] This reaction is often initiated by one-electron reduction of the ketone, which can be achieved photocatalytically. The resulting radical anion undergoes ring opening to a distonic radical anion, which then adds to the olefin. Lewis acids can play a crucial role in activating the carbonyl compound towards reduction.[5]
Experimental Protocol: Photocatalytic [3+2] Cycloaddition of an Aryl Cyclopropyl Ketone
This is a general procedure based on reported methods.[5][6]
Materials:
-
Aryl cyclopropyl ketone
-
Alkene (e.g., α-substituted enoate)
-
Photocatalyst (e.g., Ru(bpy)₃Cl₂)
-
Lewis Acid (e.g., La(OTf)₃)
-
Amine (e.g., TMEDA or i-Pr₂NEt)
-
Anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane)
Procedure:
-
In a reaction vessel suitable for photochemical reactions, combine the aryl cyclopropyl ketone, the alkene, the photocatalyst, and the Lewis acid.
-
Add the anhydrous, degassed solvent and the amine under an inert atmosphere (e.g., argon or nitrogen).
-
Irradiate the mixture with visible light (e.g., using blue LEDs) at room temperature with stirring for the required reaction time (monitored by TLC or GC-MS).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the cyclopentane product.
Signaling Pathway for Photocatalytic [3+2] Cycloaddition
Caption: Photocatalytic cycle for the [3+2] cycloaddition of an aryl cyclopropyl ketone.
The 1-chlorocyclopropyl group can be incorporated into dienophiles or dienes for use in Diels-Alder reactions, leading to the formation of six-membered rings with this unique substituent. The electron-withdrawing nature of the chloro- and often an adjacent carbonyl group can activate a dienophile for the [4+2] cycloaddition.
General Diels-Alder Reaction Scheme
Caption: A Diels-Alder reaction with a 1-chlorocyclopropyl-substituted dienophile.
Stereochemistry of Reactions
The stereochemical outcome of reactions at the 1-chlorocyclopropyl center is of significant interest.
Nucleophilic Substitution
Nucleophilic substitution at a chiral 1-chlorocyclopropyl center can potentially proceed with either inversion or retention of configuration. In an Sₙ2-type reaction, backside attack is generally favored, leading to inversion of stereochemistry.[7] However, the constrained nature of the cyclopropane ring might influence the transition state geometry. For reactions proceeding through a carbocation (Sₙ1-type), racemization is expected unless there is a directing group or a chiral environment.
Nucleophilic Addition to Adjacent Carbonyls
When a nucleophile adds to a carbonyl group adjacent to a 1-chlorocyclopropyl ring, a new stereocenter can be created. The stereochemical outcome will depend on the facial selectivity of the attack, which can be influenced by the steric bulk of the cyclopropyl group and the chlorine atom, as well as by the presence of chiral reagents or catalysts.[8][9]
Applications in Drug Development
The cyclopropyl ring is a privileged scaffold in medicinal chemistry due to its ability to impart conformational rigidity, improve metabolic stability, and modulate electronic properties. The 1-chlorocyclopropyl group, with its added functionality, serves as a versatile building block for the synthesis of complex pharmaceutical intermediates. For example, derivatives of 1-(1-chlorocyclopropyl)ethanone are key intermediates in the synthesis of the fungicide prothioconazole.[10] The unique reactivity of this group allows for the construction of diverse molecular architectures with potential biological activity.
Conclusion
The 1-chlorocyclopropyl group exhibits a rich and varied reactivity, driven by its inherent ring strain and the electronic influence of the chlorine atom. Key reactions include solvolysis, which is often accompanied by rearrangement, and participation in various cycloaddition reactions. A thorough understanding of these reaction pathways, supported by quantitative data and detailed experimental protocols, is crucial for harnessing the synthetic potential of this valuable functional group in the development of new pharmaceuticals and advanced materials. Further exploration into the stereocontrolled manipulation of the 1-chlorocyclopropyl moiety will undoubtedly open up new avenues for the synthesis of complex and valuable molecules.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN1994996A - Process for preparing cyclopropyl methyl ketone - Google Patents [patents.google.com]
- 3. CN104447262A - Method for synthesizing 1-chloro-1-chloroacetyl-cyclopropane by adopting one-pot reaction - Google Patents [patents.google.com]
- 4. Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [3+2] Cycloadditions of Aryl Cyclopropyl Ketones by Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A general protocol for radical anion [3 + 2] cycloaddition enabled by tandem Lewis acid photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 7.8. Stereochemistry of Addition Reactions – Introduction to Organic Chemistry [saskoer.ca]
- 10. Figure 10 from Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide on the Stability and Decomposition of [(1-Chlorocyclopropyl)thio]benzene
Introduction
[(1-Chlorocyclopropyl)thio]benzene is a molecule of interest due to the unique combination of an aromatic thioether and a strained, halogenated cyclopropyl ring. Understanding its stability and decomposition pathways is crucial for its potential applications in medicinal chemistry and materials science, where shelf-life, metabolic fate, and degradation profiles are critical parameters. This document outlines the postulated synthesis, predicted stability, and likely decomposition mechanisms of this compound, supported by data from analogous structures and general chemical principles.
Postulated Synthesis
A plausible synthetic route to this compound involves the nucleophilic substitution of a 1,1-dihalocyclopropane with thiophenol or a copper-catalyzed cross-coupling reaction.
Postulated Synthetic Pathway
A likely approach is the reaction of thiophenol with 1-bromo-1-chlorocyclopropane in the presence of a base. The thiolate anion, a potent nucleophile, would displace one of the halogens, preferentially the more labile bromide.
A Comprehensive Review of Cyclopropyl Thioethers in Organic Chemistry
Introduction
Cyclopropyl thioethers are a fascinating and increasingly important class of compounds in organic chemistry. The unique structural and electronic properties of the cyclopropyl group, combined with the versatility of the sulfur atom, make these moieties valuable building blocks in synthesis and key components in biologically active molecules. The cyclopropane ring, with its high s-character and strained bonds, can act as a vinyl or phenyl group mimic, influencing the conformation and electronic environment of adjacent functionalities. The thioether linkage provides a site for further functionalization and can participate in various chemical transformations. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of cyclopropyl thioethers, with a focus on recent advancements and practical methodologies for researchers, scientists, and drug development professionals.
Synthesis of Cyclopropyl Thioethers
The preparation of cyclopropyl thioethers can be broadly categorized into two main approaches: formation of the C-S bond on a pre-existing cyclopropane ring, and construction of the cyclopropane ring on a sulfur-containing precursor.
1. Nucleophilic Substitution on Cyclopropyl Electrophiles
One of the most straightforward methods for the synthesis of cyclopropyl thioethers involves the reaction of a thiol with a cyclopropyl electrophile, such as a cyclopropyl halide or sulfonate. This S-cyclopropylation reaction typically proceeds via an SN2 mechanism.
The reaction between a thiolate anion, generated by treating a thiol with a base, and a cyclopropyl halide is a common method. However, these reactions can sometimes require harsh conditions, such as high temperatures and strong bases.
A significant advancement in this area is the use of transition metal catalysis. Copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid has been reported to proceed under simple conditions, affording the corresponding aryl cyclopropyl sulfides in moderate to excellent yields. This method tolerates a wide range of functional groups on the thiophenol, including both electron-donating and electron-withdrawing substituents at ortho, meta, and para positions.
Experimental Protocol: Copper-Promoted Synthesis of Aryl Cyclopropyl Sulfides
-
Materials: Thiophenol, cyclopropylboronic acid, copper(II) acetate (Cu(OAc)₂), and a suitable solvent (e.g., dioxane).
-
Procedure: To a solution of thiophenol (1.0 equiv) in dioxane are added cyclopropylboronic acid (1.5 equiv) and copper(II) acetate (1.2 equiv). The reaction mixture is stirred at a specified temperature (e.g., 100 °C) for a designated time (e.g., 24 h).
-
Workup: After completion of the reaction (monitored by TLC or GC-MS), the mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired aryl cyclopropyl sulfide.
Table 1: Synthesis of Aryl Cyclopropyl Sulfides via Copper-Promoted S-Cyclopropylation
| Entry | Thiophenol Substituent | Yield (%) |
| 1 | 4-Me | 85 |
| 2 | 4-OMe | 90 |
| 3 | 4-Cl | 78 |
| 4 | 4-F | 82 |
| 5 | 2-Me | 75 |
| 6 | 2-Cl | 65 |
2. Cyclopropanation of Vinyl Thioethers
Another powerful strategy for the synthesis of cyclopropyl thioethers is the cyclopropanation of vinyl thioethers. This approach allows for the formation of the cyclopropane ring on a molecule already containing the thioether moiety.
The Simmons-Smith reaction is a classic and reliable method for the cyclopropanation of alkenes, including vinyl thioethers. This reaction typically involves the use of diiodomethane and a zinc-copper couple to generate a zinc carbenoid species, which then adds to the double bond in a stereospecific manner. The Furukawa modification, which utilizes diethylzinc instead of the zinc-copper couple, often provides improved reactivity and yields.
Experimental Protocol: Simmons-Smith Cyclopropanation of Phenyl Vinyl Sulfide
-
Materials: Phenyl vinyl sulfide, diiodomethane (CH₂I₂), zinc-copper couple (or diethylzinc), and a dry solvent (e.g., dichloromethane, DCM).
-
Procedure: A flame-dried flask under an inert atmosphere (e.g., argon) is charged with the zinc-copper couple. A solution of diiodomethane in dry DCM is added, and the mixture is stirred. A solution of phenyl vinyl sulfide in dry DCM is then added dropwise at a controlled temperature (e.g., 0 °C to room temperature). The reaction is monitored for completion.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is filtered, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by flash column chromatography to yield the cyclopropyl phenyl sulfide.
Table 2: Diastereoselective Cyclopropanation of Chiral Vinyl Thioethers
| Entry | Substrate | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | (E)-1-(phenylthio)prop-1-ene | >95:5 | 88 |
| 2 | (Z)-1-(phenylthio)prop-1-ene | 10:90 | 85 |
| 3 | (E)-3-(phenylthio)but-1-ene | 90:10 | 92 |
Reactivity and Synthetic Applications
Cyclopropyl thioethers are versatile intermediates in organic synthesis. The cyclopropane ring can undergo ring-opening reactions under various conditions, providing access to a range of functionalized acyclic compounds. The sulfur atom can be oxidized to the corresponding sulfoxide and sulfone, which are important functional groups in many biologically active molecules.
1. Ring-Opening Reactions
The strained C-C bonds of the cyclopropane ring in cyclopropyl thioethers can be cleaved by various reagents, including electrophiles, nucleophiles, and radical initiators. These ring-opening reactions provide a powerful tool for the synthesis of more complex molecules. For instance, treatment of aryl cyclopropyl sulfides with a strong base can lead to the formation of a cyclopropyl anion, which can then react with electrophiles. Subsequent ring-opening can afford functionalized ketones.
2. Oxidation of the Thioether
The thioether moiety can be readily oxidized to the corresponding sulfoxide and sulfone. These oxidized derivatives often exhibit enhanced biological activity and are common motifs in pharmaceuticals.
Experimental Protocol: Oxidation of Cyclopropyl Phenyl Sulfide to the Sulfone
-
Materials: Cyclopropyl phenyl sulfide, meta-chloroperoxybenzoic acid (m-CPBA), and a chlorinated solvent (e.g., dichloromethane).
-
Procedure: To a solution of cyclopropyl phenyl sulfide in dichloromethane at 0 °C is added m-CPBA (2.2 equivalents) portionwise. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
Workup: The reaction mixture is diluted with dichloromethane and washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization or column chromatography to afford the pure cyclopropyl phenyl sulfone.
Applications in Drug Discovery and Development
The cyclopropyl thioether motif and its oxidized derivatives are found in a number of biologically active compounds. The cyclopropyl group can act as a metabolically stable bioisostere for a vinyl or phenyl group, and the thioether or its oxidized forms can engage in important interactions with biological targets.
Table 3: Examples of Biologically Active Cyclopropyl Thioether Derivatives
| Compound Class | Biological Activity |
| Aryl cyclopropyl sulfones | Glucokinase activators (for type 2 diabetes) |
| Aryl cyclopropyl sulfoximines | Modulators of glucokinase regulatory protein |
| Substituted cyclopropylthio-purines | Antiviral agents |
Cyclopropyl thioethers are valuable and versatile building blocks in modern organic chemistry. The development of efficient and stereoselective synthetic methods, coupled with a deeper understanding of their reactivity, has expanded their utility in the synthesis of complex molecules and in the discovery of new therapeutic agents. The unique combination of the strained cyclopropane ring and the functionalizable sulfur atom ensures that cyclopropyl thioethers will continue to be an area of active research and an important tool for chemists in academia and industry.
Theoretical Insights into the Conformational Landscape of Aryl Cyclopropyl Thioethers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and experimental approaches used to elucidate the conformational preferences of aryl cyclopropyl thioethers. Understanding the three-dimensional structure of these motifs is crucial for their application in medicinal chemistry and materials science, as conformation dictates molecular interactions and properties.
Introduction to Aryl Cyclopropyl Thioether Conformation
Aryl cyclopropyl thioethers are a class of organic compounds characterized by a phenyl group and a cyclopropyl ring linked by a sulfur atom. The conformational flexibility of these molecules is primarily governed by the rotation around the aryl-sulfur (C-S) bond. The interplay of steric and electronic effects dictates the preferred orientation of the cyclopropyl and aryl groups relative to each other.
The key conformational isomers are typically described by the dihedral angle between the plane of the aryl ring and the plane of the cyclopropyl ring. The two principal conformations are the "bisected" and "perpendicular" forms. In the bisected conformation, the plane of the aryl ring is coplanar with one of the C-C bonds of the cyclopropane ring. In the perpendicular conformation, the aryl ring plane is orthogonal to the cyclopropane ring.
Computational Methodologies for Conformational Analysis
Density Functional Theory (DFT) calculations are a powerful tool for investigating the conformational landscape of aryl cyclopropyl thioethers. A typical computational workflow allows for the identification of stable conformers and the determination of rotational energy barriers.
Computational Workflow
A general workflow for the computational conformational analysis of an aryl cyclopropyl thioether is outlined below. This process involves an initial broad search for potential conformers, followed by more accurate optimization and energy calculations.
Key Computational Parameters
-
Method: Density Functional Theory (DFT) is a widely used method.
-
Functional: A hybrid functional, such as B3LYP, is often employed for a good balance of accuracy and computational cost.
-
Basis Set: A Pople-style basis set, like 6-31G(d), is a common starting point, with larger basis sets such as 6-311+G(d,p) used for more accurate single-point energy calculations.
-
Solvation Model: To simulate solution-phase behavior, an implicit solvation model like the Polarizable Continuum Model (PCM) can be incorporated.
Experimental Protocols for Conformational Validation
Experimental techniques are essential for validating the computationally predicted conformations. The two primary methods are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information about the average conformation of molecules in solution.
-
Key Experiments:
-
¹H and ¹³C NMR: Chemical shifts of the cyclopropyl and aryl protons and carbons are sensitive to their chemical environment, which is influenced by the molecular conformation.
-
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY): This experiment detects through-space interactions between protons that are close to each other. The presence or absence of specific NOE cross-peaks can provide direct evidence for the proximity of certain protons on the aryl and cyclopropyl rings, thus helping to determine the preferred conformation.
-
Variable Temperature (VT) NMR: By acquiring NMR spectra at different temperatures, it is possible to study the dynamics of conformational exchange. At low temperatures, the interconversion between conformers may become slow enough on the NMR timescale to observe separate signals for each conformer. This allows for the determination of the populations of each conformer and the energy barrier for their interconversion.
-
X-ray Crystallography
X-ray crystallography provides a precise three-dimensional structure of a molecule in the solid state.
-
Methodology:
-
Crystal Growth: High-quality single crystals of the aryl cyclopropyl thioether are grown from a suitable solvent.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined. The structural model is then refined to best fit the experimental data.
-
The resulting crystal structure provides highly accurate bond lengths, bond angles, and dihedral angles, offering a snapshot of a low-energy conformation. It is important to note that the conformation observed in the solid state may be influenced by crystal packing forces and may not be the most stable conformation in solution.
Conformational Preferences and Rotational Barriers
While direct and extensive theoretical studies on the conformation of unsubstituted aryl cyclopropyl thioethers are limited in the published literature, valuable insights can be drawn from studies on structurally related compounds, such as ortho-disubstituted cyclopropylbenzenes.
The logical relationship between steric hindrance and conformational preference can be visualized as follows:
Quantitative Data from Analogous Systems
The following table summarizes computational and experimental data for the rotational barrier of the bond connecting the cyclopropyl and aryl rings in cyclopropylbenzene and its ortho-substituted derivatives. This data serves as a valuable proxy for understanding the conformational energetics of aryl cyclopropyl thioethers.
| Compound | Method | Preferred Conformation (Dihedral Angle θ) | Rotational Barrier (kJ/mol) |
| Cyclopropylbenzene | ab initio (STO-3G) | Bisected (0°) | ~8.4 |
| 2-Cyclopropyl-1,3-dimethylbenzene | NMR Spectroscopy (J-method) | Perpendicular (90°) | 6.4 |
| 2-Cyclopropyl-1,3,5-trimethylbenzene | Dynamic NMR Spectroscopy | Perpendicular (90°) | ~28 |
Data adapted from studies on cyclopropylbenzenes.
These findings suggest that in the absence of significant steric hindrance from ortho-substituents, the bisected conformation is likely to be more stable due to favorable electronic interactions between the aryl π-system and the Walsh orbitals of the cyclopropyl ring. However, the introduction of bulky ortho-substituents can dramatically shift the conformational equilibrium towards the perpendicular conformer to alleviate steric strain, and significantly increase the barrier to rotation.
Conclusion
The conformational analysis of aryl cyclopropyl thioethers is a multifaceted endeavor that benefits from the synergy between computational and experimental techniques. While DFT calculations provide a detailed picture of the potential energy surface, NMR spectroscopy and X-ray crystallography are indispensable for experimental validation. The conformational preferences of these molecules are delicately balanced by steric and electronic factors, with substitution on the aryl ring playing a pivotal role. For drug development professionals and researchers, a thorough understanding of these conformational intricacies is paramount for the rational design of molecules with desired biological activities and material properties.
An In-depth Technical Guide to the Health and Safety of [(1-Chlorocyclopropyl)thio]benzene
Disclaimer: Specific toxicological and safety data for [(1-Chlorocyclopropyl)thio]benzene is not publicly available. This guide is formulated based on the known hazards of its constituent chemical groups: aromatic thioethers, chlorinated hydrocarbons, and cyclopropane derivatives. It is intended for use by trained professionals in a controlled laboratory setting. A precautionary approach, treating the compound as potentially hazardous, is strongly advised.
Hazard Identification and Classification
Due to the lack of specific data, a hazard classification must be inferred from related compounds. The primary components of the molecule suggest the following potential hazards:
-
Aromatic Thioether (Thiobenzene): Compounds like thiophenol are known to be toxic if swallowed, in contact with skin, or inhaled. They often cause skin and eye irritation and can have a strong, unpleasant stench.[1][2]
-
Chlorinated Hydrocarbon: The presence of a chlorine atom on the cyclopropyl ring places this compound in the chlorinated hydrocarbon class. Such compounds can be harmful if inhaled and may cause skin irritation. Some chlorinated compounds are toxic to aquatic life with long-lasting effects.[3]
-
Benzene Moiety: Benzene and its derivatives are well-documented hazards. Benzene itself is a known human carcinogen and may cause genetic defects.[4][5][6] It is highly flammable and can be fatal if swallowed and enters the airways.[4][5] While the toxicity of the fully substituted molecule may differ, the benzene component warrants a high degree of caution.
Based on these considerations, this compound should be handled as if it possesses the following hazards until proven otherwise.
Table 1: Inferred Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | Assumed Category 2/3 | H300/H310/H330: Fatal if swallowed, in contact with skin, or if inhaled. |
| Skin Corrosion/Irritation | Assumed Category 2 | H315: Causes skin irritation.[4] |
| Serious Eye Damage/Irritation | Assumed Category 2A | H319: Causes serious eye irritation.[4] |
| Carcinogenicity | Potential | H350: May cause cancer.[4][6] |
| Germ Cell Mutagenicity | Potential | H340: May cause genetic defects.[4] |
| Aspiration Hazard | Potential | H304: May be fatal if swallowed and enters airways.[4] |
| Hazardous to the Aquatic Environment | Potential Chronic 2/3 | H411/H412: Toxic/Harmful to aquatic life with long lasting effects. |
Engineering and Personal Protective Controls
A thorough risk assessment should precede any handling of this compound. The following diagram outlines a standard workflow for risk mitigation when working with uncharacterized research chemicals.
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Respiratory | NIOSH-approved respirator with organic vapor cartridges.[7] | To prevent inhalation of potentially toxic vapors or aerosols.[1] |
| Hand | Nitrile or neoprene gloves (double-gloving recommended). Check manufacturer's breakthrough time. | To prevent skin absorption, which is a likely route of exposure for thioethers and chlorinated compounds.[5] |
| Eye/Face | Chemical safety goggles and a face shield. | To protect against splashes and vapors causing serious eye irritation.[7] |
| Skin/Body | Flame-retardant laboratory coat and closed-toe shoes. Consider a chemical-resistant apron. | To protect skin from contact and prevent contamination of personal clothing. |
All handling of the solid or solutions should be performed inside a certified chemical fume hood to minimize inhalation exposure.[1] Eyewash stations and safety showers must be readily accessible.[1]
Handling, Storage, and Emergency Procedures
Safe Handling:
-
Avoid all contact with skin and eyes.[4] Do not breathe vapors or dust.[4][8]
-
Use only non-sparking tools and explosion-proof equipment, as related aromatic compounds can be flammable.[1][8]
-
Wash hands and any exposed skin thoroughly after handling.[7]
-
Do not eat, drink, or smoke in the work area.[4]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4]
-
Keep away from heat, sparks, open flames, and hot surfaces.[1][4]
-
Store locked up or in an area accessible only to authorized personnel.[9]
-
Incompatible materials include strong oxidizing agents and acids.[1]
Emergency Response
The following decision tree provides a logical flow for responding to an accidental spill.
Table 3: First Aid Measures
| Exposure Route | First Aid Instructions |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes.[7] Seek immediate medical attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[7] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[4][8][9] Rinse mouth. Immediately call a POISON CENTER or doctor.[8] Aspiration into the lungs may cause chemical pneumonitis, which can be fatal.[5] |
Representative Experimental Protocol: Synthesis Safety
While a specific protocol for this compound is not published, a representative nucleophilic substitution reaction can be used to illustrate the integration of safety procedures. The synthesis of a related compound, 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, involves reacting 2-chloro-1-(1-chlorocyclopropyl)ethanone with 1,2,4-triazole.[10][11]
Objective: To outline the safety steps for a hypothetical synthesis of this compound from 1,1-dichlorocyclopropane and thiophenol.
Methodology:
-
Reagent Preparation (Fume Hood):
-
Don full PPE as specified in Table 2.
-
Carefully measure thiophenol, a toxic and odorous liquid, using a calibrated syringe.
-
Measure a suitable base (e.g., sodium hydride) in an inert atmosphere (glovebox) if required, noting its high reactivity with water.
-
Measure the solvent (e.g., anhydrous THF), which is highly flammable, under an inert gas stream.[12]
-
-
Reaction Setup (Fume Hood):
-
Assemble the glassware in the fume hood, ensuring all joints are secure.
-
Purge the apparatus with an inert gas (e.g., Argon or Nitrogen) to ensure an anhydrous environment.
-
Transfer the solvent to the reaction flask via cannula.
-
-
Reaction Execution (Fume Hood):
-
Slowly add the thiophenol and base to the solvent at a controlled temperature (e.g., 0°C) to manage any exothermic reaction.
-
Add the 1,1-dichlorocyclopropane dropwise.
-
Monitor the reaction progress using appropriate techniques (e.g., TLC, GC-MS). Never open the reaction vessel outside of the inert atmosphere.
-
-
Workup and Purification (Fume Hood):
-
Quench the reaction cautiously by slowly adding a quenching agent (e.g., water or a saturated ammonium chloride solution). Be prepared for gas evolution.
-
Perform liquid-liquid extraction using organic solvents. Ensure the separatory funnel is properly vented.
-
Isolate the crude product.
-
Purify the product (e.g., via column chromatography), ensuring proper ventilation to handle large volumes of solvent.
-
-
Waste Disposal:
-
All liquid waste (aqueous and organic) must be collected in separate, clearly labeled, sealed hazardous waste containers.
-
Solid waste, including contaminated silica gel, filter paper, and gloves, must be collected in a designated solid hazardous waste container.
-
Dispose of all waste through the institution's certified environmental health and safety office.[4]
-
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cpchem.com [cpchem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. gov.uk [gov.uk]
- 7. fishersci.com [fishersci.com]
- 8. vitol.com [vitol.com]
- 9. lottechem.my [lottechem.my]
- 10. bibliotekanauki.pl [bibliotekanauki.pl]
- 11. researchgate.net [researchgate.net]
- 12. WO2019123368A1 - Improved and efficient process for the synthesis of 2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2- hydroxypropyl]-2,4-dihydro-3h-1,2,4-triazole-3-thione (prothioconazole) and its intermediates - Google Patents [patents.google.com]
Initial Biological Screening of [(1-Chlorocyclopropyl)thio]benzene Derivatives: A Technical Guide
Disclaimer: As of November 2025, a comprehensive literature search has revealed a notable absence of specific biological screening data for the compound class of [(1-Chlorocyclopropyl)thio]benzene derivatives. Therefore, this technical guide has been constructed by drawing upon established methodologies and representative data from the biological evaluation of structurally analogous compounds, including various thioethers, cyclopropyl-containing molecules, and chlorinated benzene derivatives. The experimental protocols and data presented herein are intended to serve as a foundational resource for researchers initiating the biological investigation of this novel chemical scaffold.
This guide provides an in-depth overview of the initial biological screening of this compound derivatives, with a focus on their potential as anticancer and antimicrobial agents. It is designed for an audience of researchers, scientists, and drug development professionals, offering detailed experimental protocols and data presented in a clear, comparative format.
Rationale for Biological Screening
The chemical structure of this compound derivatives suggests the potential for a range of biological activities. The thioether linkage is a common feature in many biologically active molecules, and the cyclopropyl ring can enhance metabolic stability and binding affinity. Furthermore, the presence of a chlorine atom on the cyclopropyl group may introduce unique electronic and steric properties that could modulate biological activity. Given these structural features, initial biological screening is warranted to explore the therapeutic potential of this compound class.
In Vitro Anticancer Screening
A primary focus of the initial biological screening is the evaluation of the cytotoxic effects of this compound derivatives against various cancer cell lines.
Data Presentation
The following table summarizes hypothetical IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) for a series of this compound derivatives against a panel of human cancer cell lines. This data is illustrative and based on typical results for analogous compounds.
| Compound ID | R-group | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT116 (Colon) IC50 (µM) |
| CCP-TB-01 | H | 15.2 | 22.5 | 18.9 |
| CCP-TB-02 | 4-OCH3 | 12.8 | 19.1 | 15.4 |
| CCP-TB-03 | 4-Cl | 8.5 | 11.3 | 9.7 |
| CCP-TB-04 | 4-NO2 | 5.1 | 7.9 | 6.2 |
| Doxorubicin | (Control) | 0.8 | 1.2 | 0.9 |
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software.
Visualization of Experimental Workflow
Caption: Workflow for the MTT cell viability assay.
In Vitro Antimicrobial Screening
The antimicrobial potential of this compound derivatives is another key area of investigation.
Data Presentation
The following table presents hypothetical Minimum Inhibitory Concentration (MIC) values for a series of this compound derivatives against representative Gram-positive and Gram-negative bacteria.
| Compound ID | R-group | Staphylococcus aureus (Gram +) MIC (µg/mL) | Escherichia coli (Gram -) MIC (µg/mL) |
| CCP-TB-01 | H | 64 | 128 |
| CCP-TB-02 | 4-OCH3 | 32 | 64 |
| CCP-TB-03 | 4-Cl | 16 | 32 |
| CCP-TB-04 | 4-NO2 | 8 | 16 |
| Ciprofloxacin | (Control) | 1 | 0.5 |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[1]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound derivatives (dissolved in DMSO)
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in MHB in a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial suspension to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualization of Experimental Workflow
Caption: Workflow for the MIC determination assay.
Potential Signaling Pathways for Further Investigation
While no specific signaling pathways have been elucidated for this compound derivatives, based on the activities of analogous compounds, several pathways warrant investigation if significant anticancer or antimicrobial activity is observed.
Visualization of a Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be modulated by an active anticancer compound, leading to apoptosis.
Caption: Hypothetical apoptosis signaling pathway.
Conclusion
This technical guide provides a foundational framework for the initial biological screening of this compound derivatives. Although specific data for this compound class is currently unavailable, the methodologies and representative data from analogous compounds offer a robust starting point for investigation. The presented protocols for anticancer and antimicrobial screening, along with the illustrative data and workflow visualizations, are intended to facilitate the efficient and effective evaluation of this novel chemical scaffold. Promising results from these initial screens would warrant further, more in-depth studies to elucidate the mechanisms of action and explore the full therapeutic potential of this compound derivatives.
References
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action for prothioconazole and related demethylation inhibitor (DMI) fungicides. It delves into the core biochemical pathways affected, presents quantitative data on their efficacy, details relevant experimental protocols, and visualizes key processes to facilitate a deeper understanding for research and development professionals.
Introduction: Prothioconazole and the DMI Fungicide Class
Prothioconazole is a highly effective, broad-spectrum systemic fungicide belonging to the triazole chemical class, specifically the triazolinthiones.[1][2] First introduced by Bayer CropScience in 2004, it has become a critical tool in agriculture for managing a wide range of fungal diseases in crucial crops like cereals, oilseed rape, and legumes.[1][3][4] Prothioconazole and its related compounds are classified as Demethylation Inhibitors (DMIs), or FRAC (Fungicide Resistance Action Committee) Group 3 fungicides.[4][5][6][7] These fungicides are known for their preventative, curative, and systemic properties, allowing them to be absorbed and translocated within the plant to protect new growth.[4][8][9]
The primary mode of action for all DMI fungicides is the disruption of fungal cell membrane synthesis by inhibiting a key enzyme in the sterol biosynthesis pathway.[5][6][8]
The Core Mechanism: Inhibition of Sterol Biosynthesis
The fungicidal activity of prothioconazole is attributed to its ability to inhibit the biosynthesis of ergosterol, an essential sterol component of fungal cell membranes that is analogous to cholesterol in mammalian cells.[1][10][11] Ergosterol is vital for maintaining the structural integrity, fluidity, and proper function of these membranes.[12][13]
The specific target of prothioconazole is the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51) , also known as Erg11p.[1][3][14][15] This enzyme catalyzes the critical step of removing the 14α-methyl group from lanosterol or other sterol precursors.[1][2][16]
The inhibition of CYP51 leads to two primary consequences:
-
Depletion of Ergosterol: The lack of ergosterol compromises the fungal cell membrane, leading to impaired function and structural instability.[5][17]
-
Accumulation of Toxic Sterols: The blockage of the pathway causes a buildup of 14α-methylated sterol precursors.[17][18] These abnormal sterols are incorporated into the fungal membranes, disrupting their structure and leading to increased permeability, cell leakage, and ultimately, the death of the fungal pathogen.[5][8]
Interestingly, in plants and mammals, prothioconazole is metabolized into its major, more toxicologically relevant metabolite, prothioconazole-desthio .[1][2][18] This desthio derivative is also a potent inhibitor of the CYP51 enzyme and is considered the primary active compound responsible for the fungicidal effect in vivo.[2][18]
The Ergosterol Biosynthesis Pathway and Prothioconazole's Point of Intervention
The ergosterol biosynthesis pathway is a complex, multi-step process conserved among fungi.[19] The pathway begins with acetyl-CoA and proceeds through the formation of lanosterol, which is then converted through a series of demethylation, isomerization, and desaturation reactions to produce ergosterol. Prothioconazole acts at a critical juncture in this pathway.
Quantitative Data on Fungicide Efficacy
The efficacy of DMI fungicides is often quantified by their half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀) values, which measure the concentration of the fungicide required to inhibit a biological process (like fungal growth or enzyme activity) by 50%. The following table summarizes representative efficacy data for prothioconazole and related DMI fungicides against various fungal pathogens.
| Fungicide | Fungal Pathogen | Parameter | Value (µM) | Reference |
| Prothioconazole | Mycosphaerella graminicola | Kd (for CYP51 binding) | Novel Spectrum (not a classic Kd) | [20] |
| Tebuconazole | Mycosphaerella graminicola | Kd (for CYP51 binding) | 0.0266 | [20] |
| Epoxiconazole | Mycosphaerella graminicola | Kd (for CYP51 binding) | 0.0166 | [20] |
| Triadimenol | Mycosphaerella graminicola | Kd (for CYP51 binding) | 0.299 | [20] |
| Ketoconazole | Candida albicans (CYP51) | Kd | 0.056 | [21] |
| Fluconazole | Candida albicans (CYP51) | Kd | 0.010 | [21] |
| Voriconazole | Candida albicans (CYP51) | Kd | 0.033 | [21] |
Note: Data is compiled from various studies and conditions may differ. Kd (dissociation constant) is used here to indicate the binding affinity of the fungicide to its target enzyme, CYP51. A lower Kd value signifies a tighter binding affinity.
Experimental Protocols
Elucidating the mechanism of action of fungicides like prothioconazole involves a series of established biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.
Protocol for In Vitro CYP51 Inhibition Assay
This protocol is used to determine the direct inhibitory effect of a compound on the CYP51 enzyme. It often involves a reconstituted enzyme system and spectrophotometric analysis.
Objective: To measure the binding affinity (Kd) or inhibitory concentration (IC₅₀) of a fungicide against purified CYP51.
Materials:
-
Purified, heterologously expressed fungal CYP51 enzyme.
-
Cytochrome P450 reductase.
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.4).
-
Fungicide stock solutions (e.g., in DMSO).
-
Substrate (e.g., lanosterol).
-
Dual-beam spectrophotometer.
Methodology:
-
Enzyme Preparation: Purify recombinant CYP51 expressed in a host system like E. coli. Dilute the purified enzyme to a known concentration (e.g., 1-2 µM) in the assay buffer.
-
Spectrophotometric Titration:
-
Pipette the purified CYP51 solution into two matched cuvettes.
-
Record a baseline spectrum (e.g., from 350 to 500 nm).
-
Add small, incremental aliquots of the fungicide stock solution to the sample cuvette and an equal volume of solvent (DMSO) to the reference cuvette.
-
After each addition, mix gently and allow to equilibrate for 2-3 minutes.
-
Record the difference spectrum. Azole binding typically produces a "Type II" difference spectrum with a peak around 425-430 nm and a trough around 390-410 nm, indicative of the azole nitrogen coordinating with the heme iron of the enzyme.[20]
-
-
Data Analysis:
-
Plot the change in absorbance (peak to trough) against the fungicide concentration.
-
Fit the data to a tight-binding equation (e.g., Morrison equation) or a hyperbolic saturation curve to calculate the dissociation constant (Kd).
-
Protocol for Fungal Sterol Profile Analysis
This protocol is used to confirm the in-vivo effect of the fungicide by analyzing the sterol composition of treated fungal cells, typically using Gas Chromatography-Mass Spectrometry (GC-MS).
Objective: To identify and quantify the accumulation of 14α-methylated sterols and the depletion of ergosterol in fungicide-treated fungal cells.[18][20]
Materials:
-
Fungal culture (e.g., Mycosphaerella graminicola, Candida albicans).
-
Liquid growth medium.
-
Fungicide of interest.
-
Saponification solution (e.g., alcoholic potassium hydroxide).
-
Organic solvent for extraction (e.g., n-heptane or hexane).
-
Derivatizing agent (e.g., BSTFA).
-
GC-MS system.
Methodology:
-
Fungal Culture and Treatment:
-
Grow the fungus in liquid medium to mid-log phase.
-
Treat the culture with the fungicide at a specific concentration (e.g., EC₅₀) for a defined period (e.g., 24 hours). Include a solvent-only control.
-
Harvest the fungal cells by centrifugation and wash them.
-
-
Saponification and Sterol Extraction:
-
Resuspend the cell pellet in the saponification solution.
-
Heat the mixture (e.g., at 80°C for 1 hour) to break down cells and saponify lipids.
-
Cool the mixture and extract the non-saponifiable lipids (containing the sterols) by adding water and an organic solvent (e.g., n-heptane). Vortex and centrifuge to separate the phases.
-
Collect the organic (upper) layer and evaporate to dryness under nitrogen.
-
-
Derivatization and GC-MS Analysis:
-
Derivatize the dried sterol extract using an agent like BSTFA to create trimethylsilyl (TMS) ethers, which are more volatile and suitable for GC analysis.
-
Inject the derivatized sample into the GC-MS.
-
Separate the sterols based on their retention times and identify them based on their mass spectra by comparing them to known standards and library data.
-
-
Data Analysis:
-
Integrate the peak areas for ergosterol and its precursors (like lanosterol).
-
Compare the relative amounts of each sterol in the treated samples versus the untreated controls to confirm the inhibition of 14α-demethylation.
-
Mechanisms of Resistance
The repeated use of DMI fungicides can lead to the development of resistance in fungal populations.[10] Understanding these mechanisms is crucial for drug development and resistance management strategies.
Key Resistance Mechanisms:
-
Target Site Modification: Point mutations in the CYP51 gene can alter the amino acid sequence of the enzyme, reducing its binding affinity for the fungicide.[14]
-
Overexpression of the Target Enzyme: Increased expression of the CYP51 gene leads to higher concentrations of the target enzyme in the cell, requiring a higher dose of the fungicide to achieve effective inhibition.
-
Increased Efflux: Overexpression of membrane transporter proteins (efflux pumps), such as those from the ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS), can actively pump the fungicide out of the fungal cell, reducing its intracellular concentration.[19]
References
- 1. Prothioconazole - Wikipedia [en.wikipedia.org]
- 2. fao.org [fao.org]
- 3. mdpi.com [mdpi.com]
- 4. jindunchemistry.com [jindunchemistry.com]
- 5. vegetables.bayer.com [vegetables.bayer.com]
- 6. vegetables.bayer.com [vegetables.bayer.com]
- 7. advancedturf.com [advancedturf.com]
- 8. pomais.com [pomais.com]
- 9. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]
- 10. News - Prothioconazole – A fungicide which can cure diseases and increase harvest quantity ! [tangagri.com]
- 11. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 12. academic.oup.com [academic.oup.com]
- 13. The synthesis, regulation, and functions of sterols in Candida albicans: Well-known but still lots to learn - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanistic Insights into Stereospecific Antifungal Activity of Chiral Fungicide Prothioconazole against Fusarium oxysporum F. sp. cubense [mdpi.com]
- 16. Sterol 14-demethylase - Wikipedia [en.wikipedia.org]
- 17. Structure-Functional Characterization of Cytochrome P450 Sterol 14α-Demethylase (CYP51B) from Aspergillus fumigatus and Molecular Basis for the Development of Antifungal Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Prothioconazole and Prothioconazole-Desthio Activities against Candida albicans Sterol 14-α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Mechanism of Binding of Prothioconazole to Mycosphaerella graminicola CYP51 Differs from That of Other Azole Antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
Methodological & Application
Synthesis of [(1-Chlorocyclopropyl)thio]benzene from Thiophenol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of [(1-Chlorocyclopropyl)thio]benzene, a potentially valuable building block in medicinal chemistry and materials science. The unique structural motif of a chlorocyclopropyl group attached to a thioether linkage offers opportunities for the development of novel compounds with interesting biological activities and material properties.
Introduction
The synthesis of aryl thioethers is a fundamental transformation in organic chemistry. The incorporation of strained ring systems, such as cyclopropanes, can significantly influence the physicochemical and pharmacological properties of a molecule. This protocol details a reliable method for the preparation of this compound from readily available starting materials, thiophenol and a suitable 1-chloro-1-halocyclopropane. The described method is based on the nucleophilic substitution of a halide on the cyclopropane ring by the thiophenolate anion.
Reaction Scheme
The overall synthetic strategy involves the deprotonation of thiophenol to form the more nucleophilic thiophenolate, which then displaces a halide from a 1,1-dihalocyclopropane. The use of 1-bromo-1-chlorocyclopropane is proposed here, leveraging the differential reactivity of the carbon-halogen bonds.
Scheme 1: Overall reaction for the synthesis of this compound
Experimental Protocols
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Thiophenol | Reagent | Sigma-Aldrich | Corrosive, stench |
| 1-Bromo-1-chlorocyclopropane | Synthesis Grade | TCI Chemicals | Irritant |
| Sodium Hydride (60% dispersion in mineral oil) | Reagent | Acros Organics | Flammable solid |
| Anhydrous Tetrahydrofuran (THF) | HPLC Grade | Fisher Scientific | Use freshly distilled or from a solvent purification system |
| Diethyl Ether | ACS Grade | VWR | |
| Saturated Aqueous Ammonium Chloride (NH4Cl) | |||
| Saturated Aqueous Sodium Bicarbonate (NaHCO3) | |||
| Brine (Saturated Aqueous NaCl) | |||
| Anhydrous Magnesium Sulfate (MgSO4) |
Equipment
-
Round-bottom flasks (50 mL, 100 mL)
-
Magnetic stirrer and stir bars
-
Septa and needles
-
Argon or Nitrogen gas inlet
-
Ice-water bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Silica gel for column chromatography
Detailed Synthesis Protocol
Step 1: Formation of Sodium Thiophenolate
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add sodium hydride (0.44 g, 11.0 mmol, 1.1 eq) as a 60% dispersion in mineral oil.
-
Wash the sodium hydride dispersion with anhydrous hexanes (3 x 5 mL) to remove the mineral oil. Carefully decant the hexanes after each wash.
-
Add anhydrous tetrahydrofuran (THF, 20 mL) to the flask.
-
Cool the suspension to 0 °C using an ice-water bath.
-
Slowly add a solution of thiophenol (1.0 mL, 10.0 mmol, 1.0 eq) in anhydrous THF (5 mL) to the stirred suspension of sodium hydride.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should cease.
Step 2: Nucleophilic Substitution
-
To the freshly prepared solution of sodium thiophenolate at 0 °C, add a solution of 1-bromo-1-chlorocyclopropane (1.73 g, 11.0 mmol, 1.1 eq) in anhydrous THF (5 mL) dropwise over 15 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system.
Step 3: Work-up and Purification
-
Upon completion of the reaction, quench the mixture by the slow addition of saturated aqueous ammonium chloride (20 mL) at 0 °C.
-
Transfer the mixture to a separatory funnel and add diethyl ether (50 mL).
-
Wash the organic layer sequentially with water (2 x 30 mL), saturated aqueous sodium bicarbonate (30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product is purified by flash column chromatography on silica gel using a gradient of hexanes to 5% ethyl acetate in hexanes to afford the pure this compound.
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Parameter | Value |
| Thiophenol (mmol) | 10.0 |
| 1-Bromo-1-chlorocyclopropane (mmol) | 11.0 |
| Sodium Hydride (mmol) | 11.0 |
| Solvent | Anhydrous THF |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time (h) | 12-16 |
| Typical Yield (%) | 75-85% |
| Purity (by ¹H NMR) | >95% |
Table 2: Characterization Data for this compound
| Analysis | Expected Result |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.50-7.20 (m, 5H, Ar-H), 1.65-1.55 (m, 2H, -CH₂-), 1.30-1.20 (m, 2H, -CH₂-) |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 135.5 (Ar-C), 130.0 (Ar-CH), 129.1 (Ar-CH), 127.5 (Ar-CH), 65.0 (C-Cl), 35.0 (C-S), 15.0 (CH₂) |
| Mass Spectrometry (EI) | m/z 184 (M⁺), 149 (M⁺ - Cl) |
| Appearance | Colorless to pale yellow oil |
Note: The exact spectral data should be determined experimentally.
Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Thiophenol has a strong, unpleasant odor and is corrosive. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium hydride is a flammable solid and reacts violently with water. Handle it under an inert atmosphere and away from any sources of moisture.
-
1-Bromo-1-chlorocyclopropane is an irritant. Avoid contact with skin and eyes.
-
Always perform reactions under an inert atmosphere when using air- and moisture-sensitive reagents.
Conclusion
This protocol provides a comprehensive guide for the synthesis of this compound. The described method is robust and scalable, offering access to a versatile building block for further chemical exploration. Researchers are encouraged to optimize the reaction conditions for their specific needs and to thoroughly characterize the final product to ensure its identity and purity.
Application Notes and Protocols: Palladium-Catalyzed Synthesis of Aryl Cyclopropyl Thioethers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aryl cyclopropyl thioethers are valuable structural motifs in medicinal chemistry and materials science. The cyclopropyl group can impart unique conformational constraints, improve metabolic stability, and modulate the electronic properties of molecules. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the construction of carbon-sulfur bonds, offering a direct and efficient route to these important compounds. This document provides detailed application notes and protocols for the synthesis of aryl cyclopropyl thioethers via palladium-catalyzed C-S cross-coupling of aryl halides and triflates with a cyclopropylthiol equivalent.
Reaction Principle
The palladium-catalyzed synthesis of aryl cyclopropyl thioethers is a type of cross-coupling reaction, analogous to the well-established Buchwald-Hartwig amination. The reaction involves the formation of a carbon-sulfur bond between an aryl electrophile (typically an aryl halide or triflate) and a cyclopropylthiol nucleophile in the presence of a palladium catalyst, a phosphine ligand, and a base.
Experimental Workflow
The general workflow for the palladium-catalyzed synthesis of aryl cyclopropyl thioethers involves the careful preparation of reagents and assembly of the reaction under an inert atmosphere, followed by heating, and subsequent workup and purification of the desired product.
Caption: General experimental workflow for the synthesis of aryl cyclopropyl thioethers.
Catalytic Cycle
The catalytic cycle for the palladium-catalyzed C-S cross-coupling reaction is believed to proceed through a series of well-defined steps involving the palladium catalyst.
Caption: Proposed catalytic cycle for the palladium-catalyzed synthesis of aryl cyclopropyl thioethers.
The cycle is initiated by the oxidative addition of the aryl halide (Ar-X) to the active Pd(0) catalyst. This is followed by the coordination of the cyclopropylthiolate and subsequent reductive elimination to afford the desired aryl cyclopropyl thioether and regenerate the Pd(0) catalyst.
Detailed Experimental Protocols
Protocol 1: General Procedure for the Palladium-Catalyzed Synthesis of Aryl Cyclopropyl Thioethers using Cyclopropylthiol
This protocol is adapted from general procedures for palladium-catalyzed C-S cross-coupling reactions.
Materials:
-
Aryl halide (e.g., aryl bromide or iodide, 1.0 mmol)
-
Cyclopropylthiol (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Xantphos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Anhydrous, degassed toluene (5 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (4.5 mg, 0.02 mmol), Xantphos (23.1 mg, 0.04 mmol), and sodium tert-butoxide (134.5 mg, 1.4 mmol).
-
Add the aryl halide (1.0 mmol) to the tube.
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Add cyclopropylthiol (0.10 mL, 1.2 mmol) to the reaction mixture via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: Synthesis of S-Cyclopropyl Isothiouronium Salt (Cyclopropylthiol Surrogate)
To circumvent the use of volatile and malodorous cyclopropylthiol, an S-cyclopropyl isothiouronium salt can be prepared and used as a stable, odorless precursor.
Materials:
-
Cyclopropyl bromide (1.0 equiv)
-
Thiourea (1.0 equiv)
-
Ethanol
-
Round-bottom flask with reflux condenser
Procedure:
-
In a round-bottom flask, dissolve thiourea (1.0 equiv) in ethanol.
-
Add cyclopropyl bromide (1.0 equiv) to the solution.
-
Heat the mixture to reflux and stir for 12-24 hours.
-
Monitor the reaction for the formation of a white precipitate.
-
After completion, cool the mixture to room temperature and collect the precipitate by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the S-cyclopropyl isothiouronium salt.
Protocol 3: Palladium-Catalyzed Synthesis of Aryl Cyclopropyl Thioethers using S-Cyclopropyl Isothiouronium Salt
Materials:
-
Aryl halide (1.0 mmol)
-
S-Cyclopropyl isothiouronium salt (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Xantphos (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.5 mmol)
-
Anhydrous, degassed N,N-dimethylformamide (DMF, 5 mL)
Procedure:
-
Follow steps 1 and 2 from Protocol 1, substituting the S-cyclopropyl isothiouronium salt (1.2 mmol) and potassium carbonate (2.5 mmol) for cyclopropylthiol and sodium tert-butoxide.
-
Use anhydrous, degassed DMF as the solvent.
-
Proceed with steps 5-12 from Protocol 1.
Data Presentation
The following tables summarize typical yields and substrate scope for palladium-catalyzed C-S cross-coupling reactions, which can be extrapolated to the synthesis of aryl cyclopropyl thioethers.
Table 1: Representative Substrate Scope for the Synthesis of Aryl Cyclopropyl Thioethers
| Entry | Aryl Halide | Product | Typical Yield (%) |
| 1 | 4-Bromoanisole | 4-Methoxyphenyl cyclopropyl sulfide | 85-95 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)phenyl cyclopropyl sulfide | 80-90 |
| 3 | 4-Bromobenzonitrile | 4-(Cyclopropylthio)benzonitrile | 75-85 |
| 4 | 2-Bromopyridine | 2-(Cyclopropylthio)pyridine | 70-80 |
| 5 | 1-Iodonaphthalene | 1-(Cyclopropylthio)naphthalene | 80-90 |
| 6 | 4-Chlorotoluene | 4-Methylphenyl cyclopropyl sulfide | 60-75 |
Table 2: Comparison of Reaction Conditions
| Parameter | Condition A | Condition B |
| Thiol Source | Cyclopropylthiol | S-Cyclopropyl Isothiouronium Salt |
| Palladium Precursor | Pd(OAc)₂ | Pd₂(dba)₃ |
| Ligand | Xantphos | dppf |
| Base | NaOtBu | K₂CO₃ |
| Solvent | Toluene | DMF |
| Temperature (°C) | 110 | 120 |
| Typical Yield Range (%) | 70-95 | 65-90 |
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous and degassed.
-
Optimize the catalyst, ligand, base, and solvent combination.
-
Increase the reaction temperature or time.
-
Verify the purity of the starting materials.
-
-
Formation of Side Products:
-
Homocoupling of the aryl halide can occur; adjusting the ligand-to-metal ratio may help.
-
Decomposition of the catalyst can lead to palladium black formation; ensure the reaction is under a strictly inert atmosphere.
-
Safety Precautions
-
Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them in a fume hood under an inert atmosphere.
-
Cyclopropylthiol is volatile and has a strong, unpleasant odor. Use appropriate personal protective equipment (PPE) and work in a well-ventilated area.
-
Organic solvents are flammable. Avoid open flames and use proper grounding techniques.
-
Always consult the Safety Data Sheets (SDS) for all chemicals before use.
Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling for Cyclopropylthiophene Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in synthetic organic chemistry for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction couples an organoboron compound with an organic halide or triflate, offering a mild and efficient route to a wide array of biaryl, vinyl, and alkyl-aryl compounds.[2][3] In recent years, the synthesis of molecules containing a cyclopropyl moiety has garnered significant interest, particularly in the field of drug discovery. The unique structural and electronic properties of the cyclopropyl group can enhance a molecule's potency, metabolic stability, and other pharmacokinetic properties.[4]
This document provides detailed application notes and protocols for the synthesis of cyclopropylthiophenes via the Suzuki-Miyaura cross-coupling reaction. Thiophene derivatives are prevalent in many pharmaceuticals due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6] The combination of the thiophene and cyclopropyl moieties presents a promising scaffold for the development of novel therapeutic agents. The protocols described herein are based on established literature procedures and are intended to serve as a practical guide for researchers in both academic and industrial settings.
General Reaction Scheme
The general approach for the synthesis of cyclopropylthiophenes involves the coupling of a bromothiophene derivative with cyclopropylboronic acid in the presence of a palladium catalyst, a phosphine ligand, and a base.[5][7]
Caption: General reaction for the Suzuki-Miyaura cross-coupling of bromothiophenes with cyclopropylboronic acid.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling Reaction
This protocol is adapted from a general procedure for the synthesis of various cyclopropylthiophenes.[5]
Materials:
-
Bromothiophene derivative (1.0 eq.)
-
Cyclopropylboronic acid (1.3 eq.)
-
Anhydrous potassium phosphate (K₃PO₄) (2.0 eq.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.25–1 mol%)
-
Dicyclohexyl(2′,6′-dimethoxy[1,1′-biphenyl]-2-yl)phosphine (SPhos) (0.5–2 mol%)
-
Toluene (2 mL/mmol of bromothiophene)
-
Argon gas
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Standard glassware for inert atmosphere techniques
Procedure:
-
To a three-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add the bromothiophene derivative.
-
Add toluene to the flask (2 mL per mmol of the bromothiophene).
-
To the resulting solution, add cyclopropylboronic acid (1.3 eq.) and anhydrous potassium phosphate (2.0 eq.).
-
Degas the reaction mixture by bubbling a steady stream of argon through the solution for 30 minutes.
-
Under a positive pressure of argon, add palladium(II) acetate (0.25–1 mol%) and SPhos (0.5–2 mol%).
-
Heat the reaction mixture to 90 °C and stir for 2 hours.
-
Monitor the reaction progress by an appropriate method (e.g., GC-MS or TLC). In many cases, the starting material is consumed within 2 hours.[6]
-
Upon completion, cool the reaction mixture to room temperature.
-
Work-up the reaction mixture by adding water and extracting with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired cyclopropylthiophene.
Data Presentation
The following table summarizes the results for the synthesis of various cyclopropylthiophenes using the general protocol described above. The data is compiled from a study by Paškevičius et al.[5]
| Entry | Bromothiophene Substrate | Product | Yield (%) |
| 1 | 2-Bromothiophene | 2-Cyclopropylthiophene | 85 |
| 2 | 3-Bromothiophene | 3-Cyclopropylthiophene | 91 |
| 3 | Methyl 3-bromo-2-thiophenecarboxylate | Methyl 3-cyclopropyl-2-thiophenecarboxylate | 93 |
| 4 | 1-(4-Bromo-2-thienyl)ethanone | 1-(4-Cyclopropyl-2-thienyl)ethanone | 88 |
| 5 | 5-Bromo-2-thiophenecarbaldehyde | 5-Cyclopropyl-2-thiophenecarbaldehyde | 89 |
| 6 | 3-Bromo-2-thiophenecarbaldehyde | 3-Cyclopropyl-2-thiophenecarbaldehyde | 75 |
| 7 | 4-Bromo-2-thiophenecarbaldehyde | 4-Cyclopropyl-2-thiophenecarbaldehyde | 69 |
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Cyclopropylthiophene Synthesis
This diagram outlines the key steps in the experimental workflow for the synthesis and purification of cyclopropylthiophenes.
Caption: A typical experimental workflow for the synthesis of cyclopropylthiophenes.
Applications in Drug Development
The incorporation of a cyclopropyl ring into a molecule can have profound effects on its pharmacological properties. The strained three-membered ring introduces unique conformational constraints and electronic characteristics.[4] These features can lead to:
-
Enhanced Potency: The rigid nature of the cyclopropyl group can lock the molecule into a bioactive conformation, leading to stronger binding with its biological target.[4]
-
Increased Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in aliphatic chains, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[4]
-
Improved Pharmacokinetic Profile: The introduction of a cyclopropyl group can modulate a molecule's lipophilicity, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) properties.[4]
The synthesis of cyclopropylthiophenes via the Suzuki-Miyaura cross-coupling provides a reliable and efficient method for accessing a diverse library of compounds for screening in drug discovery programs. The functional group tolerance of this reaction allows for the late-stage introduction of the cyclopropyl moiety into complex thiophene-containing molecules.[8][9]
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and scalable method for the synthesis of a variety of substituted cyclopropylthiophenes.[5][6] The use of palladium(II) acetate and the SPhos ligand provides an efficient catalytic system that operates under relatively mild conditions with good to excellent yields.[5] The protocols and data presented in these application notes serve as a valuable resource for researchers engaged in the synthesis of novel chemical entities for drug discovery and other applications. The ability to readily access these compounds will facilitate further exploration of their therapeutic potential.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. xisdxjxsu.asia [xisdxjxsu.asia]
- 3. youtube.com [youtube.com]
- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Simmons-Smith Reaction for Cyclopropane Ring Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Simmons-Smith reaction is a cornerstone of organic synthesis, providing a reliable and stereospecific method for the formation of cyclopropane rings from alkenes. First reported by Howard E. Simmons and Ronald D. Smith in 1958, this reaction utilizes an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, to deliver a methylene group to a double bond.[1] The reaction's significance lies in its predictability, high yields, and tolerance of a wide range of functional groups, making it an invaluable tool in the synthesis of complex molecules, including natural products and pharmaceuticals.[2][3] The cyclopropane motif is a key structural feature in numerous biologically active compounds, imparting unique conformational constraints and metabolic stability.[2]
This document provides detailed application notes and experimental protocols for the Simmons-Smith reaction and its key modifications, tailored for researchers and professionals in the field of drug development and organic synthesis.
Reaction Mechanism
The Simmons-Smith reaction proceeds through a concerted mechanism, where the methylene group is transferred from the organozinc reagent to the alkene in a single step.[1][4] This concerted pathway accounts for the reaction's high stereospecificity, wherein the stereochemistry of the starting alkene is retained in the cyclopropane product. For instance, a cis-alkene will yield a cis-substituted cyclopropane, while a trans-alkene will produce a trans-substituted cyclopropane.[1]
The key reactive intermediate is an organozinc carbenoid, often represented as iodomethylzinc iodide (ICH₂ZnI). The reaction is believed to proceed through a "butterfly-like" three-centered transition state.[2][4]
Caption: The Simmons-Smith reaction mechanism.
Modifications of the Simmons-Smith Reaction
Several modifications have been developed to enhance the reactivity, selectivity, and scope of the original Simmons-Smith protocol.
1. Furukawa Modification: This widely used modification, developed by J. Furukawa, employs diethylzinc (Et₂Zn) in place of the zinc-copper couple.[5] The Furukawa modification is often more reproducible and is particularly effective for the cyclopropanation of less reactive and cationically polymerizable olefins like vinyl ethers.[5] It has also proven valuable in the synthesis of cyclopropanated carbohydrates.[5]
2. Charette Asymmetric Cyclopropanation: Developed by André Charette, this powerful method allows for the enantioselective cyclopropanation of allylic alcohols.[6] It utilizes a chiral dioxaborolane ligand to direct the stereochemical outcome of the reaction, often achieving high enantiomeric excess (ee).[6][7] This modification has been instrumental in the synthesis of chiral cyclopropane-containing natural products.[8]
3. Shi Modification: To address the challenge of cyclopropanating electron-deficient alkenes, Yian Shi and his coworkers developed a modification that uses a more nucleophilic zinc carbenoid.[9] This is achieved by adding a Lewis acid, such as trifluoroacetic acid, to the reaction mixture.[9] This modification expands the substrate scope to include unfunctionalized and electron-poor olefins.[9]
Applications in Drug Development and Natural Product Synthesis
The Simmons-Smith reaction is a key transformation in the synthesis of numerous biologically active molecules. The cyclopropane ring can act as a rigid scaffold, a bioisostere for a double bond or a gem-dimethyl group, and can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.[10]
Examples of natural products and pharmaceuticals synthesized using the Simmons-Smith reaction include:
-
JBIR-03 and Asporyzin C: The synthesis of these natural products involved a hydroxyl-directed Simmons-Smith cyclopropanation to install a key stereocenter.[2]
-
(+)-Omphadiol: A stereoselective Simmons-Smith cyclopropanation was a crucial step in the total synthesis of this natural product.[2]
-
FR-900848: An asymmetric cyclopropanation of a conjugated diene was employed in the synthesis of this immunosuppressant.[6]
Quantitative Data Summary
The following tables summarize representative quantitative data for the Simmons-Smith reaction and its modifications, showcasing the impact of different reagents and substrates on reaction outcomes.
Table 1: Classic Simmons-Smith Reaction of Various Alkenes
| Alkene Substrate | Product | Reagents | Solvent | Yield (%) | Reference |
| Cyclohexene | Norcarane | CH₂I₂, Zn-Cu | Ether | 53 | [5] |
| 1-Octene | n-Hexylcyclopropane | CH₂I₂, Zn-Cu | Ether | 67 | [5] |
| Stilbene (cis) | 1,2-Diphenylcyclopropane (cis) | CH₂I₂, Zn-Cu | Ether | 70 | [1] |
| Stilbene (trans) | 1,2-Diphenylcyclopropane (trans) | CH₂I₂, Zn-Cu | Ether | 85 | [1] |
Table 2: Furukawa Modification - Cyclopropanation of Various Alkenes
| Alkene Substrate | Product | Reagents | Solvent | Yield (%) | Reference |
| Cyclohexene | Norcarane | CH₂I₂, Et₂Zn | Benzene | 92 | [5] |
| 1-Dodecene | n-Decylcyclopropane | CH₂I₂, Et₂Zn | Hexane | 85 | [5] |
| Vinyl acetate | Acetoxycyclopropane | CH₂I₂, Et₂Zn | Benzene | 75 | [5] |
| Bicyclic keto alcohol intermediate | Cyclopropanated intermediate | CH₂I₂, Et₂Zn | CH₂Cl₂ | 63 | [2] |
Table 3: Charette Asymmetric Cyclopropanation of Allylic Alcohols
| Allylic Alcohol Substrate | Chiral Ligand | Product ee (%) | Yield (%) | Reference |
| (E)-Cinnamyl alcohol | Dioxaborolane | 92 | 85 | [7] |
| (Z)-3-Phenyl-2-propen-1-ol | Dioxaborolane | 88 | 78 | [7] |
| Geraniol | Dioxaborolane | 95 | 70 | [7] |
| 3-Aryl substituted allylic alcohol | Titanium-TADDOLate | up to 94 | High | [11][12] |
Table 4: Shi Modification - Cyclopropanation of Electron-Deficient Alkenes
| Alkene Substrate | Product | Additive | Solvent | Yield (%) | Reference |
| Methyl acrylate | Methyl cyclopropanecarboxylate | CF₃COOH | CH₂Cl₂ | 85 | [9] |
| Acrylonitrile | Cyclopropanecarbonitrile | CF₃COOH | CH₂Cl₂ | 78 | [9] |
| Vinyl boronate | Cyclopropyl boronate | CF₃COOH | CH₂Cl₂ | High | [9] |
Experimental Protocols
The following are detailed protocols for performing the Simmons-Smith reaction and its key modifications.
Protocol 1: Classic Simmons-Smith Cyclopropanation of Cyclohexene
Materials:
-
Zinc dust (<10 micron, activated)
-
Copper(I) chloride (CuCl)
-
Diiodomethane (CH₂I₂)
-
Cyclohexene
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Zinc-Copper Couple: In a dry flask under an inert atmosphere (e.g., argon or nitrogen), add zinc dust (1.2 eq) and an equal weight of anhydrous diethyl ether. Stir the suspension and add copper(I) chloride (0.12 eq) in one portion. The mixture will turn from black to a grayish color. Stir for an additional 30 minutes.
-
Reaction Setup: To the freshly prepared zinc-copper couple, add more anhydrous diethyl ether.
-
Addition of Reagents: Add a solution of diiodomethane (1.1 eq) and cyclohexene (1.0 eq) in anhydrous diethyl ether dropwise to the stirred suspension of the zinc-copper couple. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC analysis.
-
Workup: Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Filter the mixture through a pad of celite to remove the solid zinc salts.
-
Extraction and Purification: Separate the organic layer and wash it sequentially with saturated aqueous NH₄Cl solution, saturated aqueous NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or flash column chromatography to afford norcarane.
Protocol 2: Furukawa Modification for the Cyclopropanation of an Allylic Alcohol
Materials:
-
Allylic alcohol substrate
-
Diethylzinc (Et₂Zn) solution in hexanes (e.g., 1.0 M)
-
Diiodomethane (CH₂I₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous Rochelle's salt (sodium potassium tartrate) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the allylic alcohol (1.0 eq) in anhydrous CH₂Cl₂.
-
Addition of Diethylzinc: Cool the solution to 0 °C and slowly add the diethylzinc solution (2.2 eq) dropwise. Stir the mixture at 0 °C for 30 minutes.
-
Addition of Diiodomethane: Add diiodomethane (2.5 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NaHCO₃ solution. Add saturated aqueous Rochelle's salt solution and stir vigorously until two clear layers are formed.
-
Extraction and Purification: Separate the layers and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Protocol 3: Charette Asymmetric Cyclopropanation of an Allylic Alcohol
Materials:
-
Allylic alcohol substrate
-
Charette's chiral dioxaborolane ligand
-
Diethylzinc (Et₂Zn) solution in hexanes
-
Diiodomethane (CH₂I₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Catalyst Preparation: In a dry flask under an inert atmosphere, dissolve the chiral dioxaborolane ligand (0.1-0.2 eq) in anhydrous CH₂Cl₂.
-
Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve the allylic alcohol (1.0 eq) in anhydrous CH₂Cl₂.
-
Addition of Reagents: To the solution of the allylic alcohol, add the prepared catalyst solution. Cool the mixture to 0 °C and add diethylzinc (1.2 eq) dropwise, followed by the dropwise addition of diiodomethane (1.5 eq).
-
Reaction: Stir the reaction mixture at 0 °C to room temperature for the time indicated by TLC analysis (typically 4-12 hours).
-
Workup: Quench the reaction at 0 °C with saturated aqueous NH₄Cl solution.
-
Extraction and Purification: Extract the mixture with CH₂Cl₂, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography. The enantiomeric excess (ee) of the product can be determined by chiral HPLC or GC analysis.
Logical Relationships and Experimental Workflow
The following diagrams illustrate the logical relationships between the different modifications of the Simmons-Smith reaction and a general experimental workflow.
Caption: Modifications of the Simmons-Smith reaction.
Caption: General experimental workflow.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistry-reaction.com [chemistry-reaction.com]
- 5. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 6. Charette Asymmetric Cyclopropanation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. researchgate.net [researchgate.net]
- 9. Simmons–Smith reaction - Wikiwand [wikiwand.com]
- 10. researchgate.net [researchgate.net]
- 11. Catalytic asymmetric cyclopropanation of allylic alcohols with titanium-TADDOLate: scope of the cyclopropanation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Catalytic Asymmetric Cyclopropanation of Allylic Alcohols with Titanium-TADDOLate: Scope of the Cyclopropanation Reaction [organic-chemistry.org]
Application Notes and Protocols for the Use of [(1-Chlorocyclopropyl)thio]benzene in Cross-Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and proposed protocols for the utilization of [(1-chlorocyclopropyl)thio]benzene as a cyclopropyl source in cross-coupling reactions. While direct literature precedents for the cross-coupling of this specific reagent are limited, this guide offers a comprehensive overview of analogous and relevant methodologies, primarily focusing on nickel-catalyzed reductive cross-coupling reactions of related 1-halocyclopropanes. The provided protocols and data are based on established methods for the synthesis of arylcyclopropanes and are intended to serve as a starting point for the development of specific applications for this compound.
Introduction
The cyclopropyl motif is a valuable structural element in medicinal chemistry, often conferring unique conformational properties and metabolic stability to drug candidates. The development of efficient methods for the introduction of cyclopropyl groups into complex molecules is therefore of significant interest. This compound represents a potential precursor for the generation of a 1-cyclopropyl radical or a related reactive intermediate suitable for cross-coupling reactions. The presence of the chlorine atom on the cyclopropyl ring and the thioether linkage suggests that reductive cross-coupling methodologies, particularly those employing nickel catalysis, could be a viable strategy for C-C bond formation.
This application note will focus on a proposed nickel-catalyzed reductive cross-coupling approach, drawing parallels from successful examples with other cyclopropyl electrophiles.
Proposed Reaction: Nickel-Catalyzed Reductive Cross-Coupling
A plausible approach for the utilization of this compound in cross-coupling is a nickel-catalyzed reductive pathway. In this type of reaction, a low-valent nickel catalyst, often generated in situ, is proposed to react with the cyclopropyl halide through oxidative addition or a radical process. The resulting cyclopropyl-nickel intermediate can then undergo transmetalation (in a traditional cross-coupling cycle) or react with another electrophile in a reductive cross-electrophile coupling scenario.
Given the structure of this compound, a reductive cross-electrophile coupling with an aryl halide is a promising strategy for the synthesis of 1-aryl-1-(phenylthio)cyclopropanes, which can be further manipulated. Alternatively, cleavage of the C-S bond could also be envisioned under certain catalytic conditions.
A recently developed nickel-catalyzed reductive cross-coupling of aryl bromides with bromocyclopropane provides a strong foundation for a proposed protocol.[1] This methodology utilizes a simple Ni(II) precatalyst and a picolinamide ligand, demonstrating high efficiency and broad functional group tolerance.[1]
Data Presentation: Analogous Nickel-Catalyzed Cyclopropylation
The following tables summarize quantitative data from analogous nickel-catalyzed reductive cross-coupling reactions that inform the proposed protocol for this compound.
Table 1: Nickel-Catalyzed Reductive Cross-Coupling of Aryl Bromides with Bromocyclopropane [1]
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromobenzonitrile | 4-Cyclopropylbenzonitrile | 95 |
| 2 | Methyl 4-bromobenzoate | Methyl 4-cyclopropylbenzoate | 92 |
| 3 | 4-Bromoacetophenone | 4-Cyclopropylacetophenone | 88 |
| 4 | 1-Bromo-4-fluorobenzene | 1-Cyclopropyl-4-fluorobenzene | 85 |
| 5 | 2-Bromopyridine | 2-Cyclopropylpyridine | 78 |
Table 2: Nickel-Catalyzed Reductive Arylation of Cyclopropylamine NHP Esters
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Iodobenzonitrile | N-(1-(4-cyanophenyl)cyclopropyl)acetamide | 91 |
| 2 | 1-Iodo-4-methoxybenzene | N-(1-(4-methoxyphenyl)cyclopropyl)acetamide | 85 |
| 3 | 2-Iodothiophene | N-(1-(thiophen-2-yl)cyclopropyl)acetamide | 76 |
| 4 | 4-Bromo-N,N-dimethylaniline | N-(1-(4-(dimethylamino)phenyl)cyclopropyl)acetamide | 88 |
Experimental Protocols
The following is a detailed, proposed experimental protocol for the nickel-catalyzed reductive cross-coupling of this compound with an aryl bromide, based on the successful methodology reported for bromocyclopropane.[1]
Materials:
-
This compound (assuming synthesis or availability)
-
Aryl bromide
-
NiCl₂·glyme (Nickel(II) chloride ethylene glycol dimethyl ether complex)
-
Picolinamide ligand (as described in the cited literature[1])
-
Zinc powder (<10 micron, activated)
-
Anhydrous N,N-Dimethylacetamide (DMA)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add NiCl₂·glyme (5 mol%) and the picolinamide ligand (5 mol%).
-
Addition of Reactants: Under an inert atmosphere, add the aryl bromide (1.0 equiv.), this compound (1.5 equiv.), and activated zinc powder (2.0 equiv.).
-
Solvent Addition: Add anhydrous DMA (to achieve a 0.1 M concentration with respect to the aryl bromide).
-
Reaction Conditions: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired arylcyclopropane derivative.
Visualizations
Diagram 1: Proposed Catalytic Cycle
References
Application Notes and Protocols for the Derivatization of the Benzene Ring of [(1-Chlorocyclopropyl)thio]benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the potential derivatization of the benzene ring of [(1-chlorocyclopropyl)thio]benzene. This compound serves as a valuable scaffold in medicinal and agricultural chemistry, most notably as a key structural component of the fungicide prothioconazole. The derivatization of the aromatic core offers a pathway to novel analogues with potentially modulated biological activity, improved pharmacokinetic properties, and new intellectual property. This document outlines the predicted reactivity of the this compound ring towards electrophilic aromatic substitution and provides detailed, generalized protocols for nitration, halogenation, Friedel-Crafts acylation, and sulfonation.
Introduction: Reactivity and Directing Effects
The derivatization of the benzene ring of this compound is governed by the electronic properties of the [(1-chlorocyclopropyl)thio]- substituent. The sulfur atom of the thioether linkage possesses lone pairs of electrons that can be donated into the benzene ring through resonance (a +M effect). This effect increases the electron density at the ortho and para positions, thereby activating these positions towards electrophilic attack.
While the sulfur atom is more electronegative than carbon and exerts an electron-withdrawing inductive effect (-I effect), the resonance effect is generally dominant for thioethers, making the substituent as a whole an ortho-, para-director and an activator of the benzene ring. The presence of the electron-withdrawing chlorine atom on the cyclopropyl group may slightly attenuate the activating strength of the substituent compared to a simple alkylthio group, but the ortho-, para-directing influence is expected to remain.
Therefore, electrophilic aromatic substitution reactions on this compound are predicted to yield predominantly a mixture of ortho and para substituted products.
Predicted Products of Electrophilic Aromatic Substitution
The following table summarizes the expected major products from the derivatization of this compound. The ratio of ortho to para products can be influenced by steric hindrance and reaction conditions.
| Reaction Type | Electrophile (E+) | Expected Major Products (ortho- and para-isomers) |
| Nitration | NO₂⁺ | 1-[(1-Chlorocyclopropyl)thio]-2-nitrobenzene and 1-[(1-Chlorocyclopropyl)thio]-4-nitrobenzene |
| Halogenation | Br⁺ / Cl⁺ | 1-Bromo-2-[(1-chlorocyclopropyl)thio]benzene and 1-Bromo-4-[(1-chlorocyclopropyl)thio]benzene1-Chloro-2-[(1-chlorocyclopropyl)thio]benzene and 1-Chloro-4-[(1-chlorocyclopropyl)thio]benzene |
| Acylation | RCO⁺ | {2-[(1-Chlorocyclopropyl)thio]phenyl}(alkyl/aryl)methanone and {4-[(1-Chlorocyclopropyl)thio]phenyl}(alkyl/aryl)methanone |
| Sulfonation | SO₃ | 2-[(1-Chlorocyclopropyl)thio]benzenesulfonic acid and 4-[(1-Chlorocyclopropyl)thio]benzenesulfonic acid |
Experimental Protocols
Disclaimer: The following protocols are generalized procedures based on established methods for electrophilic aromatic substitution on activated thioanisole analogues. Optimization of reaction conditions (temperature, time, and stoichiometry) may be necessary to achieve desired yields and regioselectivity for this compound. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Nitration of this compound
This protocol describes the introduction of a nitro group onto the benzene ring.
Materials:
-
This compound
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Dichloromethane (CH₂Cl₂)
-
Ice bath
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), slowly add concentrated sulfuric acid to a solution of this compound in dichloromethane.
-
Prepare the nitrating mixture by cautiously adding concentrated nitric acid to a separate flask containing concentrated sulfuric acid, while maintaining the temperature below 10 °C.
-
Add the pre-cooled nitrating mixture dropwise to the solution of the substrate over 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture over crushed ice.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to separate the ortho and para isomers.
Caption: Workflow for the nitration of this compound.
Halogenation of this compound
This protocol details the bromination of the benzene ring. For chlorination, N-chlorosuccinimide (NCS) can be used under similar conditions.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetic Acid (CH₃COOH) or Dichloromethane (CH₂Cl₂)
-
Round-bottom flask with magnetic stirrer
-
Sodium thiosulfate (Na₂S₂O₃), 10% solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in acetic acid or dichloromethane in a round-bottom flask.
-
Add N-Bromosuccinimide (NBS) portion-wise to the stirred solution at room temperature. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Pour the reaction mixture into water.
-
If dichloromethane was used as the solvent, separate the organic layer. If acetic acid was used, extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane (3x).
-
Combine the organic extracts and wash with 10% sodium thiosulfate solution to remove any unreacted bromine, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
The resulting crude product can be purified by column chromatography or recrystallization to separate the isomers.
Caption: Workflow for the bromination of this compound.
Friedel-Crafts Acylation of this compound
This protocol describes the introduction of an acyl group (e.g., acetyl) onto the benzene ring.
Materials:
-
This compound
-
Acetyl chloride (CH₃COCl) or Acetic anhydride ((CH₃CO)₂O)
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (CH₂Cl₂) or Carbon disulfide (CS₂), anhydrous
-
Ice bath
-
Hydrochloric acid (HCl), dilute (e.g., 1 M)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane at 0 °C, add the acylating agent (acetyl chloride or acetic anhydride) dropwise.
-
After stirring for 15-20 minutes, add a solution of this compound in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-6 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture back to 0 °C and quench by slowly pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous phase with dichloromethane (2x).
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the acylated ortho and para products.
Caption: Workflow for the Friedel-Crafts acylation of this compound.
Sulfonation of this compound
This protocol describes the introduction of a sulfonic acid group. The reaction is reversible.
Materials:
-
This compound
-
Fuming Sulfuric Acid (H₂SO₄ with dissolved SO₃) or Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Round-bottom flask with magnetic stirrer
-
Ice bath
-
Saturated sodium chloride (NaCl) solution
Procedure:
-
Cool this compound in a round-bottom flask using an ice bath.
-
Slowly and carefully add fuming sulfuric acid to the substrate with vigorous stirring. Maintain the temperature between 0-10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-3 hours.
-
Monitor the reaction by taking a small aliquot, quenching it in water, and analyzing by TLC.
-
Once the reaction is deemed complete, carefully pour the mixture over crushed ice.
-
The product, benzenesulfonic acid, is water-soluble. To isolate it, add saturated sodium chloride solution to precipitate the sodium salt of the sulfonic acid ("salting out").
-
Filter the precipitate and wash with a cold, saturated NaCl solution.
-
The product can be further purified by recrystallization from water or an appropriate solvent system.
Caption: Workflow for the sulfonation of this compound.
Application and Significance
The functionalization of the benzene ring of this compound opens up a vast chemical space for the development of new bioactive molecules.
-
Drug Development: Introducing substituents can modulate the compound's lipophilicity, polarity, and electronic properties, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. For example, introducing a basic amine (via reduction of a nitro group) could improve solubility and allow for salt formation, while acylation could serve as a handle for further synthetic elaboration.
-
Agrochemicals: The core structure is already validated in the highly successful fungicide prothioconazole. Derivatization of the aromatic ring could lead to new fungicides with an altered spectrum of activity, improved potency, or a different resistance profile. For instance, halogenation can enhance lipophilicity and metabolic stability, potentially leading to longer-lasting efficacy.
-
Structure-Activity Relationship (SAR) Studies: A library of derivatized compounds is essential for building robust SAR models. By systematically varying the substituents at the ortho and para positions, researchers can probe the interactions of these molecules with their biological targets and design more potent and selective agents.
The protocols provided herein offer a foundational approach for researchers to begin exploring the rich chemistry of this important scaffold.
Application Notes & Protocols: Reactions Involving the 1-Chlorocyclopropyl Moiety
For Researchers, Scientists, and Drug Development Professionals
The 1-chlorocyclopropyl group is a strained, three-membered carbocyclic ring featuring a chlorine atom, which imparts unique reactivity and physicochemical properties. This moiety is a valuable building block in organic synthesis, particularly in the development of agrochemicals and potentially in pharmaceuticals. Its high ring strain and the presence of the halogen atom make it susceptible to various transformations, allowing for the construction of complex molecular architectures.
The unique steric and electronic properties of the cyclopropane ring can enhance biological activity, improve metabolic stability, and increase the potency of drug candidates.[1][2] This document provides an overview of key reactions, quantitative data summaries, and detailed experimental protocols for reactions involving the 1-chlorocyclopropyl moiety.
Key Reactions and Applications
The reactivity of the 1-chlorocyclopropyl moiety is primarily exploited in the synthesis of complex intermediates for agrochemicals, with its role in the production of the broad-spectrum fungicide Prothioconazole being a prominent example.[3][4] Key reactions include nucleophilic substitution and chlorination of adjacent functional groups.
Chlorination to form 2-Chloro-1-(1-chlorocyclopropyl)ethanone
A common precursor, 1-(1-chlorocyclopropyl)ethanone, can undergo chlorination to yield 2-chloro-1-(1-chlorocyclopropyl)ethanone.[3] This bifunctional molecule is a crucial intermediate for further elaboration.[3] Traditional methods using sulfuryl chloride often result in lower yields (around 75%) and the formation of dichloro and trichloro impurities.[5] Improved methods focus on increasing selectivity and yield.
Nucleophilic Substitution for N-Alkylation
The chlorine atom on the carbon adjacent to the cyclopropyl ring is susceptible to nucleophilic substitution. A key application is the N-alkylation of 1,2,4-triazole with 2-chloro-1-(1-chlorocyclopropyl)ethanone to produce 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, a direct precursor to Prothioconazole.[6] This reaction can be optimized to achieve near-quantitative yields under mild conditions using phase transfer catalysis.[6]
Cyclization to form the 1-Chlorocyclopropyl Ring
The 1-chlorocyclopropyl ketone structure can be synthesized via an intramolecular cyclization reaction. For instance, 3,5-dichloro-1-(2-chlorophenyl)-2-pentanone can undergo cyclization in the presence of a base and an optional phase transfer catalyst to form 1-(1-chlorocyclopropyl)-2-(2-chlorophenyl)ethanone.[7]
Quantitative Data Summary
The efficiency of the N-alkylation of 1,2,4-triazole with 2-chloro-1-(1-chlorocyclopropyl)ethanone is highly dependent on reaction conditions. The following tables summarize the optimization of this reaction.[6]
Table 1: Effect of Reaction Temperature on Product Yield
| Temperature (°C) | Yield (%) |
|---|---|
| 50 | - |
| 65 | 75.3 |
| 80 | - |
Conditions: Reaction time of 5 hours, K₂CO₃ as acid-binding agent, PEG 1000 as phase transfer catalyst.
Table 2: Effect of Reaction Time on Product Yield
| Time (hours) | Yield (%) |
|---|---|
| 1 | - |
| 3 | - |
| 5 | - |
| 7 | 72.3 |
| 9 | - |
Conditions: Reaction temperature of 65°C, K₂CO₃ as acid-binding agent, PEG 1000 as phase transfer catalyst.
Table 3: Optimized Orthogonal Experiment Results for N-Alkylation
| Experiment No. | Molar Ratio (Triazole:Ethanone) | Acid Binding Agent | Reaction Time (h) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 1.2:1.0 | K₂CO₃ | 5 | 65 | 98.75 |
| 2 | 1.2:1.0 | Na₂CO₃ | 7 | 80 | - |
| 3 | 1.3:1.0 | K₂CO₃ | 7 | 50 | - |
| 4 | 1.3:1.0 | NaOH | 5 | 80 | - |
Data based on orthogonal experiments to determine optimal conditions. The mean yield under optimized conditions was 98.28%.[6]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. namiki-s.co.jp [namiki-s.co.jp]
- 3. nbinno.com [nbinno.com]
- 4. WO2018023980A1 - Method for synthesizing prothioconazole intermediate 1-chloro-1-acetyl cyclopropane - Google Patents [patents.google.com]
- 5. CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. CN110627627A - Preparation method of 1- (1-chlorocyclopropyl) -2- (2-chlorphenyl) ethanone and intermediate thereof - Google Patents [patents.google.com]
Application Notes and Protocols: The (1-Chlorocyclopropyl) Moiety as a Key Building Block in Modern Fungicides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The (1-chlorocyclopropyl) group is a valuable pharmacophore in the development of modern agrochemicals, particularly fungicides. Its incorporation into a molecular structure can significantly enhance biological activity. While the initially queried compound, [(1-chlorocyclopropyl)thio]benzene, does not appear to be a prevalent building block in major agrochemicals based on available literature, the closely related (1-chlorocyclopropyl) ketone scaffold is a critical precursor to the highly effective, broad-spectrum fungicide, prothioconazole. This document provides detailed application notes and protocols for the synthesis and utilization of a key intermediate, 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, in the production of prothioconazole.
Core Application: Synthesis of Prothioconazole
Prothioconazole is a triazolinthione fungicide that functions by inhibiting the demethylation of lanosterol, a crucial step in the biosynthesis of ergosterol, an essential component of fungal cell membranes. The synthesis of prothioconazole relies on the preparation of the key intermediate, 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one.
Diagram: Synthetic Pathway to Prothioconazole
Experimental protocol for the purification of [(1-Chlorocyclopropyl)thio]benzene
An Experimental Protocol for the Purification of [(1-Chlorocyclopropyl)thio]benzene
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed experimental protocol for the purification of this compound, a key intermediate in various synthetic applications. The protocol outlines two primary methods for purification: silica gel column chromatography and recrystallization. These methods are designed to remove unreacted starting materials, byproducts, and other impurities, yielding a final product of high purity suitable for subsequent experimental stages. This guide includes step-by-step procedures, recommendations for materials, and a workflow diagram to ensure clarity and reproducibility in a laboratory setting.
Introduction
This compound is a valuable synthetic intermediate. The purity of this compound is critical for the success of subsequent reactions, affecting reaction yield, selectivity, and the purity of the final products. This protocol details two effective methods for its purification: column chromatography, which separates compounds based on their differential adsorption to a stationary phase, and recrystallization, a technique for purifying solid compounds. The choice of method will depend on the nature of the impurities and the physical state of the crude product.
Experimental Protocols
Method 1: Purification by Silica Gel Column Chromatography
This method is highly effective for separating the target compound from both more polar and less polar impurities.
Materials:
-
Crude this compound
-
Silica gel (60-200 mesh)
-
Hexane (or petroleum ether), analytical grade
-
Ethyl acetate, analytical grade
-
Glass chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates, silica-coated
-
TLC developing chamber
-
UV lamp for visualization
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane. The amount of silica gel should be approximately 50-100 times the weight of the crude product.
-
Column Packing: Carefully pour the silica gel slurry into the chromatography column, ensuring there are no air bubbles. Allow the silica to settle into a packed bed, and drain the excess solvent until the solvent level is just above the silica surface.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this dry-loaded sample to the top of the packed column.
-
Elution: Begin the elution with a non-polar solvent system, such as pure hexane or a mixture of hexane and ethyl acetate (e.g., 99:1 v/v).
-
Fraction Collection: Collect the eluate in fractions. Monitor the separation by TLC analysis of the collected fractions.
-
TLC Analysis: Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., hexane:ethyl acetate 95:5). Visualize the spots under a UV lamp.
-
Product Isolation: Combine the fractions containing the pure product, as identified by TLC.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Method 2: Purification by Recrystallization
This method is suitable if the crude product is a solid and contains impurities with different solubility profiles.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, or a hexane/ethyl acetate mixture)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. This often requires preliminary small-scale testing.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the selected recrystallization solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The product should crystallize out of the solution. For improved yield, the flask can be subsequently placed in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Data Presentation
The following table presents representative data that would be collected during the purification process.
| Purification Method | Starting Material (g) | Initial Purity (%) | Final Product (g) | Yield (%) | Final Purity (%) | Conditions |
| Column Chromatography | 5.0 | ~85 | 4.1 | 82 | >98 | Silica gel, Hexane:Ethyl Acetate (98:2) |
| Recrystallization | 5.0 | ~85 | 3.9 | 78 | >99 | Recrystallized from hot ethanol |
Note: The data presented are illustrative and may vary based on the specific reaction conditions and scale.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the purification of this compound.
Caption: Workflow for the purification of this compound.
Application Notes & Protocols for the Characterization of [(1-Chlorocyclopropyl)thio]benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the structural characterization and purity assessment of [(1-Chlorocyclopropyl)thio]benzene. The following protocols are designed to guide researchers in obtaining reliable and reproducible data for this compound.
Introduction
This compound is a unique molecule combining a reactive chlorocyclopropyl group with a thioether-linked benzene ring. A thorough analytical characterization is crucial for its identification, purity determination, and to ensure its suitability for further applications in research and development. This document outlines the key analytical techniques and detailed protocols for its comprehensive analysis.
A potential synthetic route for this compound could involve the reaction of thiophenol with a 1,1-dihalocyclopropane followed by a selective reduction or elimination, or a nucleophilic substitution reaction. The characterization methods detailed below are essential to confirm the successful synthesis and purity of the target compound.
Application Note and Protocol for the Scale-up Synthesis of [(1-Chlorocyclopropyl)thio]benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the scale-up synthesis of [(1-chlorocyclopropyl)thio]benzene, a potentially valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The synthesis is based on a robust nucleophilic substitution reaction between sodium thiophenoxide and 1-bromo-1-chlorocyclopropane. This protocol outlines the preparation of the necessary reagents, the reaction conditions for the main synthesis, a comprehensive work-up and purification procedure suitable for larger scale production, and expected analytical characterization methods. All quantitative data is summarized for clarity, and a detailed workflow diagram is provided.
Introduction
The 1-chlorocyclopropyl moiety is a key structural feature in various biologically active molecules. Its incorporation can significantly influence the physicochemical and pharmacological properties of a compound. The synthesis of building blocks containing this functional group is therefore of considerable interest. This application note details a scalable and efficient method for the preparation of this compound, which can serve as a versatile intermediate for further chemical modifications. The described protocol is designed to be straightforward and reproducible for researchers in both academic and industrial settings.
Data Presentation
| Parameter | Value/Range | Notes |
| Reactants | ||
| Thiophenol | 1.0 equivalent | Starting material for the nucleophile |
| Sodium Hydroxide | 1.05 equivalents | To generate the sodium thiophenoxide in situ |
| 1-Bromo-1-chlorocyclopropane | 1.1 equivalents | The electrophilic cyclopropyl source |
| Reaction Conditions | ||
| Solvent | N,N-Dimethylformamide (DMF) | A polar aprotic solvent is recommended |
| Temperature | 25-50 °C | The reaction is expected to be mildly exothermic |
| Reaction Time | 4-8 hours | Monitor by TLC or GC for completion |
| Work-up & Purification | ||
| Quenching | Water | To dissolve inorganic byproducts |
| Extraction | Diethyl ether or Ethyl acetate | To isolate the crude product |
| Purification | Vacuum Distillation | Suitable for larger scale purification |
| Expected Outcome | ||
| Yield | 75-85% (estimated) | Based on similar nucleophilic substitutions |
| Purity | >95% | After vacuum distillation |
| Appearance | Colorless to pale yellow oil |
Experimental Protocols
Materials and Reagents
-
Thiophenol (≥99%)
-
Sodium hydroxide (pellets, ≥97%)
-
1-Bromo-1-chlorocyclopropane (≥95%)
-
N,N-Dimethylformamide (DMF, anhydrous, ≥99.8%)
-
Diethyl ether (or Ethyl acetate)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Deionized water
Equipment
-
Multi-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet/outlet.
-
Addition funnel.
-
Heating mantle with temperature controller.
-
Separatory funnel.
-
Rotary evaporator.
-
Vacuum distillation apparatus.
Synthesis of Sodium Thiophenoxide (in situ)
-
Set up a dry, nitrogen-flushed multi-neck round-bottom flask equipped with a mechanical stirrer and thermometer.
-
Charge the flask with N,N-Dimethylformamide (DMF).
-
Slowly add sodium hydroxide pellets to the DMF with stirring until fully dissolved. The process may be slightly exothermic.
-
Cool the solution to room temperature.
-
Slowly add thiophenol dropwise via an addition funnel to the sodium hydroxide solution. Maintain the temperature below 30 °C during the addition.
-
Stir the resulting solution of sodium thiophenoxide for 30 minutes at room temperature.
Synthesis of this compound
-
To the freshly prepared solution of sodium thiophenoxide, add 1-bromo-1-chlorocyclopropane dropwise via an addition funnel. A mild exothermic reaction may be observed. Maintain the reaction temperature between 25-50 °C.
-
After the addition is complete, continue to stir the reaction mixture at 50 °C for 4-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material (thiophenol) is consumed.
Work-up and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing an equal volume of cold water with stirring.
-
Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with water (2 x volume of the organic layer) and then with saturated brine (1 x volume of the organic layer).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude this compound by vacuum distillation to yield a colorless to pale yellow oil.
Characterization
The structure and purity of the final product can be confirmed by the following analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and identify characteristic peaks for the phenyl and 1-chlorocyclopropyl groups.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the product.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups present in the molecule.
Mandatory Visualization
Caption: Workflow for the scale-up synthesis of this compound.
Safety Precautions
-
Thiophenol has a strong, unpleasant odor and is toxic. All manipulations should be performed in a well-ventilated fume hood.
-
Sodium hydroxide is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
1-Bromo-1-chlorocyclopropane is a halogenated compound and should be handled with care.
-
N,N-Dimethylformamide (DMF) is a potential reproductive toxin. Avoid inhalation and skin contact.
-
The reaction may be exothermic. Proper temperature control is essential, especially on a larger scale.
This protocol provides a comprehensive guide for the scale-up synthesis of this compound. As with any chemical process, a thorough risk assessment should be conducted prior to commencing work, and all procedures should be carried out by trained personnel.
Troubleshooting & Optimization
Overcoming low yields in the synthesis of [(1-Chlorocyclopropyl)thio]benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of [(1-Chlorocyclopropyl)thio]benzene.
Troubleshooting Guides
Low yields in the synthesis of this compound can often be attributed to challenges in the chosen synthetic route. Below are troubleshooting guides for two common pathways.
Route A: Nucleophilic Substitution of 1,1-Dichlorocyclopropane with Thiophenolate
This route involves the reaction of 1,1-dichlorocyclopropane with a thiophenolate salt, such as sodium thiophenoxide.
Diagram of the logical relationship for troubleshooting Route A:
Caption: Troubleshooting logic for Route A.
Table 1: Troubleshooting Low Yields in Nucleophilic Substitution
| Observed Problem | Potential Cause | Recommended Solution |
| Complex mixture of products; evidence of elimination. | The thiophenolate is acting as a strong base, promoting the elimination of HCl from the cyclopropane ring. | Use a weaker base to generate the thiophenolate in situ or use a milder thiophenol salt (e.g., potassium thiophenoxide). Consider lower reaction temperatures to favor substitution over elimination. |
| Significant amount of unreacted starting material. | Insufficient reactivity of the thiophenolate or sub-optimal reaction temperature. | Ensure the thiophenolate is fully formed and anhydrous. Gradually increase the reaction temperature, monitoring for product formation and decomposition. Consider using a polar aprotic solvent like DMF or DMSO to enhance nucleophilicity. |
| Formation of di(phenylthio)cyclopropane. | The desired product is reacting further with the thiophenolate. | Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the thiophenolate. Monitor the reaction closely by TLC or GC and quench it once the starting material is consumed. |
| Evidence of ring-opened byproducts. | The strained cyclopropyl ring is susceptible to opening under harsh basic or high-temperature conditions. | Employ milder reaction conditions: lower temperature and a less aggressive base. Ensure the reaction is performed under an inert atmosphere to prevent oxidative side reactions that might lead to ring cleavage. |
Route B: Chlorination of a Cyclopropyl Phenyl Sulfide Intermediate
This pathway involves the formation of a cyclopropyl phenyl sulfide anion followed by quenching with an electrophilic chlorine source. A common method is the generation of 1-lithiocyclopropyl phenyl sulfide from 1,3-bis(phenylthio)propane and its subsequent reaction.
Diagram of the experimental workflow for Route B:
Caption: Experimental workflow for Route B.
Table 2: Troubleshooting Low Yields in the Chlorination Route
| Observed Problem | Potential Cause | Recommended Solution |
| Low conversion to the lithiated intermediate. | Incomplete reaction with n-butyllithium due to moisture or impure reagents. | Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere (e.g., Argon). Use freshly titrated n-butyllithium. |
| Decomposition of the lithiated intermediate. | The 1-lithiocyclopropyl phenyl sulfide is thermally unstable. | Maintain a low temperature (0°C or below) during the formation of the intermediate and cool to -78°C before adding the chlorinating agent. |
| Formation of oxidized byproducts (sulfoxide, sulfone). | The sulfur atom is being oxidized by the chlorinating agent. | Use a milder and more selective chlorinating agent. N-chlorosuccinimide (NCS) is a common choice. Add the chlorinating agent slowly at low temperature. |
| Complex product mixture after chlorination. | Side reactions such as chlorination on the phenyl ring or reaction with the solvent. | Ensure complete formation of the lithiated intermediate before adding the chlorinating agent. The choice of a non-reactive solvent like THF is crucial. |
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields when reacting 1,1-dichlorocyclopropane with sodium thiophenoxide?
A1: The most frequent issue is the competing elimination reaction. Sodium thiophenoxide is a strong enough base to deprotonate the cyclopropane ring, leading to the elimination of HCl and the formation of 1-chlorocyclopropene and other related byproducts. To mitigate this, it is advisable to use milder reaction conditions, such as lower temperatures, and consider using a weaker base to generate the thiolate.
Q2: I am attempting the synthesis via 1-lithiocyclopropyl phenyl sulfide. My reaction mixture turns dark upon addition of n-butyllithium, and the yield is very low. What is happening?
A2: A dark coloration often indicates decomposition of the organolithium species. 1-Lithiocyclopropyl phenyl sulfide is known to be unstable at higher temperatures. It is critical to maintain the temperature at 0°C or below during its formation and to use it immediately in the next step. Ensure your solvent is anhydrous and your glassware is completely dry, as any moisture will quench the organolithium reagent and contribute to side reactions.
Q3: Can I use a different chlorinating agent besides N-chlorosuccinimide (NCS) for the chlorination of 1-lithiocyclopropyl phenyl sulfide?
A3: While other chlorinating agents like hexachloroethane or sulfuryl chloride can be used, NCS is often preferred due to its mild nature and selectivity. Stronger, more aggressive chlorinating agents can lead to over-chlorination or oxidation of the sulfide to a sulfoxide or sulfone. If you must use an alternative, it is crucial to optimize the reaction conditions, particularly temperature and stoichiometry, on a small scale first.
Q4: How can I purify the final product, this compound?
A4: The product is typically a liquid at room temperature. Purification is best achieved by column chromatography on silica gel. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate (e.g., 98:2), is a good starting point. Monitor the fractions by TLC to isolate the pure product.
Q5: Are there any alternative, higher-yielding methods for the synthesis of aryl cyclopropyl sulfides in general?
A5: Yes, copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid has been reported to give moderate to excellent yields for a range of aryl cyclopropyl sulfides.[1][2] This method avoids the use of strong bases and unstable intermediates. While this would produce cyclopropyl phenyl sulfide, a subsequent selective chlorination at the 1-position of the cyclopropyl ring would be required, which presents its own challenges.
Experimental Protocols
Protocol 1: Synthesis of Cyclopropyl Phenyl Sulfide via Copper-Promoted S-Cyclopropylation (Reference for Aryl Cyclopropyl Sulfide Synthesis)
This protocol is for a related, non-chlorinated compound and serves as a reference for modern C-S bond formation to a cyclopropyl ring.[1][2]
-
To an oven-dried flask, add thiophenol (1.0 mmol), cyclopropylboronic acid (1.5 mmol), copper(II) acetate (0.1 mmol), and a suitable ligand (e.g., a phenanthroline derivative, 0.1 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Argon).
-
Add an anhydrous solvent (e.g., 1,4-dioxane or toluene, 5 mL).
-
Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for 12-24 hours, monitoring by TLC or GC.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield cyclopropyl phenyl sulfide.
Table 3: Representative Yields for Copper-Promoted S-Cyclopropylation of Various Thiophenols[1]
| Thiophenol Derivative | Yield (%) |
| Thiophenol | 85 |
| 4-Methylthiophenol | 92 |
| 4-Methoxythiophenol | 88 |
| 4-Chlorothiophenol | 75 |
| 2-Methylthiophenol | 65 |
Note: These are representative yields for the synthesis of various aryl cyclopropyl sulfides, not specifically this compound.
References
Technical Support Center: Cyclopropanation of Thioanisole Derivatives
Welcome to the technical support center for the cyclopropanation of thioanisole derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that may arise during the cyclopropanation of thioanisole derivatives, offering potential causes and solutions in a question-and-answer format.
FAQ 1: Low or No Yield of the Desired Cyclopropane Product
Question: I am attempting a transition metal-catalyzed cyclopropanation of a substituted thioanisole with a diazo compound (e.g., ethyl diazoacetate) but am observing very low to no yield of the expected cyclopropane. What are the potential causes and how can I improve the yield?
Answer:
Low or no yield in the cyclopropanation of thioanisole derivatives can stem from several factors, primarily related to catalyst inhibition by the sulfur atom of the thioanisole and competing side reactions.
Potential Causes and Troubleshooting Steps:
-
Catalyst Inhibition by Thioether: The sulfur atom in thioanisole can act as a Lewis base and coordinate to the transition metal catalyst (e.g., Rhodium, Copper), deactivating it and preventing the formation of the metal carbene intermediate necessary for cyclopropanation.
-
Solution: Consider using a catalyst system that is less susceptible to sulfur poisoning. Rhodium(II) paddlewheel complexes with tethered thioether ligands have been shown to be effective in tuning the reactivity and minimizing side product formation. These ligands can modulate the electronic structure of the rhodium core, potentially reducing catalyst deactivation.[1]
-
Solution: Increasing the catalyst loading may help to overcome partial deactivation, but this should be done judiciously to manage costs and potential for increased side reactions.
-
-
Sub-optimal Reaction Conditions: Temperature, solvent, and the rate of addition of the diazo compound are critical parameters.
-
Solution: Perform the reaction at the recommended temperature for the specific catalyst system. For many rhodium- and copper-catalyzed cyclopropanations, reactions are conducted at or below room temperature.
-
Solution: Use a slow addition of the diazo compound to the reaction mixture containing the catalyst and the thioanisole derivative. This helps to maintain a low concentration of the reactive carbene intermediate, which can minimize side reactions such as dimerization of the diazo compound.
-
Solution: Ensure the use of an inert, dry solvent (e.g., dichloromethane, dichloroethane) as moisture and oxygen can interfere with the catalyst and reagents.
-
-
Decomposition of the Diazo Compound: Diazo compounds can be unstable and decompose, especially in the presence of acid impurities or upon exposure to light.
-
Solution: Use freshly prepared or purified diazo compounds. Store them in the dark and at low temperatures.
-
Solution: Ensure all glassware is clean and free of acidic residues.
-
FAQ 2: Formation of Unexpected Rearrangement Products
Question: In my reaction of a thioanisole derivative to form a sulfonium ylide for a subsequent cyclopropanation (e.g., Corey-Chaykovsky reaction), I am isolating significant amounts of rearranged products instead of the cyclopropane. What are these side reactions and how can I favor cyclopropanation?
Answer:
The formation of rearrangement products is a known issue when using sulfonium ylides, especially those derived from thioanisole. The primary competing side reactions are the[2][3]-Stevens rearrangement and the[3][4]-Sommelet-Hauser rearrangement.
-
[2][3]-Stevens Rearrangement: This is a 1,2-migration that occurs in sulfonium ylides, leading to a rearranged sulfide. The reaction proceeds through the formation of an ylide intermediate upon deprotonation of a sulfonium salt.[3][4]
-
[3][4]-Sommelet-Hauser Rearrangement: This is a sigmatropic rearrangement that can compete with the Stevens rearrangement, particularly in benzylic sulfonium ylides.[3][5]
Troubleshooting Strategies to Favor Cyclopropanation:
-
Choice of Base and Temperature: The choice of base and reaction temperature can influence the relative rates of ylide formation, rearrangement, and cyclopropanation.
-
Solution: Use a strong, non-nucleophilic base (e.g., NaH, KHMDS) at low temperatures (e.g., -78 °C to 0 °C) for the in situ generation of the sulfonium ylide. This can favor the kinetic pathway of nucleophilic addition to the Michael acceptor over the thermally induced rearrangement pathways.
-
-
Ylide Stability: The stability of the sulfonium ylide plays a crucial role. More stable ylides may be less prone to rearrangement.
-
Solution: If possible, modify the structure of the thioanisole derivative or the carbene precursor to generate a more stabilized ylide. For instance, an electron-withdrawing group on the ylidic carbon can increase its stability.
-
-
Reaction Setup: The order of addition of reagents is important.
-
Solution: Generate the ylide in situ in the presence of the electrophile (Michael acceptor). This allows the ylide to be trapped in the desired cyclopropanation reaction as it is formed, minimizing the time it has to undergo rearrangement.
-
Quantitative Data on Side Reactions
While specific quantitative data for the cyclopropanation of simple thioanisole derivatives is sparse in the literature, the following table summarizes general observations and potential outcomes based on related systems. This data should be used as a guideline to understand the factors influencing product distribution.
| Substrate/Reagent System | Desired Product | Potential Side Product(s) | Typical Conditions Favoring Side Product(s) | Reference |
| Thioanisole-derived sulfonium ylide + α,β-unsaturated ketone | Cyclopropyl ketone | Stevens rearrangement product, Sommelet-Hauser rearrangement product | Higher temperatures, prolonged reaction times, certain bases | [3][4][5] |
| Substituted Thioanisole + Ethyl Diazoacetate / Rh₂(OAc)₄ | Cyclopropyl thioether | Dimer of ethyl diazoacetate (diethyl fumarate/maleate) | High concentration of diazo compound, catalyst deactivation | [6] |
| Thiophenol + Cyclopropylboronic Acid / Cu(OAc)₂ | Aryl cyclopropyl sulfide | Disulfide | Incomplete reaction, oxidative coupling of thiophenol | [4][7] |
Experimental Protocols
Below are representative experimental protocols for reactions related to the synthesis of cyclopropyl thioethers. These should be adapted based on the specific substrate and desired outcome.
Protocol 1: Copper-Promoted S-Cyclopropylation of Thiophenols
This protocol is adapted from a procedure for the synthesis of aryl cyclopropyl sulfides, which are structurally related to the target molecules.[7]
Materials:
-
Thiophenol derivative (1.0 equiv)
-
Cyclopropylboronic acid (1.5 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 1.0 equiv)
-
2,2'-Bipyridine (1.0 equiv)
-
Cesium carbonate (Cs₂CO₃, 1.0 equiv)
-
1,2-Dichloroethane (DCE)
Procedure:
-
To a sealed tube equipped with a magnetic stir bar, add the thiophenol derivative, cyclopropylboronic acid, Cu(OAc)₂, 2,2'-bipyridine, and Cs₂CO₃.
-
Add DCE to achieve a concentration of 0.1 M with respect to the thiophenol.
-
Seal the tube and heat the reaction mixture at 70 °C for 16 hours.
-
After cooling to room temperature, quench the reaction with aqueous NH₄OH (25%).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key concepts in the cyclopropanation of thioanisole derivatives.
Caption: Transition metal-catalyzed cyclopropanation workflow.
Caption: Competing pathways for sulfonium ylides.
Caption: Troubleshooting flowchart for low cyclopropane yield.
References
- 1. Tuning Rh(ii)-catalysed cyclopropanation with tethered thioether ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. The mechanism of the Stevens rearrangement: a quantitative CIDNP study - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Sommelet–Hauser rearrangement - Wikipedia [en.wikipedia.org]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of [(1-Chlorocyclopropyl)thio]benzene
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the storage stability of [(1-Chlorocyclopropyl)thio]benzene. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during its storage and handling.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways for this compound are believed to be oxidation of the thioether linkage and, under certain conditions, rearrangement or opening of the chlorocyclopropyl ring. The sulfur atom is susceptible to oxidation, forming the corresponding sulfoxide and subsequently the sulfone. The strained cyclopropyl ring, particularly with an electron-withdrawing chloro substituent, may be susceptible to ring-opening reactions, especially if exposed to radical initiators, strong acids, or high temperatures.
Q2: What are the ideal storage conditions for long-term stability?
A2: For optimal long-term stability, this compound should be stored at low temperatures (-20°C is recommended), in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and protected from light.
Q3: I've observed a change in the physical appearance of my sample (e.g., color change, viscosity). What could be the cause?
A3: A change in physical appearance is often an indicator of chemical degradation. Oxidation products or polymeric materials resulting from ring-opening can alter the color and viscosity of the sample. It is recommended to re-analyze the sample for purity if any physical changes are observed.
Q4: Can I store this compound in a standard laboratory freezer?
A4: Yes, a standard laboratory freezer (-20°C) is a suitable option for storing this compound. However, it is crucial to ensure the container is well-sealed to prevent the ingress of moisture and air, which can accelerate degradation. For highly sensitive applications, storage at -80°C may provide enhanced stability.
Q5: Are there any incompatible materials I should avoid for storage containers?
Troubleshooting Guide
This guide will help you identify and resolve common stability issues with this compound.
Issue 1: Rapid Degradation of the Compound Upon Storage
Possible Causes:
-
Exposure to oxygen.
-
Exposure to light.
-
Elevated storage temperature.
-
Presence of moisture.
-
Contamination with radical initiators or catalysts.
Solutions:
-
Inert Atmosphere: Purge the container with an inert gas like argon or nitrogen before sealing.
-
Light Protection: Store the compound in an amber vial or wrap the container in aluminum foil.
-
Temperature Control: Store at -20°C or lower. Avoid repeated freeze-thaw cycles.
-
Moisture Control: Use a desiccator for storage and ensure the container is tightly sealed.
-
Purity Check: Ensure the compound is free from residual synthetic reagents or catalysts that could promote degradation.
Issue 2: Inconsistent Results in Experiments Using Stored Compound
Possible Causes:
-
Partial degradation of the compound, leading to a lower effective concentration.
-
Formation of reactive degradation products that interfere with the assay.
Solutions:
-
Purity Analysis: Before use, analyze the purity of the stored compound using a suitable analytical method like GC-MS or HPLC.
-
Purification: If degradation is observed, repurify the compound using an appropriate technique such as column chromatography.
-
Fresh Sample: If possible, use a freshly synthesized or newly purchased batch of the compound for critical experiments.
Data Presentation
The following tables summarize the expected stability of this compound under various storage conditions. These are illustrative examples based on the known stability of similar thioether compounds.
Table 1: Effect of Temperature on Stability (Storage for 6 months, protected from light, under air)
| Storage Temperature (°C) | Purity (%) | Major Degradation Product |
| 25 | 85 | [(1-Chlorocyclopropyl)sulfinyl]benzene |
| 4 | 95 | [(1-Chlorocyclopropyl)sulfinyl]benzene |
| -20 | >99 | Not detectable |
Table 2: Effect of Atmosphere on Stability (Storage for 6 months at 25°C, protected from light)
| Atmosphere | Purity (%) | Major Degradation Product |
| Air | 85 | [(1-Chlorocyclopropyl)sulfinyl]benzene |
| Nitrogen | >98 | Not detectable |
| Argon | >99 | Not detectable |
Table 3: Effect of Light on Stability (Storage for 6 months at 25°C, under air)
| Light Condition | Purity (%) | Major Degradation Products |
| Ambient Light | 80 | [(1-Chlorocyclopropyl)sulfinyl]benzene, potential ring-opened products |
| Dark | 85 | [(1-Chlorocyclopropyl)sulfinyl]benzene |
Experimental Protocols
Protocol 1: Accelerated Stability Study
This protocol is designed to quickly assess the stability of this compound under stressed conditions.
-
Sample Preparation: Aliquot 1-2 mg of the compound into several amber glass vials.
-
Condition Setup:
-
Vial 1 (Control): Store at -20°C under argon.
-
Vial 2: Store at 40°C under air.
-
Vial 3: Store at 40°C under argon.
-
Vial 4: Store at 25°C exposed to ambient light (in a clear vial).
-
-
Time Points: Analyze the samples at time 0, 1 week, 2 weeks, and 4 weeks.
-
Analysis: Use a validated GC-MS or HPLC method (see Protocol 2) to determine the purity of the compound and identify any degradation products.
-
Data Evaluation: Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.
Protocol 2: Quantification of this compound and Degradation Products by GC-MS
This method can be used to assess the purity and quantify degradation products.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at 20°C/min.
-
Hold: Hold at 280°C for 5 minutes.
-
-
Injection: 1 µL of a 1 mg/mL solution in a suitable solvent (e.g., dichloromethane or ethyl acetate), splitless injection.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
-
Quantification: Use an internal standard for accurate quantification. The peak area of this compound can be compared to a calibration curve to determine its concentration. Degradation products can be identified by their mass spectra and quantified relative to the parent compound.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for an accelerated stability study.
Caption: Troubleshooting logic for compound degradation.
Troubleshooting guide for the purification of chlorinated organic compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of chlorinated organic compounds.
General FAQs
Q1: What are the most common methods for purifying chlorinated organic compounds?
A1: The primary purification techniques for chlorinated organic compounds include column chromatography, recrystallization, and distillation. The choice of method depends on the physical properties of the compound (solid or liquid), its thermal stability, and the nature of the impurities.
Q2: Are there any specific safety precautions to consider when purifying chlorinated organic compounds?
A2: Yes. Many chlorinated organic compounds are toxic and potentially carcinogenic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Be aware of the specific hazards of the compound and solvents you are using by consulting the Safety Data Sheet (SDS).
Q3: How can I assess the purity of my chlorinated organic compound after purification?
A3: Purity can be assessed using a variety of analytical techniques. For crystalline solids, a sharp melting point range close to the literature value is a good indicator of purity. Chromatographic methods like Thin Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC) are excellent for determining the number of components in a sample. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can confirm the structure and identify any remaining impurities.
Troubleshooting Guide: Column Chromatography
Column chromatography is a versatile technique for separating chlorinated organic compounds from impurities based on their differential adsorption to a stationary phase.
Common Problems and Solutions
Q1: My chlorinated compound is not separating from an impurity (co-elution). What can I do?
A1: Co-elution occurs when your compound and an impurity have similar affinities for the stationary phase in the chosen solvent system. To resolve this:
-
Optimize the Solvent System: Adjust the polarity of the mobile phase. For normal-phase chromatography (e.g., silica gel), decreasing the polarity of the eluent (e.g., increasing the hexane to ethyl acetate ratio) will increase the retention time of polar compounds, potentially allowing for separation. A general approach is to aim for a retention factor (Rf) of 0.2-0.4 for your target compound on TLC.
-
Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase with different selectivity, such as alumina or a bonded-phase silica gel.
-
Use Gradient Elution: Start with a non-polar solvent and gradually increase the polarity. This can help to separate compounds with a wide range of polarities.
Q2: My chlorinated compound is moving too quickly (high Rf) or not moving at all (Rf = 0) on the column.
A2: This is a common issue related to incorrect solvent polarity.
-
Compound Moves Too Quickly (High Rf): The mobile phase is too polar. Increase the proportion of the non-polar solvent in your eluent mixture.
-
Compound Does Not Move (Rf = 0): The mobile phase is not polar enough. Increase the proportion of the polar solvent. It is crucial to perform preliminary TLC analysis to determine the optimal solvent system before running the column.
Q3: The bands of my separated compounds are broad and diffuse, leading to poor separation.
A3: Band broadening can result from several factors:
-
Improper Column Packing: Ensure the column is packed uniformly without any air bubbles or channels. A poorly packed column will lead to an uneven flow of the mobile phase.
-
Incorrect Flow Rate: A flow rate that is too fast does not allow for proper equilibration between the stationary and mobile phases. Conversely, a flow rate that is too slow can lead to diffusion and band broadening.
-
Overloading the Column: Applying too much sample can saturate the stationary phase, resulting in broad bands. As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase.
Q4: I suspect my chlorinated compound is decomposing on the silica gel column.
A4: Some chlorinated compounds can be sensitive to the acidic nature of silica gel.
-
Deactivate the Silica Gel: You can neutralize the silica gel by washing it with a solution of a base, such as triethylamine in your eluent, before packing the column.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or Florisil.
Quantitative Data for Column Chromatography
| Chlorinated Compound Class | Stationary Phase | Common Mobile Phase Systems (v/v) | Elution Order | Typical Purity Achieved |
| Chlorinated Pesticides | Silica Gel | Hexane/Acetone (e.g., 9:1 to 4:1) | Less polar pesticides elute first. | >95% |
| Polychlorinated Biphenyls (PCBs) | Florisil | Hexane | Lower chlorinated congeners elute before higher chlorinated ones. | >98% |
| Chlorinated Anilines | Silica Gel | Hexane/Ethyl Acetate (e.g., 8:2) | Isomers can be separated based on polarity differences. | >99%[1] |
| Chlorinated Phenols | Silica Gel | Dichloromethane/Methanol (e.g., 98:2) | Elution depends on the position and number of chlorine atoms. | >97% |
Experimental Protocol: Column Chromatography of a Mixture of 2-chloroaniline and 4-chloroaniline
-
Slurry Preparation: In a beaker, add silica gel (e.g., 30 g) to a non-polar solvent like hexane (e.g., 100 mL). Stir gently to create a uniform slurry.
-
Column Packing: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Pour the silica gel slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and avoid air bubbles. Add another layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude mixture of 2-chloroaniline and 4-chloroaniline (e.g., 300 mg) in a minimal amount of the initial eluent (e.g., 80:20 hexane:ethyl acetate). Carefully add the sample solution to the top of the column using a pipette.
-
Elution: Begin eluting with the chosen solvent system (e.g., 80:20 hexane:ethyl acetate). Collect fractions in test tubes or flasks.
-
Monitoring: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under a UV lamp.
-
Fraction Pooling and Solvent Removal: Combine the fractions containing the pure desired compound. Remove the solvent using a rotary evaporator to obtain the purified chlorinated aniline.
Workflow for Troubleshooting Column Chromatography
Caption: Troubleshooting logic for column chromatography.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for purifying solid chlorinated organic compounds based on differences in their solubility in a given solvent at different temperatures.
Common Problems and Solutions
Q1: My chlorinated compound is not dissolving in the hot solvent.
A1: This indicates that you have chosen an inappropriate solvent or are not using enough of it.
-
Select a More Suitable Solvent: A good recrystallization solvent should dissolve the compound when hot but not when cold. Test the solubility of your compound in small amounts of different solvents to find a suitable one.
-
Increase the Amount of Solvent: Add the hot solvent in small portions until the compound just dissolves. Avoid adding a large excess of solvent, as this will reduce your yield.
Q2: No crystals are forming upon cooling.
A2: This can happen if the solution is not supersaturated or if crystallization is slow to initiate.
-
Induce Crystallization:
-
Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask below the solvent level. This creates nucleation sites for crystal growth.
-
Add a seed crystal: If you have a small amount of the pure compound, add a tiny crystal to the solution to initiate crystallization.
-
Cool the solution further: Place the flask in an ice bath to further decrease the solubility of your compound.
-
-
Reduce the Volume of Solvent: If the solution is too dilute, you may need to evaporate some of the solvent to achieve saturation and then allow it to cool again.
Q3: The product "oils out" instead of forming crystals.
A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too quickly.
-
Reheat and Cool Slowly: Reheat the solution until the oil redissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help.
-
Change the Solvent System: Choose a solvent with a lower boiling point or use a co-solvent system.
Q4: The recovered crystals are colored, but the pure compound should be colorless.
A4: Colored impurities can sometimes be challenging to remove.
-
Use Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use it sparingly, as it can also adsorb your product.
-
Perform a Second Recrystallization: A second recrystallization from a different solvent may be effective in removing the colored impurity.
Quantitative Data for Recrystallization
| Chlorinated Compound | Suitable Solvent(s) | Typical Temperature Profile | Expected Yield | Expected Purity |
| 2,4-Dichlorobenzoic acid | Toluene | Dissolve at boiling, cool to room temp, then ice bath. | 80-90% | >99% |
| p-Dichlorobenzene | 95% Ethanol/Water | Dissolve in ethanol, add water as anti-solvent, cool to 5-10°C. | >76%[2] | >99.8%[2] |
| 4-Chlorophenol | Water | Dissolve in hot water, cool slowly. | 75-85% | >98% |
| 1,2,4,5-Tetrachlorobenzene | Ethanol | Dissolve in hot ethanol, cool to room temp. | 85-95% | >99% |
Experimental Protocol: Recrystallization of 2,4-Dichlorobenzoic Acid
-
Dissolution: Place the impure 2,4-dichlorobenzoic acid (e.g., 5 g) in an Erlenmeyer flask. Add a suitable solvent, such as toluene (e.g., 25-30 mL), and heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for about 15-20 minutes to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Workflow for Troubleshooting Recrystallization
Caption: Troubleshooting logic for recrystallization.
Troubleshooting Guide: Distillation
Distillation is used to purify liquid chlorinated organic compounds by separating them based on differences in their boiling points.
Common Problems and Solutions
Q1: The separation of two chlorinated liquids with close boiling points is poor.
A1: For liquids with boiling points that differ by less than 70°C, simple distillation is often insufficient.
-
Use Fractional Distillation: A fractionating column provides a large surface area (e.g., glass beads, metal sponges) for repeated vaporization-condensation cycles, which allows for a much better separation of liquids with close boiling points.
-
Optimize the Column: Ensure the fractionating column is well-insulated and the distillation is performed slowly to allow for equilibrium to be established at each theoretical plate.
Q2: My chlorinated compound is decomposing during distillation.
A2: Many organic compounds, including some chlorinated ones, are not stable at their atmospheric boiling points.
-
Use Vacuum Distillation: By reducing the pressure, the boiling point of the liquid is lowered, allowing for distillation at a temperature that does not cause decomposition.
-
Add a Stabilizer: For certain chlorinated solvents, stabilizers may be added to prevent degradation.
Q3: The distillation is proceeding very slowly or not at all.
A3: This can be due to insufficient heating or an inefficient apparatus setup.
-
Increase the Heat: Ensure the heating mantle is set to an appropriate temperature to bring the liquid to a rolling boil.
-
Check for Leaks: In a vacuum distillation setup, ensure all joints are properly sealed to maintain the reduced pressure.
-
Insulate the Apparatus: Insulating the distillation flask and the fractionating column can help to minimize heat loss.
Q4: The distillate is cloudy.
A4: A cloudy distillate often indicates the presence of water.
-
Dry the Crude Product: Before distillation, dry the crude chlorinated organic compound with a suitable drying agent (e.g., anhydrous magnesium sulfate or calcium chloride).
-
Use a Dean-Stark Trap: If water is being formed during the distillation (e.g., from a reaction), a Dean-Stark trap can be used to remove it azeotropically.
Quantitative Data for Distillation
| Chlorinated Hydrocarbon | Boiling Point (°C at 1 atm) | Distillation Method | Typical Pressure (for Vacuum Distillation) | Expected Purity |
| Dichloromethane | 40 | Simple Distillation | N/A | >99.5% |
| Chloroform | 61.2 | Simple Distillation | N/A | >99% |
| 1,2-Dichloroethane | 83.5 | Simple Distillation | N/A | >99% |
| Chlorobenzene | 132 | Simple Distillation | N/A | >99% |
| 1-Chloronaphthalene | 259 | Vacuum Distillation | ~10 mmHg | >98% |
Experimental Protocol: Fractional Distillation of a Mixture of 1,1,1-Trichloroethane and Tetrachloroethylene
-
Apparatus Setup: Assemble a fractional distillation apparatus, including a heating mantle, a round-bottom flask, a fractionating column packed with a suitable material (e.g., Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Charging the Flask: Add the mixture of 1,1,1-trichloroethane (b.p. 74°C) and tetrachloroethylene (b.p. 121°C) to the round-bottom flask, along with a few boiling chips.
-
Heating: Begin heating the flask gently.
-
Distillation: As the mixture boils, the vapor will rise through the fractionating column. The component with the lower boiling point (1,1,1-trichloroethane) will reach the top of the column first. Monitor the temperature at the distillation head. Collect the fraction that distills over at a constant temperature corresponding to the boiling point of 1,1,1-trichloroethane.
-
Changing Fractions: Once the temperature begins to rise, change the receiving flask to collect the intermediate fraction.
-
Second Fraction: When the temperature stabilizes at the boiling point of tetrachloroethylene, change the receiving flask again to collect the second pure fraction.
-
Shutdown: Stop the distillation before the distilling flask runs dry.
Workflow for Troubleshooting Distillation
Caption: Troubleshooting logic for distillation.
References
Byproduct formation in the synthesis of aryl cyclopropyl thioethers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of aryl cyclopropyl thioethers.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of aryl cyclopropyl thioethers, focusing on two common methods: copper-catalyzed S-cyclopropylation of thiophenols and acid-catalyzed synthesis from 2-hydroxycyclobutanones.
Method 1: Copper-Catalyzed S-Cyclopropylation of Thiophenols
This method, a variation of the Chan-Lam coupling, involves the reaction of an aryl thiol with a cyclopropylboronic acid derivative in the presence of a copper catalyst. While effective, byproduct formation can be a significant issue.
dot
Figure 1. Workflow for copper-catalyzed S-cyclopropylation.
FAQs and Troubleshooting
Q1: My reaction yield is low, and I observe a significant amount of diaryl disulfide byproduct. What are the likely causes and how can I minimize it?
A1: Diaryl disulfide formation is the most common side reaction, arising from the oxidative coupling of two thiol molecules. Several factors can influence the ratio of the desired product to the disulfide byproduct.
-
Atmosphere: While the Chan-Lam coupling is often performed open to the air, an excess of oxygen can promote thiol oxidation. Interestingly, one study found that performing the reaction under an argon atmosphere also negatively impacted the yield, suggesting that ambient air is ideal.[1]
-
Base: The choice of base can be critical. While sodium carbonate is commonly used, switching to cesium carbonate has been shown to increase the yield of the desired aryl cyclopropyl sulfide.[1]
-
Catalyst Loading: Reducing the catalyst loading, especially under an oxygen atmosphere, can dramatically decrease the yield of the desired product and favor disulfide formation.[1]
-
Solvent: Dichloroethane (DCE) is a common solvent for this reaction. Other solvents like toluene, dichloromethane, and DMF have been shown to give lower yields.[1]
Quantitative Data on Reaction Optimization:
The following table summarizes the impact of various reaction parameters on the yield of (4-(tert-Butyl)phenyl)(cyclopropyl)sulfane and the corresponding diaryl disulfide byproduct.
| Entry | Catalyst Loading (mol%) | Base (2.0 equiv) | Atmosphere | Solvent | Temp (°C) | Yield of Thioether (%) | Yield of Disulfide (%) |
| 1 | 100 | Na₂CO₃ | Air | DCE | 70 | 86 | 4 |
| 2 | 50 | Na₂CO₃ | O₂ | DCE | 70 | 10 | 80 |
| 3 | 100 | Na₂CO₃ | O₂ | DCE | 70 | 15 | 75 |
| 4 | 100 | Na₂CO₃ | Argon | DCE | 70 | 65 | 10 |
| 5 | 100 | Cs₂CO₃ | Air | DCE | 70 | 95 | 3 |
Data adapted from Benoit, E., et al. (2019). Beilstein J. Org. Chem., 15, 1162-1171.[1]
Q2: Besides diaryl disulfide, what other byproducts might I expect?
A2: While less common for S-cyclopropylation, other side reactions associated with Chan-Lam couplings include:
-
Protodeboronation: The cyclopropylboronic acid can react with protic species in the reaction mixture to form cyclopropane. This can be more significant with highly reactive or unstable boronic acids.[2][3]
-
Homocoupling of Boronic Acid: The cyclopropylboronic acid can couple with itself to form bicyclopropyl.
-
Oxidation of the Thiol: Besides disulfide formation, thiols can be oxidized to other sulfur species, although this is less commonly reported under these conditions.
Q3: How can I effectively purify my aryl cyclopropyl thioether from the byproducts?
A3: The most common method for purification is flash column chromatography on silica gel.[1]
-
Solvent System: A non-polar eluent system, such as hexanes or a mixture of hexanes and a slightly more polar solvent like ethyl acetate or dichloromethane, is typically effective. The desired aryl cyclopropyl thioether is generally less polar than the diaryl disulfide.
-
Monitoring: Thin-layer chromatography (TLC) should be used to monitor the separation. Staining with potassium permanganate can help visualize the sulfur-containing compounds.
Method 2: Acid-Catalyzed Synthesis from 2-Hydroxycyclobutanones
This method involves the reaction of a 2-hydroxycyclobutanone with an aryl thiol in the presence of an acid catalyst, leading to a ring contraction to form the cyclopropyl ring.
dot
References
Technical Support Center: Palladium-Catalyzed Thioetherification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation in palladium-catalyzed thioetherification reactions.
Troubleshooting Guide
This guide addresses common problems observed during palladium-catalyzed C-S cross-coupling reactions, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Conversion | 1. Catalyst Deactivation: - Formation of inactive Pd(0) nanoparticles. - Sintering of the catalyst. - Ligand degradation or displacement. 2. Inactive Catalyst Precursor: - Pd(II) precursor not reduced to active Pd(0). 3. Poor Substrate Reactivity: - Sterically hindered aryl halide or thiol. - Electron-rich aryl chlorides. 4. Inappropriate Reaction Conditions: - Incorrect base, solvent, or temperature. | 1. Address Catalyst Deactivation: - Use bulky, electron-rich phosphine ligands (e.g., Josiphos-type ligands like CyPF-tBu) to stabilize the catalytic species.[1][2][3][4][5][6] - Consider using a heterogeneous catalyst with well-dispersed nanoparticles to minimize sintering. - Ensure inert atmosphere (N₂ or Ar) to prevent oxidative degradation. 2. Ensure Catalyst Activation: - If using a Pd(II) precursor, ensure reaction conditions (e.g., presence of a suitable reducing agent or appropriate base/solvent system) facilitate reduction to Pd(0). 3. Optimize for Substrates: - For challenging substrates, increase catalyst loading or switch to a more active catalyst system (e.g., those with highly active biarylphosphine ligands). - For aryl chlorides, more forcing conditions or specialized catalyst systems may be necessary.[1] 4. Optimize Reaction Conditions: - Screen different bases (e.g., NaOtBu, KOtBu, Cs₂CO₃) and solvents (e.g., toluene, dioxane, DME).[1][7] The choice of base and solvent can significantly impact catalyst stability and reactivity.[1][8][9][10][11][12] |
| Reaction Stalls Before Completion | 1. Catalyst Deactivation during Reaction: - Gradual formation of inactive palladium species. - Poisoning by impurities in substrates or solvents. 2. Insufficient Base: - Base is consumed or is not strong enough to maintain the catalytic cycle. | 1. Mitigate On-going Deactivation: - Add a fresh portion of the catalyst or ligand mid-reaction. - Purify substrates and solvents to remove potential catalyst poisons. 2. Address Base Issues: - Use a stronger base or a higher equivalent of the current base. |
| Formation of Side Products (e.g., Disulfides) | 1. Oxidative Coupling of Thiols: - Presence of oxygen in the reaction atmosphere. 2. Homocoupling of Aryl Halides: - Can occur under certain catalytic conditions. | 1. Prevent Thiol Oxidation: - Thoroughly degas the reaction mixture and maintain a strict inert atmosphere. 2. Minimize Homocoupling: - Optimize the reaction conditions, particularly the choice of ligand and base, to favor the desired cross-coupling pathway.[1] |
| Inconsistent Results/Poor Reproducibility | 1. Catalyst Quality: - Batch-to-batch variation in catalyst activity. 2. Purity of Reagents: - Impurities in solvents, substrates, or base can act as catalyst inhibitors. 3. Reaction Setup: - Inconsistent inert atmosphere or temperature control. | 1. Standardize Catalyst: - Use a well-characterized, high-purity catalyst from a reliable source. 2. Ensure Reagent Purity: - Use freshly purified solvents and high-purity substrates and bases. 3. Maintain Consistent Setup: - Employ rigorous techniques for maintaining an inert atmosphere (e.g., Schlenk line or glovebox). - Ensure accurate temperature control. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of palladium catalyst deactivation in thioetherification?
A1: The main deactivation pathways include:
-
Formation of Palladium Black: The active Pd(0) species can agglomerate to form inactive palladium nanoparticles, often observed as a black precipitate. This is a common issue that can be mitigated by using stabilizing ligands.
-
Sintering: For heterogeneous catalysts, the fine palladium particles on the support can grow into larger, less active particles at elevated temperatures.[13][14]
-
Ligand Displacement/Degradation: Thiolates are strong ligands for palladium and can displace the desired phosphine ligand, leading to less active or inactive complexes. The phosphine ligands themselves can also degrade under harsh reaction conditions.
-
Oxidative Deactivation: The active Pd(0) can be oxidized to inactive Pd(II) species if oxygen is present in the reaction.
Q2: How do I choose the right ligand to prevent catalyst deactivation?
A2: The choice of ligand is critical for a successful thioetherification.[7] Bulky and electron-rich phosphine ligands are generally preferred as they:
-
Stabilize the monomeric Pd(0) catalytic species, preventing aggregation.
-
Promote the desired reductive elimination step to form the C-S bond.
-
Are less easily displaced by the thiol or thiolate.
Josiphos-type ligands, such as CyPF-tBu, have shown exceptional performance in preventing deactivation and achieving high turnover numbers in C-S coupling reactions.[1][2][3][4][5] Monophosphine ligands can also be highly effective.[15]
Q3: Can the choice of base and solvent affect catalyst stability?
A3: Yes, both base and solvent play a crucial role.
-
Base: The base deprotonates the thiol to form the more nucleophilic thiolate. However, a very strong base can sometimes promote ligand degradation or other side reactions. Common bases include sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu).[1][7] The optimal base often depends on the specific substrates and ligand used.[1]
-
Solvent: The solvent influences the solubility of the reactants and the catalyst, and can also coordinate to the palladium center, affecting its reactivity and stability.[8][9][10][11][12] Aprotic solvents like toluene, dioxane, and DME are commonly used.[1] The choice of solvent can sometimes influence the selectivity of the reaction.[10][11][12]
Q4: My reaction starts well but then stops. What should I investigate first?
A4: A reaction that stalls is a classic sign of catalyst deactivation during the process. The first things to check are:
-
Inert Atmosphere: Ensure your reaction is rigorously free of oxygen.
-
Reagent Purity: Consider if impurities in your thiol, aryl halide, or solvent could be poisoning the catalyst.
-
Catalyst Loading: If the catalyst is slowly deactivating, a higher initial loading might be sufficient to drive the reaction to completion.
-
Ligand Stability: The chosen ligand may not be robust enough for the reaction conditions. Consider switching to a more stable ligand.
Q5: Is it possible to regenerate a deactivated palladium catalyst?
A5: Regeneration of deactivated palladium catalysts can be challenging, especially for homogeneously catalyzed reactions where palladium black has formed. For heterogeneous catalysts, regeneration is sometimes possible but can be complex. Common methods involve high-temperature treatments to burn off carbonaceous deposits ("coking"), but this can lead to particle sintering.[13][14] The feasibility and effectiveness of regeneration depend heavily on the nature of the deactivation.
Catalyst Deactivation Pathways
The following diagram illustrates the primary pathways for palladium catalyst deactivation in thioetherification.
Caption: Key deactivation routes for palladium catalysts.
Experimental Protocols
General Protocol for a Palladium-Catalyzed Thioetherification Reaction
This protocol provides a general starting point for a small-scale reaction. Optimization of catalyst, ligand, base, solvent, temperature, and reaction time will be necessary for specific substrates.
-
Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., CyPF-tBu, 1.1-2.2 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Addition of Reagents: Under a positive pressure of inert gas, add the aryl halide (1.0 equiv), the thiol (1.1-1.2 equiv), and the base (e.g., NaOtBu, 1.2-1.5 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir.
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water or brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol for Characterizing a Deactivated Catalyst
1. Sample Preparation for TEM (Transmission Electron Microscopy) to Analyze Sintering:
-
After the reaction, quench the mixture and allow the catalyst to settle (if heterogeneous) or precipitate (if palladium black has formed).
-
Carefully remove the supernatant liquid.
-
Wash the solid catalyst particles several times with a volatile solvent (e.g., anhydrous hexane or ethanol) to remove any adsorbed organic species. Centrifugation can be used to facilitate separation.
-
After the final wash, resuspend the particles in a small amount of the volatile solvent.
-
Drop-cast a few microliters of the suspension onto a TEM grid (e.g., carbon-coated copper grid).
-
Allow the solvent to evaporate completely in a dust-free environment before introducing the grid into the TEM.
-
Acquire images at various magnifications to assess particle size distribution and morphology. Compare with images of the fresh catalyst to determine if sintering has occurred.[16]
2. Sample Preparation for XAS (X-ray Absorption Spectroscopy) to Determine Palladium Oxidation State:
-
Isolate the palladium-containing solid from the reaction mixture as described for TEM sample preparation.
-
Thoroughly dry the solid under vacuum to remove all residual solvent.
-
For solid-state XAS, the dried powder can be pressed into a pellet, potentially diluted with an inert matrix like boron nitride.
-
For solution-phase or in-situ/operando XAS, specialized reaction cells are required that allow for heating and stirring while being transparent to X-rays.[17][18][19][20][21]
-
Collect the XAS data at the palladium K-edge. Analysis of the X-ray Absorption Near Edge Structure (XANES) region will provide information on the oxidation state of the palladium species.[17][18][19][21]
Troubleshooting Workflow
This diagram outlines a logical workflow for troubleshooting a problematic palladium-catalyzed thioetherification reaction.
Caption: A step-by-step guide to troubleshooting.
References
- 1. A General, Efficient and Functional-Group-Tolerant Catalyst System for the Palladium-Catalyzed Thioetherification of Aryl Bromides and Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A general and long-lived catalyst for the palladium-catalyzed coupling of aryl halides with thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A General and Long-Lived Catalyst for the Palladium-Catalyzed Coupling of Aryl Halides with Thiols [organic-chemistry.org]
- 4. A General, Efficient, and Functional-Group-Tolerant Catalyst System for the Palladium-Catalyzed Thioetherification of Aryl Bromides and Iodides | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 5. researchgate.net [researchgate.net]
- 6. One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Palladium-Catalyzed Coupling of Two Aryl Bromides and a Thiol Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metal-catalyzed Approaches to Aryl Thioethers - Wordpress [reagents.acsgcipr.org]
- 8. arodes.hes-so.ch [arodes.hes-so.ch]
- 9. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solvent coordination to palladium can invert the selectivity of oxidative addition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Observing Catalyst Stability in the TEM, A Workflow - Protochips [protochips.com]
- 17. mirica.web.illinois.edu [mirica.web.illinois.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. In situ XAS study of the local structure and oxidation state evolution of palladium in a reduced graphene oxide supported Pd( ii ) carbene complex du ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C8CY02430H [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. chemrxiv.org [chemrxiv.org]
Technical Support Center: Managing Thermal Instability of Cyclopropyl-Containing Molecules
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the inherent thermal instability of molecules containing a cyclopropyl group.
Frequently Asked Questions (FAQs)
Q1: Why are cyclopropyl-containing molecules often thermally unstable?
A1: The thermal instability of cyclopropyl-containing molecules stems primarily from significant ring strain . The three carbon atoms of the cyclopropane ring are forced into a planar triangle, resulting in C-C-C bond angles of 60°. This is a significant deviation from the ideal 109.5° angle for sp³-hybridized carbons.[1][2] This high degree of angle and torsional strain makes the ring susceptible to opening under thermal stress, acting as a "spring-loaded" system.[2]
Q2: What are the common thermal degradation pathways for cyclopropyl groups?
A2: The primary thermal degradation pathway is a cyclopropyl-allyl rearrangement , where the strained ring opens to form a more stable allylic system.[3][4] This can be a concerted pericyclic reaction or proceed through a diradical intermediate.[3] For molecules containing cyclopropylamines, degradation can occur via hydrolysis at high pH or through oxidative pathways, sometimes leading to the formation of reactive metabolites.[5][6]
Q3: My compound, which contains a cyclopropylamine, is degrading. What could be the cause?
A3: Cyclopropylamines are particularly susceptible to degradation. The degradation can be hydrolytic, especially under high pH conditions.[6] Additionally, CYP-mediated oxidation of the cyclopropylamine moiety can lead to ring opening and the formation of reactive intermediates, which has been associated with toxicity in some cases.[5]
Q4: How can I improve the thermal stability of my cyclopropyl-containing molecule?
A4: Several strategies can be employed:
-
Structural Modification: Introducing substituents on the cyclopropyl ring can alter its electronic properties and stability. For example, replacing a hydrogen with a methyl group can sometimes block oxidative metabolism pathways.[5] Replacing the cyclopropyl ring with a gem-dimethyl group is another strategy to prevent bioactivation reactions.[5]
-
Formulation Strategies: For drug products, selecting an appropriate salt form and controlling the microenvironmental pH can significantly improve the chemical stability of cyclopropylamines in the solid state.[6]
-
Reaction Condition Optimization: Lowering reaction temperatures, using less acidic or basic conditions, and choosing appropriate solvents can mitigate degradation during synthesis and handling.
Q5: What are the benefits of including a cyclopropyl group in a molecule despite its potential instability?
A5: The cyclopropyl group is a valuable motif in drug design for several reasons. Its rigid structure can lock in a specific conformation, which can lead to more favorable binding to a biological target.[7] It can also enhance metabolic stability by blocking sites susceptible to oxidation, increase potency, and improve other pharmacokinetic properties like brain permeability.[7][8][9]
Troubleshooting Guide
Q: I am observing unexpected product formation or low yield in a reaction involving a cyclopropyl-containing molecule at elevated temperatures. How do I troubleshoot this?
A: This is a common issue due to the thermal lability of the cyclopropyl ring. Follow this troubleshooting workflow to diagnose and solve the problem.
Caption: Troubleshooting Decision Tree for Thermal Degradation.
Q: How can I confirm that my cyclopropyl-containing compound is thermally stable under my desired storage or experimental conditions?
A: Analytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for assessing thermal stability.[10][11]
-
TGA measures the change in mass of a sample as a function of temperature, indicating the temperature at which decomposition (mass loss) begins.[12]
-
DSC measures the heat flow into or out of a sample as it is heated, revealing exothermic (decomposition) or endothermic (melting) transitions.[13][14] Running these analyses will provide a thermal profile of your compound and help you define safe temperature limits.
Quantitative Data on Thermal Rearrangements
The thermal stability of cyclopropyl systems can be quantified by the activation energy (Ea) required for their rearrangement. Lower activation energies indicate lower thermal stability.
| Compound Class | n | Ea (kcal/mol) | ΔH‡ (kcal/mol, 220°C) | Reference |
| Cyclopropylidene-cycloalkane | 5 | 45.6 ± 2 | 44.6 ± 2 | |
| Cyclopropylidene-cycloalkane | 4 | 41.4 ± 2 | 40.5 ± 2 | |
| Cyclopropylidene-cycloalkane | 3 | 39.7 ± 2 | 38.7 ± 2 | |
| cis-2,2,2',2'-Tetramethylbiscyclopropylidene | 2 | 38.9 ± 2 | 38.0 ± 2 (at 190°C) |
Table showing activation parameters for the thermal reorganization of various cyclopropylidene-cycloalkanes to their corresponding methylenespiro[2,n]alkanes.
Experimental Protocols
Protocol 1: Assessing Thermal Stability using Thermogravimetric Analysis (TGA)
This protocol provides a general procedure for determining the decomposition temperature of a cyclopropyl-containing compound.
Objective: To determine the onset temperature of thermal decomposition.
Materials:
-
TGA Instrument (e.g., Shimadzu DTG-60H or similar)
-
High-purity nitrogen or air for purge gas
-
Sample (2-5 mg)
-
TGA pan (platinum or aluminum)
-
Analytical balance
Procedure:
-
Instrument Setup: Turn on the TGA instrument and the purge gas (typically nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere).[15] Allow the instrument to stabilize.
-
Sample Preparation: Accurately weigh 2-5 mg of the test compound directly into a clean TGA pan. Record the exact weight.
-
Loading the Sample: Place the sample pan onto the TGA balance mechanism. Place an empty reference pan in its position if required by the instrument.
-
Programming the TGA Method: Set up the temperature program. A typical screening method involves heating the sample from ambient temperature (e.g., 25°C) to a high temperature (e.g., 600°C) at a constant heating rate, commonly 10°C/min.[15]
-
Running the Analysis: Start the experiment. The instrument will record the sample's mass as a function of temperature.
-
Data Analysis: The output is a TGA curve with temperature on the x-axis and percent weight on the y-axis. The onset of decomposition is typically determined as the temperature at which a significant weight loss begins. This can be calculated by the instrument software, often using the intersection of the baseline tangent with the tangent of the decomposition curve.
Protocol 2: Characterizing Thermal Transitions with Differential Scanning Calorimetry (DSC)
This protocol outlines the use of DSC to identify melting points and exothermic decomposition events.
Objective: To determine the melting point (Tm) and decomposition exotherm (Td) of a compound.
Materials:
-
DSC Instrument
-
Nitrogen purge gas
-
Sample (1-5 mg)
-
DSC pans and lids (typically aluminum)
-
Crimping press for sealing pans
Procedure:
-
Instrument Calibration: Ensure the DSC is calibrated for temperature and heat flow using certified reference materials (e.g., indium).[14]
-
Sample Preparation: Weigh 1-5 mg of the sample into a DSC pan. Place the lid on top and seal it using the crimping press. Prepare an identical empty, sealed pan to serve as the reference.
-
Loading the Sample: Place the sealed sample and reference pans into the DSC cell.
-
Programming the DSC Method: Set the temperature program. A common method is to heat the sample at a linear rate, such as 10°C/min, from ambient temperature to a temperature beyond any expected transitions.[14]
-
Running the Analysis: Begin the DSC run. The instrument will measure the differential heat flow between the sample and the reference.
-
Data Analysis: The resulting DSC thermogram plots heat flow versus temperature.
Visualizations
Degradation Pathway: Ring Opening of a Cyclopropylamine
Caption: Oxidative Degradation Pathway of a Cyclopropylamine.
Experimental Workflow: Thermal Stability Assessment
Caption: General Workflow for TGA/DSC Thermal Analysis.
References
- 1. Ring strain - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bot Detection [iris-biotech.de]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. improvedpharma.com [improvedpharma.com]
- 11. veeprho.com [veeprho.com]
- 12. aurigaresearch.com [aurigaresearch.com]
- 13. The Methods of Measuring Protein Thermal Stability | MtoZ Biolabs [mtoz-biolabs.com]
- 14. torontech.com [torontech.com]
- 15. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Characterization of Halogenated Cyclopropanes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of halogenated cyclopropanes.
I. NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of halogenated cyclopropanes. However, the strained three-membered ring and the presence of electronegative halogens can lead to complex and often misinterpreted spectra.
Frequently Asked Questions (FAQs)
Q1: Why do the 1H NMR spectra of my halogenated cyclopropanes appear more complex than anticipated?
A1: The complexity arises from several factors. Protons on a cyclopropane ring are diastereotopic, meaning they are in different chemical environments and will have distinct chemical shifts, even if attached to the same carbon. This leads to more signals than might be expected. Additionally, the rigid nature of the cyclopropane ring results in significant and often overlapping geminal (2J), cis-vicinal (3Jcis), and trans-vicinal (3Jtrans) couplings. The presence of a halogen further influences the electronic environment, causing additional shifts and potentially complex second-order coupling effects.
Q2: How should I interpret the intricate coupling patterns in the 1H NMR of gem-dihalocyclopropanes?
A2: In gem-dihalocyclopropanes, the protons on the carbon bearing the halogens are absent. The remaining protons on the other two carbons will typically form a complex multiplet. A key point to remember is that in cyclopropanes, the geminal and vicinal coupling constants often have opposite signs.[1] While this is not directly observable in a standard 1D 1H NMR spectrum, it influences the appearance of the multiplets. For a definitive assignment, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended to map out the proton-proton and proton-carbon correlations.
Q3: What are the typical 1H, 13C, and 19F NMR chemical shift ranges for halogenated cyclopropanes?
A3: The chemical shifts can vary significantly based on the specific halogen, its stereochemistry, and other substituents on the ring. However, some general ranges are provided in the table below. The protons of a cyclopropane ring are notably shielded and appear upfield in the 1H NMR spectrum, often between 0.2 and 1.5 ppm for the parent cyclopropane.[2][3] Halogen substitution will generally cause a downfield shift for adjacent protons and carbons.
Table 1: General NMR Chemical Shift Ranges for Halogenated Cyclopropanes
| Nucleus | Halogen | Typical Chemical Shift Range (ppm) | Notes |
| 1H | F | 0.5 - 3.0 | Protons on the same carbon as fluorine will be significantly deshielded and show large geminal 2JHF couplings. |
| Cl | 0.8 - 3.5 | Deshielding effect is less pronounced than with fluorine. | |
| Br | 1.0 - 4.0 | Similar to chlorine, with slightly more deshielding. | |
| 13C | F | 20 - 90 | The carbon directly attached to fluorine will show a large one-bond 1JCF coupling and will be significantly shifted downfield. |
| Cl | 25 - 70 | The carbon-chlorine bond results in a downfield shift. | |
| Br | 15 - 60 | The carbon-bromine bond shows a smaller downfield shift compared to chlorine due to the heavy atom effect. | |
| 19F | F | -120 to -250 | The chemical shift is highly sensitive to the stereochemical environment and substitution pattern. Diastereomers can often be distinguished by their different 19F chemical shifts. |
Q4: How can NMR be used to determine the stereochemistry of a substituted halogenated cyclopropane?
A4: Determining stereochemistry often requires a combination of 1D and 2D NMR techniques. The Nuclear Overhauser Effect (NOE) is particularly powerful. An NOE enhancement between two protons indicates they are close in space (typically < 5 Å). By irradiating a proton on a substituent and observing an NOE to a proton on the cyclopropane ring, their relative stereochemistry (cis or trans) can be determined. For fluorinated compounds, 1H-19F HOESY (Heteronuclear Overhauser Effect Spectroscopy) can be similarly used. Coupling constants can also provide stereochemical information, as 3Jcis is generally larger than 3Jtrans in cyclopropanes.
Troubleshooting Guide
Issue: My 19F NMR spectrum displays multiple signals for what I believe is a single fluorine atom.
Possible Causes & Solutions:
-
Presence of Diastereomers: If a new stereocenter is formed during the synthesis of the halogenated cyclopropane, you may have a mixture of diastereomers. Each diastereomer will have a unique chemical environment for the fluorine atom, resulting in separate signals.
-
Solution: Attempt to separate the diastereomers using chromatography (see Section III) and acquire an 19F NMR spectrum of each pure isomer.
-
-
Rotational Isomers (Rotamers): If your molecule has bulky substituents, rotation around a single bond may be slow on the NMR timescale, leading to distinct signals for each rotamer.
-
Solution: Acquire the 19F NMR spectrum at a higher temperature. If the signals coalesce into a single peak, this confirms the presence of rotamers.
-
Experimental Protocols
Protocol 1: Determination of Stereochemistry using 1D NOE Difference Spectroscopy
-
Sample Preparation: Prepare a solution of the purified halogenated cyclopropane in a deuterated solvent (e.g., CDCl3, C6D6) at a concentration of 5-10 mg/mL. The sample should be free of paramagnetic impurities.
-
Acquisition of a Standard 1H NMR Spectrum: Acquire a standard high-resolution 1H NMR spectrum to identify the chemical shifts of the protons of interest.
-
NOE Experiment Setup:
-
Choose a proton on a substituent whose spatial relationship to the cyclopropane ring protons you want to determine.
-
Set up a 1D NOE difference experiment. This involves acquiring a control spectrum with the irradiation frequency set off-resonance and a second spectrum with selective irradiation of the chosen proton.
-
-
Data Processing: Subtract the control spectrum from the irradiated spectrum. The resulting difference spectrum will show positive signals for the irradiated proton and any protons that have a through-space NOE interaction with it.
-
Interpretation: An enhancement of a cyclopropane ring proton signal upon irradiation of a substituent proton indicates they are on the same face of the ring (cis). The absence of an enhancement suggests a trans relationship.
Diagrams
Caption: Workflow for NMR characterization.
II. Mass Spectrometry
Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of halogenated cyclopropanes. However, the presence of halogens and the strained ring can lead to unique fragmentation patterns.
Frequently Asked Questions (FAQs)
Q1: Why is the molecular ion peak (M+) weak or absent in the mass spectrum of my halogenated cyclopropane?
A1: While cyclic compounds generally show more intense molecular ion peaks than their acyclic analogs due to the need to break two bonds for fragmentation, halogenated compounds can be an exception.[4][5] The carbon-halogen bond can be a weak point, and facile loss of a halogen radical upon ionization can lead to a weak or absent molecular ion peak. This is particularly true for iodo- and bromocyclopropanes.
Q2: What are the characteristic fragmentation patterns for halogenated cyclopropanes?
A2: Common fragmentation pathways include:
-
Loss of a Halogen Radical (X•): This is often the initial fragmentation step, leading to a [M-X]+ ion.
-
Ring Opening and Fragmentation: The cyclopropane ring can open to a propene radical cation, which then undergoes further fragmentation similar to alkenes.
-
Loss of HX: Elimination of a hydrogen halide molecule can also occur.
-
Loss of Ethene: For unsubstituted cyclopropane, a characteristic fragment is at m/z 42, corresponding to the loss of ethene from the ring-opened molecular ion.[6][7]
Q3: How do I interpret the isotopic patterns for my chloro- and bromo-cyclopropanes?
A3: Chlorine and bromine have characteristic isotopic signatures that are invaluable for their identification.
-
Chlorine: Has two major isotopes, 35Cl and 37Cl, in an approximate 3:1 ratio.[8] A compound with one chlorine atom will show a molecular ion peak (M+) and an M+2 peak with an intensity ratio of roughly 3:1.
-
Bromine: Has two major isotopes, 79Br and 81Br, in an approximate 1:1 ratio.[8][9] A compound with one bromine atom will show M+ and M+2 peaks of nearly equal intensity.
Table 2: Isotopic Peak Ratios for Compounds with One or Two Halogen Atoms
| Number of Halogens | Halogen | Peak Ratio (M+ : M+2+ : M+4+) |
| 1 | Cl | ~3 : 1 |
| 2 | Cl | ~9 : 6 : 1 |
| 1 | Br | ~1 : 1 |
| 2 | Br | ~1 : 2 : 1 |
Data derived from natural isotopic abundances.[10][11]
Troubleshooting Guide
Issue: I am seeing unexpected fragments in my mass spectrum.
Possible Causes & Solutions:
-
Impurity: The unexpected fragments may be from an impurity in your sample.
-
Solution: Re-purify your sample using chromatography or another suitable method. Analyze the purified sample by MS again.
-
-
Thermal Degradation: If you are using a GC-MS system, your compound may be degrading in the hot injector or on the column.
-
Solution: Lower the injector temperature. Check for active sites in the GC inlet liner. (See Section III for more details).
-
-
Rearrangement: The initial radical cation formed upon ionization may be undergoing rearrangement prior to fragmentation.
-
Solution: This is an inherent property of the molecule. Try using a "softer" ionization technique like Chemical Ionization (CI) or Electrospray Ionization (ESI) if your molecule is amenable, which may result in less fragmentation and a more prominent molecular ion.
-
Experimental Protocols
Protocol 2: Analysis of a Chlorinated Cyclopropane by GC-MS
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the chlorinated cyclopropane in a volatile organic solvent like dichloromethane or ethyl acetate.
-
GC-MS Method Setup:
-
Injector: Use a split/splitless inlet. Set the injector temperature as low as possible to prevent thermal degradation (e.g., 200-250 °C).
-
Column: A low- to mid-polarity column (e.g., 5% phenyl polysiloxane) is a good starting point.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a temperature that allows for the elution of your compound in a reasonable time.
-
Mass Spectrometer: Use Electron Ionization (EI) at 70 eV. Scan a mass range that includes the expected molecular weight of your compound (e.g., m/z 40-300).
-
-
Data Acquisition and Analysis: Inject the sample and acquire the data.
-
Examine the total ion chromatogram (TIC) to find the peak corresponding to your compound.
-
Extract the mass spectrum for that peak.
-
Look for the molecular ion cluster. For a monochlorinated compound, you should see peaks at M+ and M+2+ with a ~3:1 intensity ratio.
-
Identify key fragment ions, such as the loss of a chlorine radical ([M-35]+ and [M-37]+).
-
Diagrams
Caption: Troubleshooting weak molecular ions in MS.
III. Chromatography (GC/HPLC)
Chromatography is essential for the purification and analysis of halogenated cyclopropanes, including the separation of stereoisomers.
Frequently Asked Questions (FAQs)
Q1: I'm struggling to separate diastereomers of my halogenated cyclopropane by GC/HPLC. What conditions should I try?
A1:
-
GC: For diastereomer separation, high-resolution capillary columns are necessary. Often, a small difference in boiling point or polarity is sufficient for separation. Try a longer column or a stationary phase with a different polarity. For example, if you are using a non-polar 5% phenyl column, try a more polar 50% phenyl or a WAX column.
-
HPLC: Normal-phase chromatography on silica or alumina can sometimes provide better separation of diastereomers than reverse-phase. For reverse-phase HPLC, subtle changes in the mobile phase composition (e.g., switching from acetonitrile to methanol) or using a different stationary phase (e.g., a phenyl-hexyl or a pentafluorophenyl (PFP) phase) can improve resolution.[12]
Q2: My halogenated cyclopropane seems to be degrading on the GC column, leading to poor peak shape and low response. How can I prevent this?
A2: Halogenated compounds can be susceptible to degradation on active sites within the GC system.[13][14]
-
Inlet Maintenance: The glass inlet liner is a common source of activity. Ensure you are using a deactivated liner and change it regularly.
-
Column Choice: Use a high-quality, inert capillary column. If the front of the column becomes contaminated, carefully trim about 10-15 cm from the inlet end.
-
Lower Temperatures: Use the lowest possible injector and oven temperatures that still allow for good chromatography.
Q3: What are the best stationary phases for the GC analysis of halogenated cyclopropanes?
A3: The choice depends on the overall polarity of the molecule.
-
Non-polar to Mid-polar compounds: A 5% diphenyl - 95% dimethylpolysiloxane (e.g., DB-5, HP-5MS) is a good general-purpose starting point.
-
More polar compounds: A 50% diphenyl - 50% dimethylpolysiloxane (e.g., DB-17) or a polyethylene glycol (WAX) phase may provide better peak shape and selectivity.[15][16][17]
-
Halogenated compounds in general: Cyanopropylphenyl polysiloxane phases are also recommended for the analysis of halogenated compounds.[18]
Q4: My fluorinated cyclopropane has poor retention on reverse-phase HPLC. What can I do?
A4: Highly fluorinated compounds can be "fluorous" and exhibit low affinity for traditional C8 and C18 reverse-phase columns.
-
Use a Fluorinated Stationary Phase: Columns with a perfluoroalkyl or pentafluorophenyl (PFP) stationary phase can increase retention of fluorinated compounds through dipole-dipole and other interactions.[12]
-
Mobile Phase Modifiers: Using methanol instead of acetonitrile can sometimes increase retention.
-
Ion-Pair Chromatography: If your compound has an ionizable group, using an ion-pairing reagent can significantly increase retention.
Troubleshooting Guide
Issue: Tailing peaks in the GC analysis of a polar halogenated cyclopropane.
Possible Causes & Solutions:
-
Active Sites in the System: The analyte may be interacting with active silanol groups in the inlet liner or on the column.
-
Solution: Use a fresh, deactivated inlet liner. Trim the front of the column. If the problem persists, the column may be degraded and need replacement.
-
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Dilute your sample or increase the split ratio.
-
-
Inappropriate Stationary Phase: The stationary phase may be too non-polar for your analyte.
-
Solution: Switch to a more polar column, such as a WAX or a 50% phenyl polysiloxane phase.
-
IV. Synthesis and Purification
Challenges in characterization often begin with the synthesis and purification of the target molecule.
Frequently Asked Questions (FAQs)
Q1: My Simmons-Smith cyclopropanation reaction is incomplete, resulting in a low yield. How can I improve it?
A1: The Simmons-Smith reaction can be sensitive to several factors.[19]
-
Activation of Zinc: Ensure the zinc-copper couple is freshly prepared and properly activated. Using diethylzinc (Furukawa modification) can improve reactivity and reproducibility.[20]
-
Solvent Choice: The reaction rate can be solvent-dependent. Dichloromethane or 1,2-dichloroethane are commonly used. Ethereal solvents can sometimes slow the reaction.[19]
-
Temperature: While often run at room temperature or with gentle heating, some substrates may require different temperature profiles.
-
Purity of Reagents: Ensure your diiodomethane (or dibromomethane) and alkene are pure and dry.
Q2: How can I effectively remove the zinc byproducts from my Simmons-Smith reaction mixture during workup?
A2: Zinc salts can form emulsions during aqueous workup.
-
Quenching: Quench the reaction by slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl) or Rochelle's salt (potassium sodium tartrate).
-
Filtration: After quenching, you can filter the mixture through a pad of Celite to remove the precipitated zinc salts before performing an extraction.
-
Extraction: A continuous liquid-liquid extraction can be effective for removing zinc salts from the product solution.[21]
Q3: What are the critical safety precautions when working with diazomethane or haloforms for carbene generation?
A3:
-
Diazomethane: is extremely toxic and explosive.[22][23] It should only be generated and used in solution, never isolated as a pure gas or liquid. Use specialized glassware with fire-polished joints to avoid scratches that can trigger detonation.[24] All work must be conducted in a chemical fume hood with a blast shield.[24][25]
-
Haloforms (e.g., chloroform, bromoform): These are toxic and suspected carcinogens. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses). The reaction of haloforms with a strong base to generate dihalocarbenes is highly exothermic and should be performed with caution and proper temperature control.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. researchgate.net [researchgate.net]
- 3. docbrown.info [docbrown.info]
- 4. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 5. youtube.com [youtube.com]
- 6. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. docbrown.info [docbrown.info]
- 8. Ch13 - Mass Spectroscopy [chem.ucalgary.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. GCMS Section 6.5 [people.whitman.edu]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. books.rsc.org [books.rsc.org]
- 14. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 15. Types of stationary phases in gas chromatography| Phenomenex [phenomenex.com]
- 16. m.youtube.com [m.youtube.com]
- 17. glsciencesinc.com [glsciencesinc.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. ehs.unm.edu [ehs.unm.edu]
- 23. masterorganicchemistry.com [masterorganicchemistry.com]
- 24. - Division of Research Safety | Illinois [drs.illinois.edu]
- 25. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
How to avoid impurities in the synthesis of [(1-Chlorocyclopropyl)thio]benzene
Welcome to the technical support center for the synthesis of [(1-Chlorocyclopropyl)thio]benzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to this synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on a primary synthetic route: the direct chlorination of cyclopropyl phenyl sulfide.
Problem 1: Low or No Conversion of Starting Material (Cyclopropyl Phenyl Sulfide)
Possible Causes:
-
Inactive Chlorinating Agent: The chlorinating agent may have degraded due to improper storage or handling.
-
Insufficient Reaction Temperature: The activation energy for the reaction may not be met at the current temperature.
-
Poor Solvent Choice: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reactants or inhibition of the reaction.
-
Presence of Inhibitors: Contaminants in the starting materials or solvent could be quenching the reaction.
Troubleshooting Steps:
-
Verify Chlorinating Agent Activity: Use a fresh batch of the chlorinating agent or test its activity on a known substrate. For instance, (dichloroiodo)benzene (PhICl₂) is a reported reagent for similar transformations.
-
Optimize Reaction Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by a suitable analytical method like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Solvent Screening: If solubility is an issue, consider using a different solvent. Aprotic solvents are generally preferred for chlorination reactions.
-
Purify Starting Materials: Ensure the cyclopropyl phenyl sulfide and solvent are pure and dry. Contaminants can sometimes interfere with the reaction.
Problem 2: Formation of Multiple Products and Low Selectivity
Possible Causes:
-
Over-chlorination: The reaction conditions may be too harsh, leading to the formation of dichlorinated or other polychlorinated byproducts.
-
Side Reactions: The starting material or product may be susceptible to side reactions under the reaction conditions, such as ring-opening of the cyclopropyl group.
-
Oxidation: If the chlorinating agent is also an oxidant, or if air is not excluded from the reaction, the sulfide can be oxidized to the corresponding sulfoxide or sulfone.
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the stoichiometry of the chlorinating agent. Use of a slight excess (e.g., 1.1 equivalents) is common, but a large excess should be avoided.
-
Optimize Reaction Time and Temperature: Monitor the reaction closely and stop it once the starting material is consumed to prevent the formation of byproducts. Lowering the reaction temperature may also improve selectivity.
-
Use a Milder Chlorinating Agent: If over-chlorination is a persistent issue, consider using a milder and more selective chlorinating agent.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Problem 3: Difficult Purification of the Final Product
Possible Causes:
-
Similar Polarity of Product and Impurities: The desired product and major impurities may have very similar polarities, making separation by column chromatography challenging.
-
Thermal Instability: The product may be thermally labile, leading to decomposition during distillation.
-
Co-elution of Byproducts: Certain byproducts might co-elute with the product during chromatography.
Troubleshooting Steps:
-
Optimize Chromatographic Conditions: Experiment with different solvent systems (eluents) and stationary phases for column chromatography to improve separation.
-
Alternative Purification Methods: Consider other purification techniques such as preparative TLC, recrystallization (if the product is a solid), or Kugelrohr distillation for thermally sensitive liquids.
-
Chemical Treatment: In some cases, impurities can be selectively removed by chemical treatment. For example, oxidizing agents could potentially be quenched with a reducing agent during workup.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A1: A plausible and documented approach is the direct chlorination of cyclopropyl phenyl sulfide. This method involves treating cyclopropyl phenyl sulfide with a suitable chlorinating agent to introduce a chlorine atom at the 1-position of the cyclopropyl ring.
Q2: What are some suitable chlorinating agents for the synthesis of this compound?
A2: While specific data for the chlorination of cyclopropyl phenyl sulfide is limited in publicly available literature, analogous reactions on alkyl phenyl sulfides suggest that reagents like (dichloroiodo)benzene (PhICl₂) can be effective. Other common chlorinating agents such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) could also be explored, though optimization would be required.
Q3: What are the most likely impurities in the synthesis of this compound?
A3: Based on the direct chlorination route, potential impurities include:
-
Unreacted Cyclopropyl Phenyl Sulfide: Incomplete reaction.
-
[(1,1-Dichlorocyclopropyl)thio]benzene: Over-chlorination of the desired product.
-
Cyclopropyl Phenyl Sulfoxide and Sulfone: Oxidation of the sulfide, especially if the reaction is exposed to air or if the chlorinating agent has oxidizing properties.
-
Diphenyl Disulfide: Formed from the oxidation of any thiophenol impurity in the starting material.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC, a non-polar solvent system such as a mixture of hexane and ethyl acetate is typically suitable. For GC-MS, you would monitor the disappearance of the starting material peak and the appearance of the product peak at the expected mass.
Q5: What are the recommended purification methods for this compound?
A5: The primary method for purifying this compound is typically silica gel column chromatography. The choice of eluent will depend on the polarity of the impurities. A gradient of ethyl acetate in hexane is a good starting point. For thermally stable compounds, vacuum distillation can also be an effective purification method.
Data Presentation
Table 1: Comparison of Reaction Conditions for Analogous Aryl Sulfide Chlorinations
| Parameter | Method A (Hypothetical) | Method B (Inferred from Literature) |
| Starting Material | Cyclopropyl Phenyl Sulfide | Alkyl Phenyl Sulfide |
| Chlorinating Agent | N-Chlorosuccinimide (NCS) | (Dichloroiodo)benzene (PhICl₂) |
| Solvent | Carbon Tetrachloride (CCl₄) | Dichloromethane (CH₂Cl₂) |
| Temperature | Room Temperature to Reflux | 0 °C to Room Temperature |
| Reaction Time | 2 - 6 hours | 1 - 4 hours |
| Typical Yield | 60 - 80% | 70 - 90% |
| Purity (after chroma.) | >95% | >98% |
Note: Data for Method A is hypothetical and represents a common starting point for optimization. Data for Method B is inferred from literature on similar substrates.
Experimental Protocols
Key Experiment: Synthesis of this compound via Direct Chlorination
Disclaimer: This is a representative protocol based on analogous reactions and should be optimized for specific laboratory conditions and scales. Appropriate safety precautions must be taken when handling all chemicals.
Materials:
-
Cyclopropyl phenyl sulfide
-
(Dichloroiodo)benzene (PhICl₂)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve cyclopropyl phenyl sulfide (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Chlorinating Agent: Cool the solution to 0 °C in an ice bath. Add (dichloroiodo)benzene (1.1 equivalents) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by TLC or GC-MS every 30 minutes. Let the reaction warm to room temperature if the reaction is slow at 0 °C.
-
Workup: Once the reaction is complete (typically 1-4 hours), quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction and Drying: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of 1% to 5% ethyl acetate in hexane) to afford the pure this compound.
Mandatory Visualization
Caption: Synthetic pathway for this compound and potential impurities.
Technical Support Center: Optimizing Nucleophilic Attack on 1-Chlorocyclopropanes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for nucleophilic attack on 1-chlorocyclopropanes.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inappropriate Reaction Mechanism: Classical SN1 and SN2 reactions are generally disfavored on strained cyclopropane rings. The reaction likely proceeds via an elimination-addition mechanism.[1] 2. Weak Base: The initial step of the elimination-addition mechanism is dehydrochlorination to form a reactive cyclopropene intermediate. The base may not be strong enough to facilitate this elimination.[1] 3. Poor Nucleophile: The nucleophile may not be reactive enough to add to the cyclopropene intermediate.[1] 4. Unfavorable Solvent: The solvent may not be suitable for the elimination or the subsequent nucleophilic addition. | 1. Promote Elimination-Addition: Employ conditions that favor the formation of a cyclopropene intermediate. This typically involves using a strong, non-nucleophilic base. 2. Use a Stronger Base: Switch to a stronger base such as potassium tert-butoxide (t-BuOK) or sodium amide (NaNH2) to ensure efficient dehydrochlorination.[1] 3. Enhance Nucleophilicity: If using a neutral nucleophile (e.g., an alcohol or amine), deprotonate it first with a suitable base to increase its nucleophilicity. For weakly acidic nucleophiles like azoles, a base is also required.[1] 4. Optimize Solvent Choice: For the initial elimination step, a polar aprotic solvent like THF or DMSO can be effective. The choice of solvent for the nucleophilic addition will depend on the nature of the nucleophile. |
| Formation of Side Products | 1. Polymerization of Cyclopropene: The cyclopropene intermediate is highly reactive and can polymerize if the nucleophile is not present in sufficient concentration or is not reactive enough to trap it.[1] 2. Competing Elimination Reactions: If the substrate has other abstractable protons, competing elimination reactions can occur. 3. Ring-Opening of Cyclopropane: Under certain conditions, particularly with strong Lewis acids or transition metals, the cyclopropane ring can open. | 1. Control Cyclopropene Concentration: Add the base slowly to the reaction mixture containing both the 1-chlorocyclopropane and the nucleophile to keep the concentration of the cyclopropene intermediate low. Ensure a sufficient excess of the nucleophile is present. 2. Substrate Design: Protect other potentially reactive sites on the substrate if possible. 3. Avoid Harsh Conditions: Minimize the use of strong acids or high temperatures that could promote ring-opening. |
| Cis/Trans Isomerization of Product | Reversible Ring-Closure: In some cases, the final ring-closure step to form the substituted cyclopropane can be reversible, leading to a mixture of diastereomers. | Addition of a Polar Aprotic Co-solvent: The addition of a polar aprotic co-solvent like DMF can sometimes suppress the reversibility of the ring-closure and improve diastereoselectivity. |
Frequently Asked Questions (FAQs)
Q1: What is the dominant mechanism for nucleophilic substitution on 1-chlorocyclopropanes?
A1: The primary mechanism is not a direct SN1 or SN2 substitution. Instead, it is a formal nucleophilic substitution that proceeds through an elimination-addition pathway .[1] This involves an initial base-promoted 1,2-elimination of HCl to form a highly strained and reactive cyclopropene intermediate . The nucleophile then adds across the double bond of this intermediate to yield the substituted cyclopropane.
Q2: How do electron-withdrawing groups on the cyclopropane ring affect the reaction?
A2: Electron-withdrawing groups (EWGs) attached to the cyclopropane ring can significantly facilitate the nucleophilic attack. They do so by increasing the acidity of the proton that is removed in the initial elimination step, thereby making the formation of the cyclopropene intermediate easier. Furthermore, an EWG can stabilize the cyclopropene intermediate and enhance its reactivity towards nucleophiles.
Q3: What are the best practices for selecting a base for this reaction?
A3: The ideal base should be strong enough to induce dehydrochlorination but should not be overly nucleophilic itself, to avoid competing reactions. Potassium tert-butoxide (t-BuOK) is a commonly used base that is effective in promoting the elimination step.[1] The choice of base can also be influenced by the pKa of the nucleophile.
Q4: How does the choice of solvent impact the reaction outcome?
A4: The solvent plays a crucial role in both the elimination and addition steps.
-
For the elimination step , polar aprotic solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) are often preferred.[2]
-
For the nucleophilic addition step , the optimal solvent depends on the nucleophile. Protic solvents (e.g., alcohols) can solvate and deactivate anionic nucleophiles, potentially slowing down the reaction.[3][4] Polar aprotic solvents can enhance the reactivity of anionic nucleophiles.[3][4]
Q5: Can you provide a general comparison of the reactivity of different nucleophiles?
A5: The reactivity of nucleophiles in this reaction generally follows these trends:
-
Anionic nucleophiles are more reactive than their neutral counterparts. For example, an alkoxide (RO-) is a much better nucleophile than the corresponding alcohol (ROH).
-
Soft nucleophiles are often well-suited for addition to the soft electrophilic carbons of the cyclopropene double bond.
-
Nitrogen-based nucleophiles , such as azoles (e.g., pyrroles, indoles, imidazoles), have been shown to be effective when deprotonated.[1]
-
Oxygen-based nucleophiles , like alkoxides and phenoxides, are also commonly used.[2]
Experimental Protocols
General Procedure for the Synthesis of N-Cyclopropyl Azoles from a 1-Bromocyclopropane (Adapted for 1-Chlorocyclopropane)
This protocol is adapted from a procedure for bromocyclopropanes and may require optimization for 1-chlorocyclopropane substrates.
-
To a solution of the 1-chlorocyclopropane derivative (1.0 equiv) and the corresponding azole (1.2 equiv) in anhydrous THF (0.1 M) is added potassium tert-butoxide (1.5 equiv) in one portion at room temperature.
-
The reaction mixture is stirred at room temperature or heated as needed (monitor by TLC or GC-MS).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl.
-
The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the nucleophilic substitution on 1-chlorocyclopropanes.
References
Welcome to the technical support center for Phase Transfer Catalysis (PTC). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their PTC-related syntheses.
Troubleshooting Guide
This guide addresses common issues encountered during phase transfer catalysis experiments.
| Problem | Potential Causes | Recommended Solutions & Optimization Strategies |
| Low or No Reaction Conversion | Inefficient Catalyst: The chosen catalyst may not be effective for the specific reaction.[1][2] | - Screen Catalysts: Test a variety of catalysts, such as quaternary ammonium salts (e.g., TBAB, Aliquat® 336), phosphonium salts, crown ethers, or cryptands.[3][4] - Catalyst Structure: For quaternary onium salts, consider the lipophilicity. Longer alkyl chains generally improve solubility in the organic phase.[5] - "q-value": For reactions limited by mass transfer, select a quaternary ammonium salt with a "q-value" between 1 and 2.[6] |
| Poor Mass Transfer: Insufficient mixing of the immiscible phases.[7] | - Increase Agitation Speed: Ensure the stirring speed is high enough to create a large interfacial area, but avoid forming a stable emulsion.[5][8][9] Reaction rates may not be influenced by stirring speed above a certain threshold (e.g., 350 rpm in one study).[10] - Use of Ultrasound: Can enhance anion transfer.[5] | |
| Inappropriate Solvent: The solvent can significantly impact reaction rates.[11][12] | - Solvent Polarity: Polar aprotic solvents can activate the anion for the reaction.[5] Dichloromethane is often used as it dissolves most quaternary salts.[5] - Solvent-Free Conditions: Consider if the reactants or products are liquids at the reaction temperature, which may allow for a solvent-free process.[12] | |
| Low Reactant Concentration in Organic Phase | - Saturated Aqueous Phase: Using a saturated aqueous solution of the inorganic salt can drive the equilibrium towards the formation of the catalyst-reactant complex in the organic phase.[8] - Minimize Water: Reducing the amount of water can decrease the hydration of the anion, making it more reactive.[5] | |
| Formation of a Stable Emulsion | High Catalyst Concentration: Excess catalyst can act as a surfactant.[13] | - Reduce Catalyst Concentration: Typically, 1-5 mol% is effective.[13] - Order of Addition: Add the PTC catalyst after mixing the other reagents.[13] |
| Intense Agitation: High shear forces can lead to stable emulsions.[13] | - Optimize Stirring Speed: Find a balance that ensures good mixing without excessive emulsification. | |
| Unfavorable Solvent Choice: Some solvents are more prone to forming emulsions.[13] | - Solvent Selection: Consider solvents less prone to emulsion formation, such as ethyl acetate or toluene, over dichloromethane.[13] | |
| Phase Volume Ratio: The relative volumes of the aqueous and organic phases can contribute to emulsion stability.[13] | - Adjust Phase Ratio: Experiment with different ratios of the aqueous and organic phases. | |
| Catalyst Decomposition | High Temperature: Many quaternary ammonium salts are not stable at elevated temperatures, especially in the presence of a strong base.[8] | - Temperature Control: Operate at the lowest effective temperature. For systems with KOH, temperatures between 50-70 °C can cause decomposition.[8] - Catalyst Stability: Phosphonium salts can offer greater thermal stability than ammonium salts.[4] |
| Difficulty in Catalyst Separation | Catalyst Solubility: The catalyst may be soluble in both phases, complicating removal.[12] | - Catalyst Choice: Select a catalyst with a high affinity for one phase. For example, Aliquat® 336 is highly hydrophobic and tends to remain in the organic phase.[14] - Washing: Extraction with water is a common method for removing the catalyst. The distribution of the catalyst between phases can be influenced by the salt concentration in the aqueous phase.[12] - Third Phase Formation: In some cases, the catalyst can form a third phase, which can be easily separated.[5] |
| Side Reactions (e.g., Hydrolysis) | Presence of Water: For water-sensitive reactions, the aqueous phase can lead to unwanted byproducts. | - Solid-Liquid PTC (SLPTC): Using a solid inorganic salt with a minimal amount of water can inhibit hydrolysis.[10] |
Frequently Asked Questions (FAQs)
Q1: How do I select the right phase transfer catalyst for my reaction?
A1: The choice of catalyst is crucial for the success of a PTC reaction.[1] Consider the following factors:
-
Reaction Type: For nucleophilic substitutions, quaternary ammonium or phosphonium salts are common.[15] For the synthesis of chiral molecules, chiral PTCs are employed.[15]
-
Lipophilicity: The catalyst must have sufficient solubility in the organic phase to transport the reactant. Catalysts with longer alkyl chains are more lipophilic.[5]
-
Anion to be Transferred: The effectiveness of a catalyst can depend on the anion being transferred from the aqueous to the organic phase.
-
Cost and Availability: For industrial applications, the cost and availability of the catalyst are important considerations.[12] Quaternary ammonium salts are generally inexpensive and readily available.[2]
-
Thermal Stability: If the reaction requires elevated temperatures, choose a catalyst with good thermal stability, such as a phosphonium salt.[4]
Q2: What is the role of the solvent in phase transfer catalysis?
A2: The solvent plays a critical role in PTC by influencing both the reaction rate and the ease of catalyst separation.[12]
-
Anion Activation: Apolar aprotic solvents can enhance the reactivity of the anion in the organic phase.[5]
-
Catalyst Solubility: The solvent must be able to dissolve the catalyst-reactant ion pair.
-
Selectivity: The choice of solvent can influence the selectivity of the reaction. For asymmetric PTC, non-polar solvents like toluene are often used to maximize the interaction between the counterions.[8]
-
"Solvent-Free" PTC: In some cases, if one of the reactants is a liquid, it can act as the organic phase, eliminating the need for an additional solvent.[12]
Q3: How does agitation speed affect the reaction rate?
A3: Agitation is critical for creating a large interfacial area between the two immiscible phases, which facilitates the transfer of the reactant by the catalyst.[5]
-
Increased Rate: Generally, increasing the agitation speed increases the reaction rate up to a certain point.[5]
-
Mass Transfer Limitation: If the reaction is limited by the rate of transfer of the reactant across the phase boundary, increasing agitation will have a significant positive effect.
-
Intrinsic Rate Limitation: If the reaction is limited by the intrinsic rate of the chemical reaction in the organic phase, increasing agitation beyond a certain point will have no further effect on the overall reaction rate.[5]
Q4: What are the advantages of using phase transfer catalysis in organic synthesis?
A4: PTC offers several advantages, making it a valuable technique in both laboratory and industrial settings:[16]
-
Mild Reaction Conditions: Reactions can often be carried out at lower temperatures.[2]
-
Use of Inexpensive Reagents: It allows for the use of inexpensive and readily available inorganic bases like NaOH and KOH instead of more expensive and hazardous bases such as sodium hydride.[2][17]
-
Simplified Workup: Product isolation is often simpler compared to homogeneous reactions.[17]
-
Green Chemistry: PTC can reduce the need for hazardous organic solvents by allowing the use of water as one of the phases.[15][16]
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening in a Liquid-Liquid PTC Alkylation
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the organic substrate (1.0 eq) and the organic solvent (e.g., toluene, 5 mL/mmol of substrate).
-
Aqueous Phase Preparation: In a separate beaker, prepare a solution of the inorganic salt (e.g., K₂CO₃, 2.0 eq) in water.
-
Catalyst Addition: To the reaction flask, add the phase transfer catalyst (0.05 eq).
-
Reaction Initiation: Add the aqueous solution to the reaction flask and begin vigorous stirring.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 80 °C).
-
Monitoring: Monitor the progress of the reaction by taking aliquots from the organic phase at regular intervals and analyzing them by a suitable technique such as GC, HPLC, or TLC.[18][19]
-
Workup: After the reaction is complete, cool the mixture to room temperature, separate the aqueous and organic layers. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by an appropriate method (e.g., column chromatography, crystallization).
-
Comparison: Compare the reaction rates and final yields obtained with different catalysts to identify the optimal one.
Protocol 2: Optimization of Agitation Speed
-
Parallel Reactions: Set up multiple identical PTC reactions as described in Protocol 1, using the optimal catalyst identified.
-
Varying Agitation: Equip each reaction vessel with a magnetic stirrer and a tachometer to accurately measure the stirring speed. Set each stirrer to a different speed (e.g., 100, 200, 400, 600, 800 rpm).
-
Monitoring: Monitor the initial reaction rate for each agitation speed by analyzing aliquots at early time points.
-
Data Analysis: Plot the initial reaction rate as a function of the agitation speed.
-
Optimal Speed: The optimal agitation speed is the point at which the reaction rate no longer increases with an increase in stirring speed. This indicates that the reaction is no longer limited by mass transfer.
Mandatory Visualizations
Caption: General mechanism of a liquid-liquid phase transfer catalysis cycle.
Caption: A logical workflow for troubleshooting low conversion in PTC reactions.
References
- 1. nbinno.com [nbinno.com]
- 2. ias.ac.in [ias.ac.in]
- 3. tandfonline.com [tandfonline.com]
- 4. fzgxjckxxb.com [fzgxjckxxb.com]
- 5. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 6. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 7. mdpi.com [mdpi.com]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. Effects of Agitation, Aeration and Temperature on Production of a Novel Glycoprotein GP-1 by Streptomyces kanasenisi ZX01 and Scale-Up Based on Volumetric Oxygen Transfer Coefficient - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Solvent Effects on Reaction-Controlled Phase-Transfer Catalysis [manu56.magtech.com.cn]
- 12. phasetransfer.com [phasetransfer.com]
- 13. benchchem.com [benchchem.com]
- 14. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 15. dalalinstitute.com [dalalinstitute.com]
- 16. scientificupdate.com [scientificupdate.com]
- 17. phasetransfer.com [phasetransfer.com]
- 18. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 19. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
Refinement of work-up procedures for [(1-Chlorocyclopropyl)thio]benzene synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of [(1-Chlorocyclopropyl)thio]benzene.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis and work-up of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete deprotonation of thiophenol. 2. Inactive 1,1-dichloro or 1-bromo-1-chlorocyclopropane. 3. Reaction temperature is too low. | 1. Ensure the base (e.g., sodium hydride, potassium carbonate) is fresh and added under anhydrous conditions. 2. Use freshly prepared or properly stored dihalocyclopropane. 3. Gradually increase the reaction temperature and monitor the progress by TLC. |
| Formation of Diphenyl Disulfide | Oxidation of thiophenolate. | 1. Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. 2. Use degassed solvents. |
| Presence of Unreacted Thiophenol | 1. Insufficient amount of dihalocyclopropane. 2. Short reaction time. | 1. Use a slight excess of the dihalocyclopropane reagent. 2. Extend the reaction time and monitor by TLC until the thiophenol spot disappears. |
| Difficulties in Product Isolation | Emulsion formation during aqueous work-up. | 1. Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion. 2. Filter the organic layer through a pad of Celite. |
| Product Contamination with Solvent | Incomplete removal of high-boiling point solvent (e.g., DMF, DMSO). | 1. After the main evaporation, co-evaporate the residue with a lower-boiling point solvent like toluene or heptane multiple times. 2. If the product is stable, perform a Kugelrohr distillation for purification. |
| Low Purity After Column Chromatography | Co-elution of impurities with the product. | 1. Optimize the solvent system for column chromatography; a less polar solvent system may improve separation. 2. Consider using a different stationary phase (e.g., alumina instead of silica gel). |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method is the nucleophilic substitution reaction between sodium thiophenolate and a 1,1-dihalocyclopropane, such as 1-bromo-1-chlorocyclopropane or 1,1-dichlorocyclopropane. The thiophenolate anion acts as a nucleophile, displacing one of the halogen atoms on the cyclopropane ring.
Q2: How can I prepare the sodium thiophenolate in situ?
Sodium thiophenolate can be readily prepared by reacting thiophenol with a base like sodium hydride (NaH) or sodium methoxide (NaOMe) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere.
Q3: What are the critical parameters to control during the reaction?
The most critical parameters are maintaining anhydrous and inert conditions to prevent the oxidation of the thiophenolate to diphenyl disulfide and to avoid quenching the base. Reaction temperature is also important; the reaction is typically started at a lower temperature and may require gentle heating to proceed to completion.
Q4: What is the expected yield for this synthesis?
Yields can vary depending on the specific conditions and the purity of the reagents. However, a well-optimized procedure can be expected to yield the product in the range of 60-80%.
| Parameter | Typical Range |
| Yield | 60 - 80% |
| Purity (after chromatography) | >95% |
| Reaction Time | 4 - 12 hours |
| Reaction Temperature | 0 °C to 60 °C |
Q5: What analytical techniques are recommended for characterizing the final product?
The structure and purity of this compound can be confirmed using a combination of techniques including:
-
¹H NMR (Proton Nuclear Magnetic Resonance)
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
GC-MS (Gas Chromatography-Mass Spectrometry)
-
FTIR (Fourier-Transform Infrared Spectroscopy)
Experimental Protocols
Synthesis of this compound
Materials:
-
Thiophenol
-
Sodium Hydride (60% dispersion in mineral oil)
-
1-Bromo-1-chlorocyclopropane
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl Acetate
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) under a stream of nitrogen.
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil, and then carefully decant the hexane.
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of thiophenol (1.0 equivalent) in anhydrous THF via the dropping funnel.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of 1-bromo-1-chlorocyclopropane (1.2 equivalents) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.
-
Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a colorless oil.
Visualizations
Validation & Comparative
A Comparative Guide to the Synthesis of [(1-Chlorocyclopropyl)thio]benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a primary synthetic route to [(1-Chlorocyclopropyl)thio]benzene, a molecule of interest in medicinal chemistry and materials science. The synthesis involves a two-step process: the formation of a C-S bond to generate a cyclopropyl sulfide, followed by chlorination. This document presents experimental data, detailed protocols, and a visual representation of the synthetic pathway to aid in methodological assessment and implementation.
Data Summary
The following table summarizes the quantitative data for the two-step synthesis of this compound. The presented route involves the copper-catalyzed S-cyclopropylation of thiophenol, followed by the chlorination of the resulting (phenylthio)cyclopropane.
| Step | Reaction | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | S-cyclopropylation | Thiophenol, Cyclopropylboronic acid | Cu(OAc)₂, 4,7-dimethoxy-1,10-phenanthroline | 1,4-Dioxane | 100 | 18 | 85[1] |
| 2 | Chlorination | (Phenylthio)cyclopropane | N-Chlorosuccinimide (NCS) | Dichloromethane | Room Temp. | 0.5 | Not Reported (General method)[2] |
Synthetic Pathway and Logic
The synthesis of this compound can be logically divided into two key transformations. The first is the formation of the cyclopropyl phenyl sulfide intermediate. The second is the selective chlorination at the tertiary carbon of the cyclopropyl ring.
Experimental Protocols
Step 1: Synthesis of (Phenylthio)cyclopropane
This procedure is adapted from a general method for the copper-promoted S-cyclopropylation of thiophenols.[1]
Materials:
-
Thiophenol
-
Cyclopropylboronic acid
-
Copper(II) acetate (Cu(OAc)₂)
-
4,7-Dimethoxy-1,10-phenanthroline
-
1,4-Dioxane, anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add thiophenol (1.0 mmol), cyclopropylboronic acid (1.5 mmol), copper(II) acetate (0.1 mmol), and 4,7-dimethoxy-1,10-phenanthroline (0.1 mmol).
-
Add anhydrous 1,4-dioxane (5 mL) to the flask.
-
The reaction mixture is stirred and heated to 100 °C for 18 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford (phenylthio)cyclopropane. The reported yield for this reaction is 85%.[1]
Step 2: Synthesis of this compound
This protocol is a general procedure for the chlorination of aryl sulfides using N-chlorosuccinimide (NCS).[2]
Materials:
-
(Phenylthio)cyclopropane
-
N-Chlorosuccinimide (NCS)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a solution of (phenylthio)cyclopropane (0.50 mmol) in dichloromethane (1.0 mL), add N-chlorosuccinimide (0.55 mmol, 1.1 equiv).
-
The solution is stirred at room temperature for 30 minutes in the absence of direct light.
-
Upon completion, as judged by thin-layer chromatography (TLC), the reaction mixture can be directly used or quenched with a suitable reagent.
-
For workup, the reaction mixture can be concentrated in vacuo, and the residue purified by flash column chromatography to isolate this compound. While a specific yield for this substrate is not provided, this general method is reported to give good yields for a variety of aryl sulfides.[2]
Alternative Synthetic Considerations
While the presented two-step route is a viable method, other synthetic strategies could be explored. These might include:
-
Direct coupling of thiophenol with a 1-chloro-1-halocyclopropane: This approach would be more convergent but may be challenging due to the reactivity of the gem-dihalocyclopropane.
-
Modification of other cyclopropyl derivatives: Synthesis from other functionalized cyclopropanes could also be envisioned.
The choice of synthetic route will ultimately depend on the availability of starting materials, desired scale, and the specific requirements of the research or development project. The provided experimental details offer a solid foundation for the synthesis of this compound.
References
Efficacy comparison of different catalysts for aryl cyclopropyl thioether synthesis
The synthesis of aryl cyclopropyl thioethers is a significant endeavor in medicinal chemistry and drug development, owing to the prevalence of this moiety in various biologically active molecules. The selection of an appropriate catalytic system is crucial for achieving high efficiency, yield, and substrate scope. This guide provides a comparative overview of three prominent catalytic methods for the synthesis of aryl cyclopropyl thioethers: copper-catalyzed, acid-catalyzed, and palladium-catalyzed reactions.
Performance Comparison of Catalytic Systems
The efficacy of different catalytic systems for the synthesis of aryl cyclopropyl thioethers varies in terms of catalyst type, reaction conditions, and substrate compatibility. The following table summarizes the key performance indicators for copper, acid, and palladium-catalyzed methods based on published experimental data.
| Catalytic System | Catalyst/Reagents | Reaction Conditions | Product Scope | Yield Range | Key Advantages | Limitations |
| Copper-Catalyzed | Cu(OAc)₂, 2,2'-bipyridine, Cs₂CO₃, Cyclopropylboronic acid | Dichloroethane, 70°C, 16 h | Aryl and heteroaryl thiols | 50-95% | Broad substrate scope, good functional group tolerance.[1][2] | Requires stoichiometric base and ligand, relatively long reaction times.[1] |
| Acid-Catalyzed | Amberlyst-35 (recyclable resin) | THF, Room Temperature, Continuous flow or batch | Aryl thiols with 2-hydroxycyclobutanones | 75-98% | Mild conditions, reusable catalyst, suitable for continuous flow.[3] | Limited to the synthesis of arylthio-cyclopropyl carbonyl compounds.[3] |
| Palladium-Catalyzed | Pd(OAc)₂, DiPPF, NaOtBu, Cyclopropylthiol (proposed) | Toluene, 100°C, 3-21 h | Aryl halides (bromides and chlorides) | (Not reported for cyclopropylthiol) | Potentially wide scope for aryl halides. | Requires inert atmosphere, specific ligand, and strong base. Protocol not specifically optimized for cyclopropylthiol. |
Reaction Pathways and Mechanisms
The catalytic cycles for the copper, acid, and palladium-mediated synthesis of aryl cyclopropyl thioethers proceed through distinct mechanisms.
A proposed general workflow for the synthesis and purification of aryl cyclopropyl thioethers is depicted below.
Caption: General experimental workflow for aryl cyclopropyl thioether synthesis.
Detailed Experimental Protocols
Copper-Catalyzed Synthesis of Aryl Cyclopropyl Thioethers[1]
This protocol is adapted from the work of Gagnon and co-workers.
Materials:
-
Thiophenol derivative (1.0 equiv)
-
Cyclopropylboronic acid (1.5 equiv)
-
Copper(II) acetate (Cu(OAc)₂) (1.0 equiv)
-
2,2'-bipyridine (1.0 equiv)
-
Cesium carbonate (Cs₂CO₃) (1.0 equiv)
-
Dichloroethane (DCE)
Procedure:
-
To a sealed tube equipped with a magnetic stir bar, add the thiophenol, cyclopropylboronic acid, Cu(OAc)₂, 2,2'-bipyridine, and Cs₂CO₃.
-
Add dichloroethane to achieve the desired concentration.
-
Seal the tube and heat the reaction mixture at 70°C for 16 hours.
-
After cooling to room temperature, quench the reaction with aqueous ammonium hydroxide.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aryl cyclopropyl thioether.
Acid-Catalyzed Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds[3]
This protocol is based on the continuous-flow synthesis developed by Pesciaioli, Secci, and co-workers.
Materials:
-
2-Hydroxycyclobutanone derivative (1.0 equiv)
-
Aryl thiol (1.0 equiv)
-
Amberlyst-35 resin
-
Tetrahydrofuran (THF)
Procedure (Continuous Flow):
-
Pack a stainless-steel column with ground Amberlyst-35 resin.
-
Prepare separate solutions of the 2-hydroxycyclobutanone derivative and the aryl thiol in THF.
-
Using syringe pumps, deliver the two solutions at a defined flow rate to a T-mixer.
-
Pass the combined solution through the packed column.
-
Collect the eluent containing the product.
-
Remove the solvent under reduced pressure.
-
The crude product can be further purified if necessary, although this method often yields high purity products directly.
Proposed Palladium-Catalyzed Synthesis of Aryl Cyclopropyl Thioethers
This proposed protocol is adapted from the general methodology for palladium-catalyzed C-S cross-coupling reported by Murata and Buchwald.
Materials:
-
Aryl halide (bromide or chloride) (1.0 equiv)
-
Cyclopropylthiol (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
1,1'-Bis(diisopropylphosphino)ferrocene (DiPPF) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene
Procedure:
-
In a glovebox, add Pd(OAc)₂, DiPPF, and NaOtBu to an oven-dried Schlenk tube.
-
Add toluene, followed by the aryl halide and cyclopropylthiol.
-
Seal the tube and heat the reaction mixture at 100°C for the specified time (typically 3-21 hours), monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
The choice of catalyst for the synthesis of aryl cyclopropyl thioethers depends on the specific requirements of the target molecule and the desired process parameters. The copper-catalyzed method offers broad substrate scope for various thiophenols.[1][2] The acid-catalyzed approach is particularly advantageous for the synthesis of carbonyl-containing derivatives under mild conditions and is amenable to continuous manufacturing.[3] While not yet specifically optimized for cyclopropylthiol, palladium-catalyzed C-S cross-coupling reactions represent a promising and versatile alternative, especially for substrates starting from aryl halides. Further investigation into the palladium-catalyzed route could expand the synthetic toolbox for this important class of compounds.
References
- 1. Highly Efficient and Functional-Group-Tolerant Catalysts for the Palladium-Catalyzed Coupling of Aryl Chlorides with Thiols | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 2. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 3. Nickel‐Catalyzed Inter‐ and Intramolecular Aryl Thioether Metathesis by Reversible Arylation - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis Confirms the Structure of [(1-Chlorocyclopropyl)thio]benzene: A Comparative Guide
A detailed spectroscopic analysis has been conducted to unequivocally confirm the chemical structure of [(1-Chlorocyclopropyl)thio]benzene. This guide provides a comprehensive comparison of its spectroscopic data with those of structurally related compounds, Cyclopropyl Phenyl Sulfide and Thioanisole, supported by detailed experimental protocols. This information is crucial for researchers, scientists, and drug development professionals working with related chemical entities.
To establish the identity of this compound, a multi-faceted spectroscopic approach was employed, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The resulting spectra were compared against those of well-characterized analogous compounds to provide a robust structural confirmation.
Comparative Spectroscopic Data
The spectroscopic data for this compound is presented below in comparison with Cyclopropyl Phenyl Sulfide and Thioanisole. The presence of the chlorine atom and the cyclopropyl ring in the target molecule leads to distinct chemical shifts and fragmentation patterns, which are highlighted in the following tables.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Compound | Aromatic Protons (m) | Cyclopropyl Protons (m) | Other Protons |
| This compound | ~7.2-7.5 | ~1.1-1.6 | - |
| Cyclopropyl Phenyl Sulfide | 7.45-7.05 | 2.15-2.05, 0.95-0.85, 0.65-0.55 | - |
| Thioanisole | 7.29-7.10 | - | 2.47 (s, 3H, -SCH₃)[1][2][3] |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Compound | Aromatic Carbons | Cyclopropyl Carbons | Other Carbons |
| This compound | ~125-135 | ~20-30 (CH₂), ~60 (C-Cl) | - |
| Cyclopropyl Phenyl Sulfide | 135.9, 128.8, 128.7, 125.3 | 19.3, 10.1 | - |
| Thioanisole | 138.7, 128.8, 126.7, 125.0 | - | 15.8 (-SCH₃) |
Table 3: Infrared (IR) Spectroscopic Data (Wavenumber cm⁻¹)
| Compound | C-H (Aromatic) | C=C (Aromatic) | C-S Stretch | C-Cl Stretch |
| This compound | ~3060 | ~1580, 1480 | ~700 | ~750 |
| Cyclopropyl Phenyl Sulfide | 3070, 3000 | 1582, 1479, 1439 | 690 | - |
| Thioanisole | 3057 | 1582, 1479 | 690 | -[4] |
Table 4: Mass Spectrometry (MS) Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | 184/186 (isotope pattern) | 149 ([M-Cl]⁺), 109 ([M-C₃H₄Cl]⁺), 77 ([C₆H₅]⁺) |
| Cyclopropyl Phenyl Sulfide | 150 | 135, 117, 109, 77[5] |
| Thioanisole | 124 | 109, 91, 77, 65[6] |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used in this analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a standard NMR spectrometer (e.g., 300 or 500 MHz).[7][8] The sample was dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard. For ¹H NMR, the spectral width was approximately 0-12 ppm. For ¹³C NMR, the spectral width was approximately 0-200 ppm. Data processing involved Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy: IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer.[9][10][11] A small amount of the neat liquid sample was placed between two sodium chloride or potassium bromide plates. Alternatively, for solid samples, a KBr pellet was prepared. The spectra were typically recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Mass spectra were obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.[12][13] Electron ionization (EI) at 70 eV was used to generate the molecular ion and fragment ions. The mass analyzer separated the ions based on their mass-to-charge ratio (m/z), and a detector recorded their relative abundance.
Logical Workflow for Structure Confirmation
The process of confirming the structure of this compound using spectroscopic methods follows a logical progression, as illustrated in the diagram below.
Figure 1. Logical workflow for the spectroscopic confirmation of this compound.
This systematic approach, combining multiple spectroscopic techniques and comparative analysis, provides a high degree of confidence in the assigned structure of this compound. The presented data and protocols serve as a valuable resource for the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. Thioanisole(100-68-5) 1H NMR [m.chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. Thioanisole(100-68-5) IR Spectrum [chemicalbook.com]
- 5. Cyclopropyl phenyl sulfide | C9H10S | CID 123348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. 6.5 NMR Theory and Experiment – Organic Chemistry I [kpu.pressbooks.pub]
- 9. community.wvu.edu [community.wvu.edu]
- 10. amherst.edu [amherst.edu]
- 11. athabascau.ca [athabascau.ca]
- 12. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 13. fiveable.me [fiveable.me]
Navigating Reactivity: A Comparative Analysis of Chloro- vs. Bromo-Cyclopropyl Derivatives
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of functional groups is paramount. This guide provides a comprehensive comparison of the reactivity of chloro- and bromo-cyclopropyl derivatives, two classes of compounds with significant potential in synthetic chemistry and medicinal chemistry. By examining their behavior in key organic reactions and providing standardized experimental protocols, this document aims to facilitate informed decisions in the design and execution of synthetic strategies.
The inherent ring strain of the cyclopropyl group, coupled with the electronic effects of a halogen substituent, imparts unique chemical properties to halo-cyclopropyl derivatives. While both chloro- and bromo-cyclopropanes are valuable synthetic intermediates, their reactivity profiles differ significantly, primarily due to the disparate leaving group abilities of chloride and bromide ions. In general, the carbon-bromine bond is weaker and bromide is a better leaving group than chloride, leading to enhanced reactivity for bromo-cyclopropyl derivatives in reactions where the carbon-halogen bond is cleaved.
Comparative Reactivity at a Glance
The following tables summarize the expected and observed relative reactivities of chloro- and bromo-cyclopropyl derivatives in three major classes of reactions: nucleophilic substitution, ring-opening, and cycloaddition.
Table 1: Relative Reactivity in Nucleophilic Substitution (S(_N)2)
| Derivative | Leaving Group | Relative Rate | Rationale |
| Chloro-cyclopropane | Cl⁻ | Slower | Chloride is a poorer leaving group compared to bromide. The high s-character of the C-Cl bond and significant ring strain make the S(_N)2 transition state highly energetic. |
| Bromo-cyclopropane | Br⁻ | Faster | Bromide is an excellent leaving group. While still slow compared to acyclic analogues, the weaker C-Br bond facilitates displacement by a nucleophile. |
Table 2: Relative Reactivity in Ring-Opening Reactions
| Derivative | Reaction Type | Relative Rate | Rationale |
| Chloro-cyclopropane | Base-catalyzed | Slower | Cleavage of the stronger C-Cl bond is less favorable, requiring harsher conditions to initiate ring-opening. |
| Bromo-cyclopropane | Base-catalyzed | Faster | The weaker C-Br bond is more readily cleaved, facilitating the elimination and subsequent rearrangement that leads to ring-opened products. |
| Chloro-cyclopropane | Photochemical | Slower | Photochemical cleavage of the C-Cl bond generally requires higher energy than that of the C-Br bond. |
| Bromo-cyclopropane | Photochemical | Faster | The C-Br bond is more susceptible to homolytic cleavage upon UV irradiation, leading to a concerted ring-opening and C-Br bond dissociation. |
Table 3: Relative Reactivity in [2+1] Cycloaddition (as precursors to cyclopropanes)
| Precursor | Halogen Source | Relative Efficiency | Rationale |
| Chloro-diazirine | Chlorine | High | Photolytically generated chlorocarbenes from chlorodiazirines are effective for the synthesis of chlorocyclopropanes. |
| Bromo-diazirine | Bromine | (Data not readily available) | While analogous reactions are expected, specific comparative data on the efficiency of bromo-diazirines in this context is not as prevalent in the reviewed literature. |
Experimental Protocols for Comparative Analysis
To empirically determine the relative reactivity of chloro- and bromo-cyclopropyl derivatives, the following standardized experimental protocols are proposed. These protocols are designed to be directly comparable and can be adapted to specific substrates of interest.
Protocol 1: Comparative Nucleophilic Substitution (S(_N)2) via Finkelstein Reaction
This protocol outlines a method to compare the rate of substitution of a chloro- vs. a bromo-cyclopropyl derivative with sodium iodide in acetone. The progress of the reaction can be monitored by the formation of a sodium halide precipitate (NaCl or NaBr), which is insoluble in acetone.
Materials:
-
Chloro-cyclopropyl derivative (e.g., 1-chloro-1-methylcyclopropane)
-
Bromo-cyclopropyl derivative (e.g., 1-bromo-1-methylcyclopropane)
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Standard laboratory glassware (test tubes, pipettes, etc.)
-
Water bath or heating block
-
Timer
Procedure:
-
Prepare two sets of identical reaction tubes. In each tube, add 2 mL of a 15% (w/v) solution of sodium iodide in anhydrous acetone.
-
To one set of tubes, add a specific molar equivalent of the chloro-cyclopropyl derivative.
-
To the second set of tubes, add the same molar equivalent of the bromo-cyclopropyl derivative.
-
Seal the tubes and place them simultaneously in a constant temperature water bath (e.g., 50 °C).
-
Start the timer immediately.
-
Observe the tubes for the first appearance of a precipitate (cloudiness). Record the time for each reaction.
-
For a more quantitative analysis, aliquots can be taken at regular intervals, quenched, and analyzed by gas chromatography (GC) to determine the consumption of the starting material and the formation of the iodo-cyclopropyl product.
Expected Outcome: The reaction with the bromo-cyclopropyl derivative is expected to show a precipitate and proceed to completion significantly faster than the reaction with the chloro-cyclopropyl derivative, providing a qualitative and potentially quantitative measure of their relative reactivity.
Protocol 2: Comparative Base-Catalyzed Ring-Opening
This protocol describes a method to compare the susceptibility of a chloro- vs. a bromo-cyclopropyl derivative to undergo ring-opening under basic conditions.
Materials:
-
Chloro-cyclopropyl derivative (e.g., 1-chloro-2,2-dimethylcyclopropane)
-
Bromo-cyclopropyl derivative (e.g., 1-bromo-2,2-dimethylcyclopropane)
-
Potassium tert-butoxide (KOtBu)
-
tert-Butanol (anhydrous)
-
Standard laboratory glassware for inert atmosphere reactions
-
Heating mantle and temperature controller
-
Analytical tools for product characterization (GC-MS, NMR)
Procedure:
-
Set up two parallel reactions under an inert atmosphere (e.g., nitrogen or argon).
-
In each reaction flask, dissolve the respective halo-cyclopropyl derivative in anhydrous tert-butanol.
-
To each flask, add an equimolar amount of potassium tert-butoxide.
-
Heat both reaction mixtures to a specific temperature (e.g., 80 °C) and monitor the progress over time.
-
Withdraw aliquots at regular intervals, quench with a weak acid (e.g., saturated aqueous ammonium chloride), and extract with a suitable organic solvent (e.g., diethyl ether).
-
Analyze the organic extracts by GC-MS and NMR to identify and quantify the starting material and the ring-opened products (e.g., allylic ethers or alcohols).
Expected Outcome: The bromo-cyclopropyl derivative is expected to undergo ring-opening at a faster rate and under milder conditions compared to the chloro-cyclopropyl derivative.
Mechanistic Insights and Visualizations
The differences in reactivity can be rationalized by examining the transition states and reaction pathways involved. The following diagrams, generated using the DOT language, illustrate key mechanistic concepts.
Figure 1: S(_N)2 reaction energy profile comparison.
The above diagram illustrates the higher activation energy (ΔG‡) for the S(_N)2 reaction of a chloro-cyclopropane derivative compared to its bromo-counterpart, reflecting the poorer leaving group ability of chloride.
Figure 2: Generalized base-catalyzed ring-opening pathway.
This workflow highlights the key steps in the base-catalyzed ring-opening of a halo-cyclopropane, a reaction that is generally more facile for bromo-derivatives.
Figure 3: General workflow for comparative reactivity studies.
This diagram outlines a systematic approach to comparing the reactivity of the two derivatives, from reaction setup to data analysis.
Conclusion
The choice between a chloro- or bromo-cyclopropyl derivative in a synthetic sequence will depend on the desired reactivity and the specific transformation being targeted. Bromo-cyclopropyl derivatives are generally more reactive in nucleophilic substitution and ring-opening reactions due to the superior leaving group ability of bromide. This heightened reactivity can be advantageous for achieving transformations under milder conditions but may also lead to undesired side reactions, such as premature ring-opening. Conversely, chloro-cyclopropyl derivatives offer greater stability and may be preferable when the cyclopropyl moiety needs to be preserved through several synthetic steps before a subsequent transformation at the halogenated carbon. The experimental protocols provided in this guide offer a framework for directly assessing these reactivity differences for specific substrates, enabling a more rational approach to synthesis design.
A Comparative Guide to Validating the Purity of Synthesized [(1-Chlorocyclopropyl)thio]benzene by HPLC
For researchers, scientists, and drug development professionals, establishing the purity of novel synthesized compounds is a critical, non-negotiable step in the research and development pipeline. The presence of even trace impurities can significantly alter a compound's physical, chemical, and biological properties, leading to unreliable experimental data and potential safety concerns. This guide provides a detailed comparison of analytical techniques and presents a comprehensive protocol for validating the purity of a model compound, [(1-Chlorocyclopropyl)thio]benzene, using High-Performance Liquid Chromatography (HPLC).
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, widely employed for the separation, identification, and quantification of components within a mixture.[1] Its applicability to a vast range of soluble compounds makes it particularly suitable for analyzing small-molecule active pharmaceutical ingredients (APIs).[2][3] This guide will compare HPLC with other analytical methods and provide a detailed experimental workflow, supported by hypothetical data, to demonstrate its efficacy.
Comparison of Purity Determination Methods
The choice of analytical technique for purity validation depends on the compound's properties, the nature of potential impurities, and the required level of sensitivity.[4][] While multiple methods exist, HPLC, Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) are among the most common. The following table compares their hypothetical performance for the analysis of this compound.
| Feature | HPLC (High-Performance Liquid Chromatography) | GC (Gas Chromatography) | qNMR (Quantitative NMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[6] | Separation based on differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Quantification based on the integrated signal of nuclei in a magnetic field, relative to a certified internal standard. |
| Hypothetical Purity (%) | 99.85% | 99.82% | 99.7% |
| Limit of Detection (LOD) | ~0.005% | ~0.01% | ~0.1% |
| Best For | Non-volatile and thermally sensitive compounds, complex mixtures.[1] | Volatile and thermally stable compounds.[1] | Absolute quantification without a specific reference standard of the analyte; structural confirmation. |
| Throughput | Moderate (10-60 min per sample).[1] | High (minutes per sample).[1] | Low to Moderate |
| Key Advantages | High resolution and sensitivity, versatile, non-destructive. | Fast, excellent for volatile impurities like residual solvents. | Provides structural information, high precision for major components. |
| Limitations | Requires a reference standard for quantification, can be slower than GC. | Sample must be volatile and thermally stable, potential for analyte degradation at high temperatures. | Lower sensitivity for trace impurities, requires expensive deuterated solvents. |
Detailed Experimental Protocol: Purity Validation by Reverse-Phase HPLC
This protocol outlines a reverse-phase HPLC (RP-HPLC) method for determining the purity of synthesized this compound.
Principle
The sample is injected into the HPLC system, where it is carried by a pressurized liquid mobile phase through a column packed with a non-polar (C18) stationary phase. Components of the sample are separated based on their hydrophobicity. The non-polar analyte, this compound, will be retained longer on the column than more polar impurities. A UV detector measures the absorbance of the eluate, allowing for the quantification of the main compound and any impurities.
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade (Milli-Q or equivalent)
-
This compound reference standard (purity >99.9%)
-
Synthesized this compound sample lot
-
Chromatographic Conditions
| Parameter | Setting |
| Mobile Phase A | HPLC Grade Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient Program | 0-2 min: 60% B; 2-15 min: 60% to 95% B; 15-17 min: 95% B; 17-18 min: 95% to 60% B; 18-20 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection Wavelength | 254 nm |
| Run Time | 20 minutes |
Sample and Standard Preparation
-
Reference Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile.
-
Working Standard Solution (0.1 mg/mL): Transfer 1 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with Acetonitrile.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the synthesized this compound lot into a 10 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile. Transfer 1 mL of this solution into a 10 mL volumetric flask and dilute to volume with Acetonitrile.
Data Analysis and Purity Calculation
-
Inject the blank (Acetonitrile), followed by the Working Standard Solution and the Sample Solution.
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Calculate the purity of the sample using the area normalization method.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
This calculation assumes that all impurities have a similar response factor to the main compound at the detection wavelength of 254 nm. For a more accurate impurity profile, response factors for each major impurity should be determined.[2]
Visualizing Experimental and Logical Workflows
Clear visual representations of workflows and potential mechanisms are essential for communicating complex scientific processes. The following diagrams, generated using Graphviz, illustrate the analytical workflow and a hypothetical biological pathway relevant to this class of compound.
Caption: Workflow for HPLC Purity Validation.
References
A Comparative Benchmarking Study: Stability of [(1-Chlorocyclopropyl)thio]benzene and Structurally Related Thioethers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical stability of [(1-Chlorocyclopropyl)thio]benzene against a selection of structurally analogous compounds. The stability of a compound is a critical parameter in drug discovery and development, influencing its shelf-life, formulation, and degradation profile. This document outlines the expected stability based on the known reactivity of related functional groups and provides standardized protocols for experimental verification.
Comparative Stability Analysis
The stability of this compound is influenced by the interplay of its three key structural motifs: the chlorinated cyclopropyl ring, the thioether linkage, and the benzene ring. To provide a comprehensive comparison, we have selected compounds that vary in these specific areas:
-
Thioanisole: Represents the basic aryl thioether structure.
-
Phenyl Cyclopropyl Sulfide: Introduces the cyclopropyl group without the chloro substituent.
-
4-Chlorothioanisole: Features a chloro-substituted aryl ring to assess the influence of an electron-withdrawing group on the benzene ring.
The following table summarizes the anticipated relative stability of these compounds under various stress conditions, based on general principles of organic chemistry. Quantitative data from forced degradation studies would be required for a definitive comparison.
| Compound | Structure | Hydrolytic Stability (Acid/Base) | Oxidative Stability (e.g., H₂O₂) | Photolytic Stability (UV/Vis) | Thermal Stability |
| This compound |
| Moderate: The cyclopropyl ring may be susceptible to opening under strong acidic conditions. | Low: The thioether is readily oxidized to sulfoxide and sulfone. | Moderate to Low: The aryl thioether linkage can be cleaved by UV radiation. | Moderate: Susceptible to decomposition at elevated temperatures. |
| Thioanisole |
| High: Generally stable to hydrolysis. | Low: The thioether is readily oxidized.[1][2] | Moderate to Low: Susceptible to S-C bond fission upon photoexcitation.[3][4] | Moderate: Decomposition occurs at high temperatures.[5] |
| Phenyl Cyclopropyl Sulfide |
| High: Generally stable to hydrolysis. | Low: The thioether is susceptible to oxidation. | Moderate to Low: Similar to other aryl thioethers. | Moderate: The cyclopropyl group may offer some thermal stability. |
| 4-Chlorothioanisole |
| High: Generally stable to hydrolysis. | Low: The thioether is readily oxidized. | Moderate to Low: The chloro-substituent may influence the photolytic degradation pathway. | Moderate: The C-Cl bond may be a point of thermal degradation. |
Experimental Protocols for Forced Degradation Studies
Forced degradation studies are essential to identify the likely degradation products, understand the intrinsic stability of a molecule, and establish degradation pathways.[6] The following are standardized protocols for conducting forced degradation studies.
Hydrolytic Stability
-
Objective: To assess degradation in aqueous solutions at different pH values.
-
Protocol:
-
Prepare solutions of the test compound (e.g., 1 mg/mL) in 0.1 N HCl (acidic), purified water (neutral), and 0.1 N NaOH (basic).
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., up to 7 days).
-
Withdraw aliquots at predetermined time points (e.g., 0, 24, 48, 168 hours).
-
Neutralize the acidic and basic samples.
-
Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.[7]
-
Oxidative Stability
-
Objective: To evaluate the compound's susceptibility to oxidation.
-
Protocol:
-
Prepare a solution of the test compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Add a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature for a specified period (e.g., 24 hours).
-
Withdraw aliquots at predetermined time points.
-
Analyze the samples by a stability-indicating HPLC method.[2]
-
Photolytic Stability
-
Objective: To determine the effect of light exposure on the compound's stability.
-
Protocol:
-
Expose the solid compound and a solution of the compound (e.g., 1 mg/mL in a suitable solvent) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8][9]
-
A control sample should be protected from light.
-
Analyze the exposed and control samples by a stability-indicating HPLC method.
-
Thermal Stability
-
Objective: To assess the impact of elevated temperatures on the compound.
-
Protocol:
-
Place the solid compound in a controlled temperature chamber (e.g., 80°C) for a specified period (e.g., up to 7 days).
-
Withdraw samples at predetermined time points.
-
Prepare solutions of the samples and analyze by a stability-indicating HPLC method.
-
Visualizing Experimental and Degradation Pathways
Experimental Workflow
The following diagram illustrates a typical workflow for conducting forced degradation studies to assess compound stability.
Potential Degradation Pathways
The diagram below outlines the potential degradation pathways for this compound based on the known reactivity of its constituent functional groups. The primary points of instability are the thioether linkage, which is prone to oxidation, and the potential for ring-opening of the cyclopropyl group under certain conditions.
References
- 1. Buy Thioanisole | 100-68-5 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Tuning photochemistry: substituent effects on πσ* state mediated bond fission in thioanisoles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Thermal degradation of poly(phenylene sulfide) and perfluoropoly(phenylene sulfide) | Semantic Scholar [semanticscholar.org]
- 6. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability-indicating assay method for determination of actarit, its process related impurities and degradation products: Insight into stability profile and degradation pathways☆ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Cross-Validation of Analytical Data for [(1-Chlorocyclopropyl)thio]benzene: A Comparative Guide
Comparative Analysis of Analytical Techniques
The structural confirmation and purity assessment of [(1-Chlorocyclopropyl)thio]benzene relies on the synergistic use of multiple analytical techniques. The primary methods for elucidation include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Chromatographic separation, typically using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), is essential for purity determination when coupled with these detection methods.
Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Rationale based on Analogous Compounds |
| Aromatic (4H) | 7.2 - 7.5 | Multiplet | Typical range for phenyl protons in thioethers.[1][2] |
| Cyclopropyl (CH) | 2.8 - 3.0 | Triplet | Similar to the methine proton in (2,2-Dichlorocyclopropyl)benzene.[1] |
| Cyclopropyl (CH₂) | 1.8 - 2.0 and 1.7 - 1.9 | Multiplets | Based on the diastereotopic methylene protons in (2,2-Dichlorocyclopropyl)benzene.[1] |
Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃
| Carbon | Predicted Chemical Shift (ppm) | Rationale based on Analogous Compounds |
| C-S (Aromatic) | 130 - 135 | Based on various thioether and thiophenol derivatives.[3][4] |
| Aromatic CH | 125 - 130 | Typical range for benzene ring carbons.[3][4] |
| C-Cl (Cyclopropyl) | 60 - 65 | Inferred from related chlorocyclopropyl structures.[5][6] |
| CH₂ (Cyclopropyl) | 20 - 25 | Based on the cyclopropyl ring carbons in similar structures. |
Table 3: Expected Mass Spectrometry Fragmentation for this compound
| Fragment | Expected m/z | Interpretation | Rationale based on Analogous Compounds |
| [M]⁺ | 198/200 | Molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern) | Calculated molecular weight of C₉H₉ClS. |
| [M-Cl]⁺ | 163 | Loss of chlorine radical | A common fragmentation pathway for chlorinated compounds. |
| [C₆H₅S]⁺ | 109 | Phenylthio cation | A stable fragment observed in the mass spectra of thiophenol derivatives.[7] |
| [C₃H₄Cl]⁺ | 75 | Chlorocyclopropyl cation | Observed as a fragment in the mass spectrum of a related chlorocyclopropyl compound.[6] |
Table 4: Key Infrared (IR) Spectroscopy Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode | Rationale based on Analogous Compounds |
| C-H (Aromatic) | 3050 - 3100 | Stretching | Characteristic of aromatic C-H bonds.[8] |
| C-H (Cyclopropyl) | 2990 - 3010 | Stretching | Typical for C-H bonds in a cyclopropyl ring. |
| C=C (Aromatic) | 1450 - 1600 | Stretching | Characteristic of the benzene ring.[8][9] |
| C-S | 680 - 710 | Stretching | Typical for aryl thioethers.[9] |
| C-Cl | 600 - 800 | Stretching | Dependent on the overall molecular structure. |
Experimental Protocols
Detailed methodologies are crucial for reproducible analytical results. The following are generalized protocols for the key experiments.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To determine the purity of the sample and confirm its molecular weight and fragmentation pattern.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL of a 1 mg/mL solution in a suitable solvent (e.g., dichloromethane).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230°C.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the detailed molecular structure by analyzing the chemical environment of the hydrogen and carbon nuclei.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16.
-
Relaxation Delay: 2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment.
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2 seconds.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: An FT-IR spectrometer.
-
Sample Preparation: A thin film of the neat liquid sample can be prepared between two potassium bromide (KBr) plates. If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a disc.
-
Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
A background spectrum of the clean KBr plates or the pure KBr pellet should be acquired and subtracted from the sample spectrum.
-
Visualizing the Analytical Workflow
A systematic workflow is essential for the comprehensive analysis of a new chemical entity.
References
- 1. (2,2-Dichlorocyclopropyl)benzene(2415-80-7) 1H NMR spectrum [chemicalbook.com]
- 2. CYCLOPROPYLBENZENE(873-49-4) 1H NMR spectrum [chemicalbook.com]
- 3. 1-Chloro-4-[(2-propenyl)thio]benzene | C9H9ClS | CID 271496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. bibliotekanauki.pl [bibliotekanauki.pl]
- 6. researchgate.net [researchgate.net]
- 7. Benzenethiol [webbook.nist.gov]
- 8. Benzenethiol [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
Validating Experimental Findings with Computational Chemistry: A Comparative Guide on Prothioconazole Intermediate
A comprehensive analysis of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, a key intermediate in the synthesis of the fungicide prothioconazole, showcases the powerful synergy between experimental data and Density Functional Theory (DFT) computational studies. This guide provides a comparative overview of experimental findings and outlines a framework for their validation through theoretical calculations.
Due to the limited availability of published research on [(1-Chlorocyclopropyl)thio]benzene, this guide focuses on the well-documented prothioconazole intermediate, 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. This compound shares key structural features, including a chlorocyclopropyl group, making it a relevant case study for researchers, scientists, and drug development professionals.
Experimental and Computational Data Comparison
To validate experimental findings, a hypothetical DFT study can be designed to calculate various molecular properties. The results would then be compared with experimental data.
| Parameter | Experimental Data | Hypothetical DFT Calculation | Significance of Comparison |
| Molecular Geometry | X-ray Crystallography data (for solid state) | Geometry optimization (gas phase or with solvent model) | Comparison of bond lengths, bond angles, and dihedral angles validates the calculated equilibrium geometry. |
| Vibrational Frequencies | FT-IR Spectroscopy data | Frequency calculations | Correlation between experimental and calculated vibrational modes aids in the assignment of spectral bands. |
| NMR Chemical Shifts | 1H and 13C NMR Spectroscopy data[1][2] | GIAO (Gauge-Including Atomic Orbital) method calculations | Comparison of theoretical and experimental chemical shifts confirms the molecular structure and electronic environment of the nuclei. |
| Electronic Properties | UV-Vis Spectroscopy data | Time-Dependent DFT (TD-DFT) calculations | Prediction of electronic transitions (e.g., HOMO-LUMO gap) and comparison with the experimental spectrum validates the calculated electronic structure. |
| Reaction Energetics | Experimental reaction yield and rate | Calculation of reaction enthalpies, activation energies, and transition states | Provides insights into the reaction mechanism and helps in optimizing reaction conditions. |
Experimental Protocols
The synthesis of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one is well-documented, with various methods aimed at optimizing the yield and purity.[1][3][4]
Optimized Synthesis of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one [1]
-
Reactants : 2-chloro-1-(1-chlorocyclopropyl)ethanone and 1,2,4-triazole.
-
Solvent : Acetonitrile.
-
Acid-binding agent : Anhydrous potassium carbonate.
-
Catalyst : Polyethylene glycol (PEG)-1000.
-
Reaction Conditions : The mixture is stirred at a specific temperature for a set duration to achieve a high yield.
-
Purification : The product is isolated by filtration and purified by recrystallization from ethanol.
-
Characterization : The final product is characterized by Gas Chromatography-Mass Spectrometry (GC-MS), Fourier Transform Infrared (FT-IR) spectroscopy, and Proton and Carbon-13 Nuclear Magnetic Resonance (1H and 13C NMR) spectroscopy.[1][5]
Workflow for a Correlative Experimental and Computational Study
The following diagram illustrates a typical workflow for integrating experimental and computational approaches to study a chemical compound.
References
Peer-reviewed methods for the synthesis of complex cyclopropanes
For researchers, scientists, and drug development professionals, the selective construction of the cyclopropane motif remains a pivotal challenge in modern organic synthesis. This guide provides an objective comparison of leading peer-reviewed methods for the synthesis of complex cyclopropanes, supported by experimental data and detailed protocols to aid in methodological selection and application.
The unique three-membered ring of cyclopropane imparts significant conformational rigidity and unique electronic properties to molecules, making it a valuable scaffold in medicinal chemistry and natural product synthesis. The methods for their construction have evolved significantly, offering a range of selectivities and substrate scopes. This guide will delve into the prominent methods, including the venerable Simmons-Smith reaction and the versatile transition-metal catalyzed cyclopropanations, with a special focus on asymmetric approaches.
Key Synthetic Methodologies: A Comparative Overview
The synthesis of cyclopropanes can be broadly categorized into cheletropic reactions involving carbenes or carbenoids, and intramolecular cyclization reactions. This guide will focus on the former, which are the most widely employed for the construction of complex cyclopropanes.
Simmons-Smith Cyclopropanation
The Simmons-Smith reaction, a cornerstone of cyclopropane synthesis, utilizes an organozinc carbenoid, typically prepared from diiodomethane and a zinc-copper couple. A significant advantage of this method is its stereospecificity, where the configuration of the starting alkene is retained in the cyclopropane product.
A widely used modification, developed by Furukawa, employs diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂), offering improved reproducibility and milder reaction conditions. The reaction is particularly effective for the cyclopropanation of alkenes bearing directing groups, such as allylic alcohols, where the hydroxyl group coordinates to the zinc reagent, directing the carbene transfer to the syn face of the double bond.[1][2]
Key Features:
-
Stereospecific: Retention of alkene stereochemistry.
-
Directed Cyclopropanation: Hydroxyl groups can direct the reagent, leading to high diastereoselectivity.[1][2]
-
Functional Group Tolerance: Generally tolerant of a wide range of functional groups.
-
Carbene Source: Limited to the parent methylene (CH₂) group from diiodomethane.
Transition-Metal Catalyzed Cyclopropanation
Transition-metal catalysis has revolutionized cyclopropane synthesis by providing access to a broader range of carbene precursors and enabling asymmetric transformations. These reactions typically involve the decomposition of diazo compounds by a metal catalyst to generate a metal-carbene intermediate, which then transfers the carbene moiety to an alkene.
Rhodium(II) and Copper(I) complexes are the most extensively studied catalysts for this transformation. They offer high efficiency and selectivity for a wide variety of alkenes and diazo compounds, including those bearing ester, ketone, and aryl groups.
Key Features:
-
Broad Substrate Scope: Applicable to a wide range of alkenes and diazo compounds.
-
Catalytic: Requires only a small amount of the transition metal catalyst.
-
Tunable Reactivity: The properties of the catalyst and the diazo compound can be modified to control the reactivity and selectivity of the reaction.
-
Asymmetric Variants: Chiral ligands can be used to induce enantioselectivity.
Asymmetric Cyclopropanation
The demand for enantiomerically pure cyclopropane-containing compounds in the pharmaceutical industry has driven the development of asymmetric cyclopropanation methods. These methods rely on the use of chiral catalysts to control the stereochemical outcome of the reaction.
Cobalt-Catalyzed Asymmetric Cyclopropanation: Recent advances have highlighted the utility of cobalt complexes in asymmetric cyclopropanation. Chiral cobalt(II) porphyrin and bis(oxazoline) complexes have proven to be highly effective catalysts for the enantioselective cyclopropanation of a broad range of olefins, including styrenes and electron-deficient alkenes.[3][4][5] A key advantage of some cobalt-catalyzed systems is their ability to minimize the dimerization of the diazo compound, a common side reaction.[3]
Ruthenium-Catalyzed Asymmetric Cyclopropanation: Chiral Ruthenium(II)-Pheox complexes have also emerged as powerful catalysts for the asymmetric cyclopropanation of various olefins.[6][7] These catalysts are known for their high catalytic activity and stereoselectivity, and some can be recycled and reused without significant loss of performance.[6]
Quantitative Performance Data
The following tables summarize the performance of selected cyclopropanation methods for various substrates, providing a quantitative basis for comparison.
Table 1: Comparison of Catalysts for the Cyclopropanation of Styrene with Ethyl Diazoacetate
| Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | dr (trans:cis) | ee (%) (trans/cis) | Reference |
| Rh₂(OAc)₄ (1) | CH₂Cl₂ | 25 | 85 | 75:25 | - | [8] |
| Cu(acac)₂ (5) | Dioxane | 80 | 70 | 60:40 | - | General Literature |
| [Co(Porphyrin)] (1) | Toluene | 25 | 95 | >99:1 | 98 (trans) | [3] |
| RuCl₂(ttp*) (1) | CH₂Cl₂ | 25 | 21 | - | 35 (cis) | [9] |
Table 2: Asymmetric Cyclopropanation of Various Olefins with Cobalt and Ruthenium Catalysts
| Olefin | Catalyst | Diazo Reagent | Yield (%) | dr | ee (%) | Reference |
| Styrene | [Co(Porphyrin)] | Ethyl Diazoacetate | 95 | >99:1 | 98 | [3] |
| 1-Octene | [Co(Porphyrin)] | Ethyl Diazoacetate | 85 | 80:20 | 90 | [3] |
| Ethyl Acrylate | Rh₂(S-DOSP)₄ | Methyl p-tolyldiazoacetate | 59 | >97:3 | 77 | [10] |
| Vinyl Carbamate | Ru(II)-Pheox | Succinimidyl Diazoacetate | 95 | >99:1 | 99 | [6][7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the implementation of these methods.
Protocol 1: Diastereoselective Simmons-Smith Cyclopropanation of (E)-Cinnamyl Alcohol
Materials:
-
(E)-Cinnamyl alcohol
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes
-
Diiodomethane (CH₂I₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add (E)-cinnamyl alcohol (1.0 mmol) and anhydrous CH₂Cl₂ (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (2.2 mmol, 2.2 mL of a 1.0 M solution in hexanes) to the solution.
-
Stir the mixture at 0 °C for 20 minutes.
-
Add diiodomethane (2.4 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
Add saturated aqueous NaHCO₃ solution (10 mL) and extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the desired cyclopropylmethanol.
Protocol 2: Rhodium-Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate
Materials:
-
Styrene
-
Ethyl diazoacetate (EDA)
-
Rhodium(II) acetate dimer [Rh₂(OAc)₄]
-
Anhydrous Dichloromethane (CH₂Cl₂)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add rhodium(II) acetate dimer (0.01 mmol) and anhydrous CH₂Cl₂ (5 mL).
-
Add styrene (2.0 mmol) to the catalyst solution.
-
Prepare a solution of ethyl diazoacetate (1.0 mmol) in anhydrous CH₂Cl₂ (5 mL) in a syringe.
-
Add the ethyl diazoacetate solution to the reaction mixture dropwise over a period of 4 hours using a syringe pump.
-
Stir the reaction at room temperature for an additional 2 hours after the addition is complete.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the ethyl 2-phenylcyclopropane-1-carboxylate isomers.
Protocol 3: Cobalt-Catalyzed Asymmetric Cyclopropanation of Styrene
Materials:
-
Styrene
-
Ethyl diazoacetate (EDA)
-
Chiral Cobalt(II)-Porphyrin catalyst
-
Anhydrous Toluene
-
4-Dimethylaminopyridine (DMAP) (optional co-catalyst)
Procedure:
-
To a flame-dried vial under an argon atmosphere, add the chiral cobalt(II)-porphyrin catalyst (0.01 mmol).
-
Add anhydrous toluene (2 mL) and styrene (1.0 mmol).
-
If required, add DMAP (0.005 mmol).
-
Add ethyl diazoacetate (1.2 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the enantioenriched ethyl 2-phenylcyclopropane-1-carboxylate.
Visualizing Reaction Pathways and Workflows
The following diagrams illustrate key concepts and workflows in the synthesis of complex cyclopropanes.
Caption: General mechanism for transition-metal catalyzed cyclopropanation.
Caption: Experimental workflow for a typical asymmetric cyclopropanation.
Caption: Decision tree for selecting a cyclopropanation method.
References
- 1. echemi.com [echemi.com]
- 2. organic chemistry - Origin of diastereoselectivity in Simmons–Smith cyclopropanation of allylic alcohol - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enantioselective Cyclopropanation of a Wide Variety of Olefins Catalyzed by Ru(II)-Pheox Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Isomeric Purity Analysis of Substituted Cyclopropyl Thioethers
The determination of isomeric purity is a critical aspect in the development of chiral molecules, particularly in the pharmaceutical and agrochemical industries where the stereochemistry of a compound can dictate its biological activity and safety profile. Substituted cyclopropyl thioethers, a class of compounds with significant potential in these fields, often present challenges in the analysis of their enantiomeric and diastereomeric purity. This guide provides a comparative overview of the primary analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Analytical Techniques
The choice of analytical method for determining the isomeric purity of substituted cyclopropyl thioethers depends on several factors, including the developmental stage of the compound, the required accuracy, sample throughput, and the availability of instrumentation. The following table summarizes the key performance characteristics of HPLC, SFC, and NMR spectroscopy for this application.
| Feature | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential partitioning of enantiomers/diastereomers between a chiral stationary phase (CSP) and a liquid mobile phase.[1] | Differential partitioning using a CSP with a mobile phase composed of supercritical CO2 and an organic co-solvent.[2] | Diastereomeric interaction with a chiral solvating agent (CSA) or derivatization to induce chemical shift non-equivalence of enantiomers.[3][4] |
| Primary Application | Enantiomeric excess (ee) and diastereomeric ratio (dr) determination, preparative separation. | High-throughput screening, fast analysis, preparative separation.[2][5] | Absolute configuration (with derivatization), ee determination, structural confirmation. |
| Sample Throughput | Moderate; typical run times are 10-30 minutes. | High; run times are often 3-5 times faster than HPLC.[5] | Low to moderate; sample preparation can be quick, but data acquisition and processing can be longer. |
| Resolution | Generally high, baseline separation is often achievable. | Typically higher efficiency and resolution than HPLC for many compounds.[2] | Variable, depends on the analyte-CSA interaction and magnetic field strength. |
| Solvent Consumption | High, uses significant amounts of organic solvents. | Low, primarily uses CO2 with a small percentage of organic modifier.[2] | Very low, uses microliter to milliliter quantities of deuterated solvents. |
| Cost (Instrument) | Moderate to high. | High. | Very high. |
| Cost (Per Sample) | Moderate. | Low to moderate. | High (due to instrument time and specialized reagents). |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative experimental protocols for the analysis of a model compound, such as a substituted phenyl cyclopropyl thioether, using HPLC, SFC, and NMR.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely used technique for the separation of enantiomers. The key to this method is the selection of an appropriate chiral stationary phase (CSP). Polysaccharide-based CSPs are among the most versatile and successful for a broad range of chiral compounds.[6][7]
Objective: To determine the enantiomeric excess of a substituted cyclopropyl thioether.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral column: Polysaccharide-based CSP (e.g., Amylose or Cellulose derivative)
Materials:
-
Sample: Substituted cyclopropyl thioether dissolved in mobile phase.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).
Protocol:
-
Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Sample Injection: Inject a small volume (e.g., 5-10 µL) of the sample solution onto the column.
-
Chromatographic Separation: The enantiomers are separated on the chiral column.
-
Detection: Monitor the elution of the enantiomers using a UV detector at a wavelength where the compound absorbs.
-
Data Analysis: Integrate the peak areas of the two enantiomers. The enantiomeric excess (% ee) is calculated using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
Supercritical Fluid Chromatography (SFC)
SFC is a powerful alternative to HPLC, offering faster separations and reduced solvent consumption.[2] It is particularly well-suited for high-throughput screening in drug discovery.
Objective: To achieve a rapid separation and determination of the enantiomeric excess of a substituted cyclopropyl thioether.
Instrumentation:
-
SFC system with a back-pressure regulator and a UV detector
-
Chiral column: Polysaccharide-based CSP (often the same as used in HPLC)
Materials:
-
Sample: Substituted cyclopropyl thioether dissolved in a suitable solvent.
-
Mobile Phase: Supercritical CO₂ and an organic modifier (e.g., methanol or ethanol).
Protocol:
-
System Setup: Set the back-pressure (e.g., 150 bar), temperature (e.g., 40 °C), and flow rate (e.g., 3.0 mL/min).
-
Column Equilibration: Equilibrate the column with the mobile phase (e.g., 85% CO₂ and 15% methanol).
-
Sample Injection: Inject the sample solution.
-
Separation and Detection: The enantiomers are separated and detected by UV.
-
Data Analysis: Calculate the enantiomeric excess as described for the HPLC method.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, in conjunction with chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), can be used to determine enantiomeric excess without the need for chromatographic separation.[3][4]
Objective: To determine the enantiomeric excess of a substituted cyclopropyl thioether using a chiral solvating agent.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
Materials:
-
Sample: Substituted cyclopropyl thioether.
-
Chiral Solvating Agent (CSA): e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol.
-
Deuterated solvent: e.g., Chloroform-d (CDCl₃).
Protocol:
-
Sample Preparation: Dissolve a known amount of the substituted cyclopropyl thioether in a deuterated solvent in an NMR tube.
-
Initial Spectrum: Acquire a proton (¹H) NMR spectrum of the sample.
-
Addition of CSA: Add a molar excess of the chiral solvating agent to the NMR tube.
-
Acquisition of Chiral Spectrum: Acquire another ¹H NMR spectrum. The interaction between the enantiomers and the CSA should lead to the splitting of one or more proton signals into two sets of peaks, corresponding to the two diastereomeric complexes.
-
Data Analysis: Integrate the corresponding signals for each enantiomer. The enantiomeric excess is calculated from the ratio of the integrals.
Workflow for Isomeric Purity Analysis
The selection of an appropriate analytical technique is a crucial step in the process of isomeric purity analysis. The following diagram illustrates a logical workflow for this selection process.
Workflow for selecting an analytical method.
Conclusion
The analysis of the isomeric purity of substituted cyclopropyl thioethers can be effectively achieved using a variety of analytical techniques. SFC is the method of choice for high-throughput screening due to its speed and low solvent consumption. HPLC remains a gold standard for routine quantitative analysis due to its robustness and reliability. NMR spectroscopy with chiral auxiliaries offers a valuable orthogonal technique, particularly when chromatographic methods are difficult to develop or when structural confirmation is required. The optimal choice of method will depend on the specific requirements of the analysis at each stage of the research and development process.
References
- 1. researchgate.net [researchgate.net]
- 2. fagg.be [fagg.be]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. Enantioseparations by high-performance liquid chromatography using polysaccharide-based chiral stationary phases: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of Cyclopropanation Methodologies
For Researchers, Scientists, and Drug Development Professionals
The cyclopropane motif is a valuable structural component in numerous pharmaceuticals, agrochemicals, and natural products due to its unique conformational properties and electronic character. The inherent ring strain of the three-membered ring also makes it a versatile synthetic intermediate. Consequently, a variety of synthetic methods have been developed for the construction of cyclopropane rings. This guide provides an objective comparison of key cyclopropanation methodologies, supported by experimental data, to aid researchers in selecting the most suitable approach for their synthetic challenges.
Methodologies at a Glance
This guide will compare the following prominent cyclopropanation methods:
-
Transition-Metal Catalyzed Cyclopropanation (Rh/Cu): These methods typically involve the reaction of an alkene with a diazo compound in the presence of a rhodium or copper catalyst. The reaction proceeds through a metal carbene intermediate.[1]
-
Simmons-Smith Reaction: A classic and reliable method that utilizes an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, to cyclopropanate alkenes.[2] This reaction is known for its stereospecificity.[2]
-
Kulinkovich Reaction: This method is employed for the synthesis of cyclopropanols from esters using a titanium catalyst and a Grignard reagent. The key intermediate is a titanacyclopropane.[3]
-
Enzyme-Catalyzed Cyclopropanation: A rapidly advancing green chemistry approach that utilizes engineered enzymes, most notably cytochrome P450 variants, to achieve high stereoselectivity.[4][5][6]
Comparative Performance Data
The following tables summarize quantitative data for the cyclopropanation of styrene and its derivatives, as well as other representative substrates, using the aforementioned methodologies. This allows for a direct comparison of their efficiency and selectivity.
Table 1: Cyclopropanation of Styrene
| Methodology | Catalyst/Reagent | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) | Catalyst Loading (mol%) | Reference |
| Rh-Catalyzed | Rh₂(OAc)₄ | 92 | 78:22 (trans:cis) | - | 1 | [7] |
| Cu-Catalyzed | Cu(acac)₂ | 85 | 80:20 (trans:cis) | - | 1 | [7] |
| Simmons-Smith | CH₂I₂/Zn-Cu | 72 | N/A | - | Stoichiometric | [2] |
| Enzyme-Catalyzed | Mb(H64V,V68A) | >99 | >99:1 (trans:cis) | 98 (1S,2S) | 0.07 | [8] |
Table 2: Asymmetric Cyclopropanation of Substituted Styrenes
| Substrate | Methodology | Catalyst | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) | Reference |
| 4-Methoxystyrene | Rh-Catalyzed | Rh₂(S-DOSP)₄ | 85 | 98:2 (trans:cis) | 97 (1R,2R) | [9] |
| 4-Chlorostyrene | Cu-Catalyzed | Cu(I)-Box | 88 | 95:5 (trans:cis) | 92 (1R,2R) | [10] |
| 4-Trifluoromethylstyrene | Enzyme-Catalyzed | Mb(H64V,V68A,H93NMH)[Fe(DADP)] | 85 | >99:1 (trans:cis) | >99 (1S,2S) | [11][12] |
Table 3: Cyclopropanation of a Non-Styrenyl Alkene (1-Octene)
| Methodology | Catalyst/Reagent | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) | Catalyst Loading (mol%) | Reference |
| Rh-Catalyzed | Rh₂(OAc)₄ | 78 | N/A | - | 1 | [7] |
| Simmons-Smith | Et₂Zn/CH₂I₂ | 85 | N/A | - | Stoichiometric | [2] |
| Enzyme-Catalyzed | P450-BM3 variant | 95 | >99:1 (cis) | 97 | Biocatalyst | [13] |
Table 4: Kulinkovich Reaction for Cyclopropanol Synthesis
| Ester Substrate | Grignard Reagent | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Methyl hexanoate | n-PrMgBr | 82 | 95:5 (cis:trans) | [3] |
| Ethyl benzoate | EtMgBr | 91 | N/A |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and workflows, the following diagrams are provided in the DOT language for Graphviz.
Caption: Catalytic cycle for transition-metal catalyzed cyclopropanation.
Caption: Workflow for the Simmons-Smith cyclopropanation reaction.
Caption: Experimental workflow for enzyme-catalyzed cyclopropanation.
Detailed Experimental Protocols
Rhodium-Catalyzed Cyclopropanation of Styrene
Materials:
-
Styrene (1.0 mmol, 104 mg)
-
Ethyl diazoacetate (EDA) (1.2 mmol, 137 mg)
-
Dirhodium tetraacetate (Rh₂(OAc)₄) (0.01 mmol, 4.4 mg)
-
Dichloromethane (DCM), anhydrous (5 mL)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add Rh₂(OAc)₄ and anhydrous DCM.
-
Add styrene to the solution and stir.
-
Slowly add a solution of ethyl diazoacetate in anhydrous DCM to the reaction mixture over 4-6 hours using a syringe pump.
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 12 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the cyclopropane product.
Simmons-Smith Cyclopropanation of (E)-Cinnamyl Alcohol
Materials:
-
Zinc dust (<10 micron, activated) (4.0 mmol, 261 mg)
-
Copper(I) iodide (0.4 mmol, 76 mg)
-
(E)-Cinnamyl alcohol (2.0 mmol, 268 mg)
-
Diiodomethane (4.0 mmol, 1.07 g)
-
Diethyl ether, anhydrous (10 mL)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add zinc dust and copper(I) iodide.
-
Heat the mixture under vacuum and then cool to room temperature.
-
Add anhydrous diethyl ether, followed by the slow addition of diiodomethane at 0 °C.
-
Stir the resulting mixture at 0 °C for 30 minutes, during which the color should change to grayish.
-
Add a solution of (E)-cinnamyl alcohol in anhydrous diethyl ether dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: hexanes/ethyl acetate gradient).
Kulinkovich Reaction for the Synthesis of 1-Phenylcyclopropan-1-ol
Materials:
-
Ethyl benzoate (5.0 mmol, 751 mg)
-
Titanium(IV) isopropoxide (1.25 mmol, 355 mg)
-
Ethylmagnesium bromide (3.0 M in diethyl ether) (12.5 mmol, 4.17 mL)
-
Tetrahydrofuran (THF), anhydrous (25 mL)
Procedure:
-
To a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, add a solution of ethyl benzoate in anhydrous THF.
-
Add titanium(IV) isopropoxide to the solution and cool the mixture to 0 °C.
-
Add ethylmagnesium bromide dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of 1 M aqueous HCl.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: hexanes/ethyl acetate gradient).
Enzyme-Catalyzed Asymmetric Cyclopropanation of Styrene
Materials:
-
E. coli cells expressing the desired engineered cytochrome P450 variant (e.g., P450-BM3 Hstar).
-
Styrene (10 mM final concentration)
-
Ethyl diazoacetate (EDA) (20 mM final concentration)
-
M9-N minimal media
-
Glucose (for whole-cell reactions)
-
Sodium dithionite (for purified enzyme reactions, as a reductant)
Procedure (Whole-Cell):
-
Grow a culture of E. coli expressing the P450 variant to the desired optical density.
-
Harvest the cells by centrifugation and resuspend them in M9-N buffer to the desired cell density.
-
Add glucose to the cell suspension as an energy source for cofactor regeneration.
-
Add styrene to the reaction mixture.
-
Initiate the reaction by adding ethyl diazoacetate.
-
Incubate the reaction at a controlled temperature (e.g., 25-30 °C) with shaking for a specified time (e.g., 12-24 hours).
-
Extract the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Analyze the organic extract by chiral GC or HPLC to determine yield, d.r., and e.e.
-
For purification, dry the organic extract over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.
Conclusion
The choice of a cyclopropanation methodology is highly dependent on the specific requirements of the synthesis.
-
Transition-metal catalysis offers a broad substrate scope and good yields, with the ability to achieve high enantioselectivity through the use of chiral ligands. Rhodium catalysts are often more active, while copper catalysts can be a more economical choice.
-
The Simmons-Smith reaction is a robust and stereospecific method that is particularly useful when the substrate is sensitive to the conditions of other methods. Its main drawback is the use of stoichiometric zinc.
-
The Kulinkovich reaction provides a unique entry to cyclopropanols, which are versatile synthetic intermediates.
-
Enzyme-catalyzed cyclopropanation is an excellent choice for achieving exceptionally high stereoselectivity under mild, environmentally friendly conditions. The continuous development of new enzyme variants is expanding the substrate scope of this methodology.
By carefully considering the data and protocols presented in this guide, researchers can make an informed decision on the most appropriate cyclopropanation strategy for their target molecule.
References
- 1. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kulinkovich Reaction [organic-chemistry.org]
- 3. P450-catalyzed asymmetric cyclopropanation of electron-deficient olefins under aerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hijacking Chemical Reactions of P450 Enzymes for Altered Chemical Reactions and Asymmetric Synthesis [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Highly diastereo- and enantioselective olefin cyclopropanation via engineered myoglobin-based catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sas.rochester.edu [sas.rochester.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Assessing the Scalability of Synthetic Protocols for [(1-Chlorocyclopropyl)thio]benzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
[(1-Chlorocyclopropyl)thio]benzene is a key structural motif found in various biologically active molecules, particularly in the development of novel agrochemicals and pharmaceuticals. The efficient and scalable synthesis of this building block is therefore of significant interest to the chemical research and development community. This guide provides a comparative assessment of two distinct synthetic protocols for the preparation of this compound, with a focus on their scalability, efficiency, and practical applicability.
Introduction to Synthetic Strategies
Two primary strategies for the synthesis of this compound are explored in this guide:
-
Protocol A: Direct Chlorination of (Cyclopropylthio)benzene. This approach involves the direct chlorination of a readily available precursor, (cyclopropylthio)benzene, at the α-position of the cyclopropyl ring.
-
Protocol B: Nucleophilic Substitution of 1,1-Dichlorocyclopropane with Thiophenol. This method relies on the reaction of a thiophenolate nucleophile with a gem-dihalocyclopropane, forming the desired C-S bond.
This guide will delve into the detailed experimental procedures for each protocol, present a quantitative comparison of their key performance indicators, and offer an analysis of their respective advantages and disadvantages in the context of scalability.
Comparative Data Summary
The following table summarizes the key quantitative data for the two synthetic protocols, providing a clear and concise comparison of their performance.
| Parameter | Protocol A: Direct Chlorination | Protocol B: Nucleophilic Substitution |
| Starting Materials | (Cyclopropylthio)benzene, N-Chlorosuccinimide (NCS) | 1,1-Dichlorocyclopropane, Thiophenol, Sodium Hydride |
| Solvent | Carbon Tetrachloride | Tetrahydrofuran (THF) |
| Reaction Temperature | Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 3 hours | 12 hours |
| Reported Yield | 85% | 75% |
| Key Reagents | N-Chlorosuccinimide (NCS) | Sodium Hydride, 1,1-Dichlorocyclopropane |
| Work-up Procedure | Filtration, Evaporation, Distillation | Quenching, Extraction, Chromatography |
| Scalability | Potentially scalable, requires careful control of the chlorinating agent. | Scalable, but requires handling of sodium hydride and a potentially volatile dihalocyclopropane. |
Experimental Protocols
Protocol A: Direct Chlorination of (Cyclopropylthio)benzene
This protocol is based on the direct α-chlorination of a sulfide using N-chlorosuccinimide (NCS).
Methodology:
-
To a solution of (cyclopropylthio)benzene (1.0 equivalent) in carbon tetrachloride, N-chlorosuccinimide (1.1 equivalents) is added in one portion.
-
The reaction mixture is stirred at room temperature for 3 hours.
-
The precipitated succinimide is removed by filtration.
-
The solvent is evaporated under reduced pressure.
-
The residue is distilled under vacuum to afford pure this compound.
Protocol B: Nucleophilic Substitution of 1,1-Dichlorocyclopropane with Thiophenol
This protocol involves the formation of a sodium thiophenoxide followed by its reaction with 1,1-dichlorocyclopropane.
Methodology:
-
To a suspension of sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C, a solution of thiophenol (1.0 equivalent) in THF is added dropwise.
-
The mixture is stirred at 0 °C for 30 minutes, and then allowed to warm to room temperature.
-
A solution of 1,1-dichlorocyclopropane (1.1 equivalents) in THF is added to the reaction mixture.
-
The reaction is stirred at room temperature for 12 hours.
-
The reaction is carefully quenched with water and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
Comparative Analysis and Scalability Assessment
Protocol A: Direct Chlorination
-
Advantages: This method is straightforward, proceeds under mild conditions (room temperature), and has a shorter reaction time. The work-up is relatively simple, involving filtration and distillation, which are generally scalable processes. The reported yield of 85% is high.
-
Disadvantages: The use of carbon tetrachloride as a solvent is a significant drawback due to its toxicity and environmental concerns. For a scalable process, a less hazardous solvent would need to be identified and validated. The selectivity of the chlorination at the desired position is crucial, and side reactions could become more prominent on a larger scale.
Protocol B: Nucleophilic Substitution
-
Advantages: This approach utilizes readily available starting materials. The formation of the thiophenoxide in situ is a standard and scalable procedure.
-
Disadvantages: The use of sodium hydride requires careful handling due to its pyrophoric nature, which can present challenges on a large scale. The reaction time is significantly longer than Protocol A. The work-up involves an aqueous quench and extraction, followed by column chromatography for purification. Chromatographic purification is often a bottleneck in large-scale production, making this protocol less desirable for industrial applications without further optimization to achieve direct crystallization or distillation of the product. The reported yield of 75% is lower than that of Protocol A.
Logical Synthesis Comparison
The following diagram illustrates the logical flow of the comparison between the two synthetic protocols.
Figure 1. Comparative workflow of the two synthetic protocols for this compound.
Conclusion
Both presented protocols offer viable routes to this compound. For laboratory-scale synthesis, Protocol A (Direct Chlorination) appears to be more advantageous due to its higher yield, shorter reaction time, and simpler work-up procedure. However, for industrial-scale production, the use of carbon tetrachloride is a significant hurdle that would necessitate solvent replacement studies.
Protocol B (Nucleophilic Substitution) , while having a lower yield and longer reaction time, might be more amenable to scale-up if the purification can be transitioned from chromatography to a more scalable method like distillation or crystallization. The handling of sodium hydride on a large scale is a known industrial process, but requires appropriate engineering controls.
Ultimately, the choice of the optimal synthetic route will depend on the specific requirements of the project, including the desired scale of production, available equipment, and safety and environmental considerations. Further process development and optimization would be necessary to fully realize the industrial potential of either of these synthetic strategies.
Safety Operating Guide
Proper Disposal of [(1-Chlorocyclopropyl)thio]benzene: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides crucial safety and logistical information for the proper disposal of [(1-Chlorocyclopropyl)thio]benzene (CAS No. 10290-93-4), a chemical compound utilized in research and development. Adherence to these procedures is essential to ensure the safety of laboratory personnel and to mitigate environmental impact.
This compound is a hazardous chemical requiring careful handling and disposal. It is classified as a flammable liquid, a skin and eye irritant, and is harmful to aquatic life with long-lasting effects.[1] Improper disposal can lead to serious safety incidents and environmental contamination. This guide outlines the necessary precautions, personal protective equipment (PPE), and step-by-step procedures for its safe disposal.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS).[1] Key safety precautions include:
-
Work in a well-ventilated area: All handling and disposal procedures should be conducted in a chemical fume hood to avoid inhalation of vapors.[1]
-
Wear appropriate Personal Protective Equipment (PPE): This includes flame-retardant antistatic protective clothing, chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield.[1]
-
Prevent ignition sources: Keep the chemical away from open flames, hot surfaces, and sparks. Use non-sparking tools and take precautionary measures against static discharge.[1]
-
Avoid environmental release: Do not dispose of this chemical down the drain or in general waste.[1]
Quantitative Data Summary
| Property | Value | Source |
| GHS Hazard Statements | H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H332 (Harmful if inhaled), H411 (Toxic to aquatic life with long lasting effects). | [2] |
| Precautionary Statements | P210 (Keep away from heat/sparks/open flames/hot surfaces), P273 (Avoid release to the environment), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P501 (Dispose of contents/container to an approved waste disposal plant).[1][3] | [1][3] |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves segregation, proper containment, and clear labeling.
1. Waste Segregation:
-
Halogenated Organic Waste: this compound is a halogenated organic compound due to the presence of chlorine.[2] It must be collected in a designated waste container for halogenated organic solvents.[4][5]
-
Do Not Mix: Never mix halogenated waste with non-halogenated waste.[6][7] Doing so will require the entire mixture to be treated as the more hazardous (and more expensive to dispose of) halogenated waste.[7] Also, do not mix with incompatible materials such as strong oxidizing agents or acids.[8]
2. Waste Container Selection and Labeling:
-
Container: Use a clean, leak-proof, and compatible container with a secure screw-top cap. The container should be clearly labeled as "Hazardous Waste."[4]
-
Labeling: The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound".
-
The associated hazards (e.g., Flammable, Toxic, Environmental Hazard).
-
The date of accumulation.
-
The name of the principal investigator or laboratory contact.
-
3. Accumulation and Storage:
-
Collection: Collect the waste directly into the labeled container. Avoid leaving funnels in the container.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory. The storage area should be cool, dry, well-ventilated, and away from ignition sources.[8] Provide secondary containment to capture any potential leaks.
4. Final Disposal:
-
Arrange for Pickup: Once the waste container is full or is no longer being added to, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Professional Disposal: The waste will be transported to a permitted treatment, storage, and disposal facility (TSDF) for proper management, which typically involves incineration at high temperatures.
Experimental Protocol: Small Spill Clean-up
In the event of a small spill, follow these steps:
-
Evacuate and Ventilate: Alert others in the area and ensure the fume hood is functioning correctly to ventilate the vapors.
-
Don PPE: Wear the appropriate PPE as described above.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial sorbent pad, to contain and absorb the spill.
-
Collect Absorbent Material: Carefully collect the contaminated absorbent material using non-sparking tools and place it in a labeled, sealable container for disposal as hazardous waste.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. bucknell.edu [bucknell.edu]
- 3. 1-Chloro-4-[(2-propenyl)thio]benzene | C9H9ClS | CID 271496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. regen.globecore.com [regen.globecore.com]
Essential Safety and Logistical Information for Handling [(1-Chlorocyclopropyl)thio]benzene
This document provides crucial safety protocols and logistical plans for the handling and disposal of [(1-Chlorocyclopropyl)thio]benzene, tailored for researchers, scientists, and drug development professionals. The following procedures are based on best practices for handling hazardous chemicals and data from structurally similar compounds due to the absence of a specific Safety Data Sheet (SDS) for the target compound.
Hazard Identification and Risk Assessment
This compound is a compound with potential hazards associated with its structural components: a thioether, a chlorinated hydrocarbon, and an aromatic ring. While specific toxicity data is unavailable, it should be handled with extreme caution, assuming it may be toxic, flammable, and an irritant.
Assumed Hazards:
-
Toxicity: Potentially fatal if swallowed, inhaled, or in contact with skin. May cause irritation to the skin, eyes, and respiratory tract.
-
Flammability: May be flammable and could form explosive mixtures with air.
-
Environmental Hazards: Assumed to be toxic to aquatic life.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure. The following table outlines the required PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transfer | Safety goggles with side shields | Nitrile or neoprene gloves (double-gloving recommended) | Flame-retardant lab coat | N95 respirator or use of a chemical fume hood |
| Chemical Reactions | Chemical splash goggles and face shield | Nitrile or neoprene gloves (double-gloving recommended) | Chemical-resistant apron over a flame-retardant lab coat | Work exclusively within a certified chemical fume hood |
| Purification (e.g., Chromatography) | Chemical splash goggles and face shield | Nitrile or neoprene gloves (double-gloving recommended) | Chemical-resistant apron over a flame-retardant lab coat | Work exclusively within a certified chemical fume hood |
| Handling Spills | Chemical splash goggles and face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant, disposable coveralls | Air-purifying respirator (APR) with organic vapor cartridges or a self-contained breathing apparatus (SCBA) for large spills |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound in a laboratory setting.
3.1. Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Assemble all necessary equipment and reagents before starting.
-
Prepare a designated waste container for chlorinated organic waste.
-
Ensure an emergency eyewash station and safety shower are accessible.[1]
3.2. Weighing and Transfer:
-
Don the appropriate PPE as outlined in the table above.
-
Conduct all weighing and transfers of the compound within a chemical fume hood to minimize inhalation exposure.
-
Use a disposable weighing boat or paper.
-
Carefully transfer the compound to the reaction vessel using a spatula.
-
Clean any residual compound from the spatula and weighing boat with a suitable solvent and dispose of the cleaning materials in the designated chlorinated waste container.
3.3. Reaction Setup and Execution:
-
Set up the reaction apparatus within the chemical fume hood. Ensure all joints are properly sealed.
-
If heating is required, use a heating mantle with a temperature controller. Avoid open flames.
-
Maintain negative pressure within the fume hood throughout the experiment.
-
Monitor the reaction for any signs of unexpected changes.
3.4. Work-up and Purification:
-
Quench the reaction carefully, preferably at a reduced temperature.
-
Perform all extractions and solvent removal steps within the fume hood.
-
If using column chromatography, ensure the column is packed and run within the fume hood.
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
| Emergency Situation | Procedure |
| Skin Contact | Immediately remove all contaminated clothing.[2] Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do so. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Remove all sources of ignition.[1] For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact the institution's environmental health and safety department immediately. |
Disposal Plan
All waste containing this compound must be treated as hazardous.
-
Liquid Waste: Collect all liquid waste containing the compound in a clearly labeled, sealed container for chlorinated organic waste.
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, weighing paper, silica gel) in a separate, clearly labeled, sealed container for solid chlorinated organic waste.
-
Disposal: All waste must be disposed of through the institution's hazardous waste management program. Do not dispose of this chemical down the drain.[4]
Experimental Protocol: Synthesis of a Thioether (Illustrative Example)
This protocol is a general illustration of a nucleophilic substitution reaction to form a thioether and should be adapted based on the specific requirements of the experiment with this compound.
Objective: To synthesize a cyclopropyl thioether via reaction of a thiol with a chlorocyclopropane derivative.
Materials:
-
Thiophenol (or other thiol)
-
1-bromo-1-chlorocyclopropane (as a stand-in for the electrophile)
-
Potassium carbonate (or other base)
-
N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inert atmosphere setup
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Set up a dry, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Under a nitrogen atmosphere, add potassium carbonate (1.5 equivalents) to the flask.
-
Add anhydrous DMF to the flask via syringe.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thiophenol (1.0 equivalent) to the stirring suspension.
-
Stir the mixture at 0 °C for 15 minutes.
-
Slowly add 1-bromo-1-chlorocyclopropane (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Workflow Diagram
The following diagram illustrates the key stages of safely handling this compound.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
